molecular formula C27H28ClFN2OS B14746690 (R)-Crinecerfont

(R)-Crinecerfont

Cat. No.: B14746690
M. Wt: 483.0 g/mol
InChI Key: IEAKXXNRGSLYTQ-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Crinecerfont is a useful research compound. Its molecular formula is C27H28ClFN2OS and its molecular weight is 483.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H28ClFN2OS

Molecular Weight

483.0 g/mol

IUPAC Name

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1R)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine

InChI

InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3/t24-/m1/s1

InChI Key

IEAKXXNRGSLYTQ-XMMPIXPASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F

Canonical SMILES

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F

Origin of Product

United States

Foundational & Exploratory

(R)-Crinecerfont: A Technical Guide to its Mechanism of Action at the Corticotropin-Releasing Factor Type 1 (CRF1) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of (R)-Crinecerfont (also known as NBI-74788 and SSR125543), a first-in-class, orally active, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2] It is approved as an adjunctive therapy for classic congenital adrenal hyperplasia (CAH).[3]

Core Mechanism of Action

This compound functions as a potent and selective antagonist of the CRF1 receptor.[4] In conditions characterized by excessive hypothalamic-pituitary-adrenal (HPA) axis activity, such as classic CAH, the hypothalamus releases corticotropin-releasing factor (CRF). CRF binds to CRF1 receptors on the corticotroph cells of the anterior pituitary gland, stimulating the synthesis and release of adrenocorticotropic hormone (ACTH).[3] this compound competitively blocks the binding of CRF to its receptor, thereby attenuating the downstream signaling cascade that leads to ACTH secretion. This reduction in ACTH levels subsequently decreases the stimulation of the adrenal cortex, leading to a reduction in the production of adrenal androgens, which are pathologically elevated in CAH.[3][5][6]

While direct competitive antagonism is the primary described mechanism, studies on other non-peptide CRF1 antagonists suggest a more complex interaction, possibly involving allosteric inhibition.[7] This class of molecules may bind to a site on the receptor distinct from the CRF binding pocket, inducing a conformational change that reduces the affinity and/or efficacy of the natural ligand.[7]

Signaling Pathway

The CRF1 receptor is a Class B G-protein coupled receptor (GPCR). Upon agonist (CRF) binding, it primarily couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which ultimately promotes the synthesis and secretion of ACTH. This compound blocks the initial step of this pathway.

CRF1_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds Gs Gαs Protein CRF1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ACTH ACTH Synthesis & Secretion PKA->ACTH Promotes Crinecerfont (B1669616) This compound Crinecerfont->CRF1 Blocks

Caption: HPA Axis Signaling and this compound's Point of Intervention.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized through both preclinical in vitro assays and clinical trials.

Preclinical In Vitro Pharmacology

The binding affinity of this compound for the human CRF1 receptor has been determined through radioligand displacement studies.

ParameterValueSpecies/SystemReference
pKi 8.7Human CRF1 Receptor[8]
Ki ~2.0 nMHuman CRF1 Receptor[8]
pKi 6.62Human CRF1 Receptor (CHO cells)[8]
Ki 240 nMHuman CRF1 Receptor (CHO cells)[8]

Note: Ki values are calculated from pKi. Discrepancies in reported values may arise from different experimental conditions and cell systems used.

Clinical Efficacy in Congenital Adrenal Hyperplasia (CAH)

Clinical trials have demonstrated this compound's ability to reduce key hormonal markers in patients with classic CAH.

Trial PhasePatient PopulationTreatmentOutcome MeasureMedian % Reduction (from Baseline)Reference
Phase 2 Adolescents (14-17 yrs)50 mg BID for 14 daysACTH-57%[9]
17-hydroxyprogesterone (17OHP)-69%[9]
Androstenedione (B190577)-58%[9]
Phase 2 Adults (18-50 yrs)100 mg BID for 14 daysACTH-66%[3]
17-hydroxyprogesterone (17OHP)-64%[3]
Androstenedione-64%[3]
Phase 3 Adults100 mg BID for 24 weeksDaily Glucocorticoid Dose-27.3% (vs. -10.3% for Placebo)[3]
Phase 3 Pediatrics (4-17 yrs)Weight-based BID for 28 wksDaily Glucocorticoid Dose-18% (vs. +5.6% for Placebo)[5]

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize the mechanism of action of this compound.

Protocol: CRF1 Receptor Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CRF1 receptor.

1. Membrane Preparation:

  • Culture CHO-K1 or HEK293 cells stably transfected with the human CRF1 receptor gene.

  • Harvest cells when confluent, wash with PBS, and centrifuge.

  • Lyse cells via hypotonic shock in a buffer (e.g., 50 mM Tris-HCl) and homogenize.

  • Centrifuge the lysate at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Resuspend the membrane pellet in an assay buffer and determine protein concentration (e.g., via Bradford assay).

2. Competitive Binding Assay:

  • In a 96-well filter plate, add cell membrane preparation, a fixed concentration of a radioligand (e.g., [¹²⁵I]-Sauvagine), and serial dilutions of the test compound (this compound).

  • Define non-specific binding using a high concentration of a known non-radiolabeled CRF1 ligand (e.g., Astressin).

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the plate contents through the filter membrane using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Prepare CRF1-expressing cell membranes assay_step Combine membranes, radioligand, and Crinecerfont in filter plate. Incubate to equilibrium. prep1->assay_step prep2 Prepare serial dilutions of this compound prep2->assay_step prep3 Prepare radioligand ([¹²⁵I]-Sauvagine) prep3->assay_step sep1 Vacuum filter to separate bound from free ligand assay_step->sep1 sep2 Wash filters with ice-cold buffer sep1->sep2 sep3 Add scintillation cocktail and count radioactivity sep2->sep3 analysis Calculate IC50 from dose-response curve. Convert to Ki. sep3->analysis

Caption: Workflow for a CRF1 Receptor Radioligand Binding Assay.
Protocol: CRF-Stimulated cAMP Functional Assay (Antagonist Mode)

This cell-based assay measures the ability of a test compound to inhibit the production of cAMP stimulated by a CRF1 receptor agonist.

1. Cell Preparation:

  • Plate cells expressing the CRF1 receptor (e.g., HEK293) in a 384-well assay plate and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

2. Antagonist Incubation:

  • Add serial dilutions of the test compound (this compound) to the wells.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.

3. Agonist Stimulation:

  • Add a fixed concentration of a CRF agonist (e.g., CRF itself) to all wells. The chosen concentration should be one that elicits a submaximal response (e.g., EC80) to allow for measurable inhibition.

  • Incubate for a further defined period (e.g., 30 minutes) at room temperature to stimulate cAMP production.

4. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include:

    • HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • AlphaScreen: A bead-based assay where competition between endogenous and biotinylated cAMP for an antibody-coated bead modulates a luminescent signal.[10]

    • Luminescence-based biosensors (e.g., GloSensor): Uses a genetically encoded luciferase variant that emits light upon binding to cAMP in living cells.[11]

5. Data Analysis:

  • Plot the measured signal (inversely or directly proportional to cAMP, depending on the assay) against the log concentration of the antagonist.

  • Use non-linear regression to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP response.

Protocol: Clinical Efficacy Trial (Phase 3 Adult Example)

This protocol outlines the design of a pivotal clinical trial to assess the efficacy of this compound in adults with classic CAH.[3]

1. Study Design:

  • Randomized, double-blind, placebo-controlled, multicenter trial.

2. Patient Population:

  • Adults (≥18 years) with a confirmed diagnosis of classic 21-hydroxylase deficiency CAH.

  • Patients must be on a stable glucocorticoid (GC) regimen, often at supraphysiologic doses, with evidence of inadequate androgen control.

3. Treatment Protocol:

  • Randomize patients (e.g., in a 2:1 ratio) to receive either this compound (e.g., 100 mg twice daily) or a matching placebo for a 24-week period.

  • Maintain the patient's baseline GC dose for an initial period (e.g., 4 weeks) to assess the direct effect on androgen levels.

  • Subsequently, attempt to reduce the GC dose in a stepwise manner based on androgen level control, aiming for a physiologic replacement dose.

4. Efficacy Endpoints:

  • Primary Endpoint: The percent change in daily GC dose from baseline to week 24, while maintaining androstenedione control.

  • Secondary Endpoints: Change in androstenedione levels from baseline, the proportion of patients achieving a physiologic GC dose, and changes in other hormone levels.

5. Safety and Tolerability:

  • Monitor adverse events, clinical laboratory values, and vital signs throughout the study.

Clinical_Trial_Workflow cluster_phase1 Weeks 1-4: Androgen Control Phase cluster_phase2 Weeks 5-24: GC Reduction Phase start Screening & Enrollment (Adults with Classic CAH) random Randomization (2:1) start->random treat_A Group A: This compound (100mg BID) + Current GC Dose random->treat_A Crinecerfont treat_B Group B: Placebo + Current GC Dose random->treat_B Placebo phase1_A Assess Androgen Reduction (Stable GC Dose) treat_A->phase1_A phase1_B Assess Androgen Levels (Stable GC Dose) treat_B->phase1_B phase2_A Attempt Stepwise GC Dose Reduction Based on Androgen Control phase1_A->phase2_A phase2_B Attempt Stepwise GC Dose Reduction Based on Androgen Control phase1_B->phase2_B end End of Study (24 Weeks) Analyze Primary & Secondary Endpoints phase2_A->end phase2_B->end

Caption: Representative Workflow for a Phase 3 Clinical Trial in CAH.

References

Discovery and synthesis pathway of (R)-Crinecerfont

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of (R)-Crinecerfont

Introduction

This compound, marketed as CRENESSITY™, represents a significant advancement in the treatment of classic congenital adrenal hyperplasia (CAH), being the first new therapeutic agent for this condition in over seven decades.[1][2][3][4] Developed by Neurocrine Biosciences, it is a potent and selective oral corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[2][5][6][7] This guide provides a comprehensive overview of the discovery, mechanism of action, clinical development, and synthesis pathway of this compound for researchers, scientists, and professionals in drug development.

The Unmet Need in Congenital Adrenal Hyperplasia (CAH)

Classic CAH is a rare genetic disorder characterized by a deficiency in the 21-hydroxylase enzyme, which is crucial for cortisol production in the adrenal glands.[1][8] This deficiency leads to a cascade of hormonal imbalances: insufficient cortisol production and, in many cases, aldosterone (B195564) deficiency.[1][5] The lack of cortisol disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the overproduction of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH).[1][9] This chronic overstimulation of the adrenal glands leads to excessive production of androgens.[1][10]

For decades, the standard of care for CAH has been lifelong glucocorticoid replacement therapy, often at supraphysiologic doses, to compensate for the cortisol deficiency and suppress excess androgen production.[7][11] However, long-term exposure to high doses of glucocorticoids is associated with significant adverse effects, including metabolic disorders, cardiovascular disease, osteoporosis, and psychological impacts.[6][7][12] This created a critical need for a novel therapeutic approach that could control androgen excess without relying on high-dose steroids.

Discovery and Mechanism of Action

The therapeutic strategy behind Crinecerfont targets the beginning of the HPA axis overstimulation. By acting as a selective CRF1 receptor antagonist in the pituitary gland, Crinecerfont blocks the action of CRF.[1][10][13] This inhibition directly reduces the secretion of ACTH, which in turn decreases the production of adrenal androgens.[1][2][13] This mechanism allows for the use of lower, more physiologic doses of glucocorticoids solely for cortisol replacement, thereby potentially reducing the long-term complications associated with high-dose steroid therapy.[1][6][12]

Signaling Pathway in CAH and Crinecerfont's Intervention

The following diagram illustrates the dysregulated HPA axis in classic CAH and the point of intervention for Crinecerfont.

HPA_Axis_CAH cluster_Normal Normal HPA Axis cluster_CAH Classic CAH Pathophysiology cluster_Intervention Crinecerfont Intervention Hypothalamus_N Hypothalamus Pituitary_N Pituitary Gland Hypothalamus_N->Pituitary_N CRF Adrenal_N Adrenal Gland Pituitary_N->Adrenal_N ACTH Cortisol_N Cortisol Adrenal_N->Cortisol_N Produces Cortisol_N->Hypothalamus_N Negative Feedback Cortisol_N->Pituitary_N Negative Feedback Hypothalamus_CAH Hypothalamus Pituitary_CAH Pituitary Gland Hypothalamus_CAH->Pituitary_CAH High CRF Adrenal_CAH Adrenal Gland Pituitary_CAH->Adrenal_CAH High ACTH Low_Cortisol Low Cortisol Adrenal_CAH->Low_Cortisol Impaired Production High_Androgens Excess Androgens Adrenal_CAH->High_Androgens Overproduces Low_Cortisol->Hypothalamus_CAH Reduced Negative Feedback Low_Cortisol->Pituitary_CAH Reduced Negative Feedback Crinecerfont This compound CRF1_Receptor CRF1 Receptor Crinecerfont->CRF1_Receptor Antagonizes Pituitary_I Pituitary Gland Adrenal_I Adrenal Gland Pituitary_I->Adrenal_I Reduced ACTH Reduced_Androgens Reduced Androgens Adrenal_I->Reduced_Androgens Produces

HPA Axis in CAH and Crinecerfont's Mechanism.

Clinical Development Program

Crinecerfont underwent a robust clinical development program, including the largest interventional trials ever conducted in CAH, known as the CAHtalyst™ studies.[4][6][14] These Phase 3 global registrational studies evaluated the efficacy and safety of Crinecerfont in both pediatric and adult patients with classic CAH.[6][14]

Experimental Protocols: Phase 3 CAHtalyst™ Clinical Trials

The CAHtalyst™ Adult and Pediatric studies were randomized, double-blind, placebo-controlled trials designed to assess the efficacy of Crinecerfont in reducing glucocorticoid dosage while maintaining androgen control.[1][6][11][15]

  • Study Population: Included adults (18 years and older) and children (4 to 17 years old) with classic CAH due to 21-hydroxylase deficiency.[11][14]

  • Design:

    • Adult Study: A 24-week treatment period where patients were randomized (2:1) to receive either Crinecerfont or a placebo.[11][15] This was followed by an open-label treatment period where all patients received Crinecerfont.[14]

    • Pediatric Study: A 28-week treatment period with a similar randomization and placebo control.[11]

  • Methodology: For the initial four weeks of the trials, patients' existing glucocorticoid doses were kept stable.[11][15] Subsequently, for the remainder of the study, glucocorticoid doses were adjusted downwards to find the lowest dose that could maintain control of androstenedione (B190577) levels.[11][15]

  • Primary Endpoints:

    • Adult Study: The primary efficacy endpoint was the percent change from baseline in the daily glucocorticoid dose at week 24, while maintaining androstenedione control.[11][15]

    • Pediatric Study: The primary endpoint was the change from baseline in serum androstenedione at week 4.[11] A key secondary endpoint was the percent change in glucocorticoid dose at week 28.[16]

Clinical Trial Workflow

The workflow for the pivotal Phase 3 CAHtalyst clinical trials is depicted below.

Clinical_Trial_Workflow cluster_treatment Double-Blind Treatment Period start Patient Screening & Enrollment (Classic CAH, 21-OHD) randomization Randomization (2:1) start->randomization crinecerfont_arm Crinecerfont Arm (Twice Daily) randomization->crinecerfont_arm placebo_arm Placebo Arm (Twice Daily) randomization->placebo_arm stable_gc Week 0-4: Stable Glucocorticoid (GC) Dose Assess baseline androstenedione (A4) crinecerfont_arm->stable_gc placebo_arm->stable_gc gc_taper Week 4 onwards: GC Dose Reduction Phase Adjust GC to lowest dose maintaining A4 control stable_gc->gc_taper primary_endpoint_ped Week 4: Pediatric Primary Endpoint (Change in serum A4) gc_taper->primary_endpoint_ped primary_endpoint_adult Week 24: Adult Primary Endpoint (% Change in GC Dose) gc_taper->primary_endpoint_adult secondary_endpoint_ped Week 28: Pediatric Secondary Endpoint (% Change in GC Dose) gc_taper->secondary_endpoint_ped open_label Open-Label Extension (All patients receive Crinecerfont) primary_endpoint_adult->open_label secondary_endpoint_ped->open_label

Workflow of the Phase 3 CAHtalyst Clinical Trials.
Clinical Efficacy and Safety Data

Crinecerfont demonstrated statistically significant and clinically meaningful results in both adult and pediatric populations.

Table 1: Key Efficacy Results from Phase 3 CAHtalyst Trials

Endpoint Adult Trial (at Week 24) Pediatric Trial Reference(s)
Change in Daily Glucocorticoid Dose -27% with Crinecerfont vs. -10% with placebo -18% with Crinecerfont vs. +5.6% with placebo (at Week 28) [11][12]
Change in Androstenedione Statistically significant decrease at Week 4 vs. placebo Statistically significant reduction from baseline at Week 4 vs. an increase in the placebo group [6][11]

| Patients Achieving Physiologic GC Dose | ~63% with Crinecerfont vs. ~18% with placebo | N/A |[1][6] |

Table 2: Reductions in Key Biomarkers (Phase 2 Data)

Biomarker Adult Patients (Median % Reduction) Adolescent Patients (Median % Reduction) Reference(s)
ACTH 66% 57% [1]
17-OHP 64% 69% [1]

| Androstenedione | 64% | 58% |[1] |

Crinecerfont was generally well-tolerated in clinical trials. The most common adverse events reported were fatigue, headache, abdominal pain, nasal congestion, and epistaxis.[6][9][12][16]

Regulatory Milestones

The promising data from the clinical trial program led to several key regulatory designations and ultimate approval.

Development_Timeline Target Target Identification (CRF1 Receptor) Preclinical Preclinical Development Target->Preclinical Phase2 Phase 2 Trials (Proof of Concept) Preclinical->Phase2 Orphan Orphan Drug Designation (March 2019) Phase2->Orphan Phase3 Phase 3 CAHtalyst Trials Initiated (Dec 2020) Orphan->Phase3 BTD Breakthrough Therapy Designation (Dec 2023) Phase3->BTD NDA NDA Submission (2024) BTD->NDA Approval FDA Approval (Dec 2024) NDA->Approval

Key Milestones in Crinecerfont's Development.

Synthesis Pathway of this compound

While detailed, step-by-step synthesis protocols from the manufacturer are proprietary, a plausible synthetic route for Crinecerfont has been published. The synthesis involves the construction of the substituted thiazole (B1198619) core followed by the attachment of the two key side chains.

A representative synthesis is outlined below, based on published diagrams.[3] The key steps involve the formation of a thiazole ring, followed by N-alkylation reactions to introduce the propargyl group and the chiral amine side chain. The synthesis is designed to produce the specific (R)-enantiomer, which is the active pharmaceutical ingredient. High enantiomeric purity is maintained throughout the synthesis sequence.[3]

(Note: The following is a high-level interpretation of a published synthetic scheme. Specific reagents, conditions, and yields are not detailed in the available search results.)

  • Thiazole Core Formation: The synthesis likely begins with the construction of the 4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-1,3-thiazol-2-amine core structure. This is a common heterocyclic chemistry process.

  • Introduction of the Propargyl Group: The secondary amine on the thiazole ring is alkylated with a propargyl halide (e.g., propargyl bromide) to install the N-prop-2-ynyl group.

  • Chiral Side-Chain Coupling: The final key step is the coupling of the N-propargylated thiazole intermediate with the chiral amine side chain, (1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine. This step establishes the final stereocenter of the molecule, resulting in this compound.

Conclusion

This compound is a first-in-class CRF1 receptor antagonist that offers a paradigm shift in the management of classic congenital adrenal hyperplasia.[1][13] Its targeted mechanism of action directly addresses the underlying pathophysiology of androgen excess in CAH, enabling a significant reduction in the reliance on supraphysiologic doses of glucocorticoids.[1][6] The successful clinical development and subsequent FDA approval of Crinecerfont provide a much-needed, novel therapeutic option for patients, aiming to improve long-term health outcomes by mitigating the complications of both androgen excess and chronic high-dose steroid therapy.[1][12][16]

References

(R)-Crinecerfont chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-Crinecerfont and its Active Enantiomer

Introduction

Crinecerfont (B1669616) is a potent, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] The approved pharmaceutical agent, sold under the brand name Crenessity, is specifically the (S)-enantiomer.[4][5] This document focuses on the chemical and pharmacological properties of crinecerfont, with a primary emphasis on the clinically approved (S)-enantiomer, while acknowledging the existence of its (R)-enantiomer.[1] Crinecerfont is indicated as an adjunctive treatment to glucocorticoid replacement for controlling androgens in patients aged four years and older with classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[4][6][7] By selectively antagonizing the CRF1 receptor, it addresses the underlying hormonal imbalances in CAH, reducing the reliance on high-dose glucocorticoid therapy.[8][9]

Chemical Structure and Properties

This compound is the R-enantiomer of Crinecerfont.[1] The following data pertains to the active and approved (S)-Crinecerfont.

Chemical Identifiers

A comprehensive list of chemical identifiers for (S)-Crinecerfont provides a foundation for its scientific characterization.

IdentifierValue
IUPAC Name 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine[4][10][11]
CAS Number 752253-39-7[4][5]
Molecular Formula C27H28ClFN2OS[3][4][10][12]
SMILES C#CCN(--INVALID-LINK--c2ccc(C)c(c2)F)c3nc(c(C)s3)-c4cc(C)c(cc4Cl)OC[12]
InChI Key IEAKXXNRGSLYTQ-DEOSSOPVSA-N[4][10][12]
Other Names SSR-125543, NBI-74788[4]
Physicochemical Properties

The physicochemical properties of (S)-Crinecerfont are crucial for its formulation and delivery.

PropertyValue
Molar Mass 483.04 g/mol [4][5][10]
Appearance Solid powder[3]
Solubility Insoluble in water; Soluble in DMSO[5]
Hygroscopicity Not hygroscopic[5]
Stereochemistry (S)-enantiomer with an enantiomeric excess of at least 99.7%[5]

Mechanism of Action and Signaling Pathway

Congenital Adrenal Hyperplasia (CAH) is characterized by a deficiency in enzymes required for cortisol synthesis, most commonly 21-hydroxylase.[6] This cortisol deficiency disrupts the negative feedback loop of the Hypothalamic-Pituitary-Adrenal (HPA) axis, leading to the over-secretion of corticotropin-releasing factor (CRF) from the hypothalamus and subsequently, adrenocorticotropic hormone (ACTH) from the pituitary gland.[6][8] The chronic elevation of ACTH causes adrenal hyperplasia and shunts cortisol precursors towards the androgen synthesis pathway, resulting in androgen excess.[6][13]

Crinecerfont is a selective CRF1 receptor antagonist.[14][15] It acts on the pituitary gland to block the binding of CRF to its type 1 receptor.[14] This antagonism directly reduces the secretion of ACTH, which in turn decreases the overproduction of adrenal androgens and their precursors, such as androstenedione (B190577) and 17-hydroxyprogesterone.[13][14][16] This mechanism allows for the use of lower, more physiological doses of glucocorticoids to manage the cortisol deficiency, thereby reducing the significant side effects associated with long-term supraphysiologic steroid treatment.[9][16]

HPA_Axis_Crinecerfont_MOA cluster_brain Brain Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary  CRF (+) Adrenal Adrenal Glands Pituitary->Adrenal  ACTH (+) Cortisol Cortisol Adrenal->Cortisol Production Androgens Excess Adrenal Androgens Adrenal->Androgens Overproduction (in CAH) Cortisol->Hypothalamus Negative Feedback (-) Cortisol->Pituitary Negative Feedback (-) note In CAH, low cortisol fails to inhibit Hypothalamus & Pituitary, leading to excess ACTH and Androgens. Crinecerfont Crinecerfont Crinecerfont->Pituitary

Caption: Mechanism of Action of Crinecerfont on the HPA Axis in CAH.

Clinical Efficacy

The efficacy of crinecerfont has been demonstrated in the CAHtalyst™ Phase 3 clinical trial program, which included separate studies for adult and pediatric patients with classic CAH.[17][18]

CAHtalyst Adult Study Results

The study met its primary and key secondary endpoints, showing a significant reduction in glucocorticoid (GC) dose and adrenal androgen levels.

EndpointCrinecerfont GroupPlacebo GroupP-value
Primary: % Change in GC Dose at Week 24 -27.3%-10.3%<0.001[19]
Patients Achieving Physiologic GC Dose at Week 24 ~63%~18%N/A
Secondary: Change in Androstenedione at Week 4 -299 ng/dL[19]+45.5 ng/dL[19]<0.001[19]
CAHtalyst Pediatric Study Results

The pediatric study also demonstrated crinecerfont's superiority over placebo in reducing both androstenedione levels and the required glucocorticoid dosage.[7][20]

EndpointCrinecerfont GroupPlacebo GroupP-value
Primary: Change in Androstenedione at Week 4 -197 ng/dL[20]+71 ng/dL[20]<0.001[20]
Secondary: % Change in GC Dose at Week 28 Significant Decrease[7]Increase[7]N/A

Experimental Protocols: CAHtalyst Phase 3 Program

The CAHtalyst Phase 3 studies were randomized, double-blind, placebo-controlled trials designed to assess the efficacy and safety of crinecerfont in adults and children with classic CAH due to 21-hydroxylase deficiency.[17][19][21]

Study Design:

  • Participants: The adult trial enrolled 182 patients, while the pediatric trial included 103 patients aged 4 to 17.[7][17][19]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either crinecerfont or a placebo, administered orally twice daily with meals.[7][19][21]

  • Treatment Periods:

    • Stable Glucocorticoid Period (4 weeks): Patients' existing glucocorticoid (GC) doses were kept stable to evaluate the direct effect of crinecerfont on adrenal androgen levels.[19][22] The primary endpoint for the pediatric study (change in androstenedione) and a key secondary endpoint for the adult study were measured at the end of this period.[7][19]

    • GC Dose Reduction & Optimization Period (20-24 weeks): Following the initial 4 weeks, GC doses were systematically reduced and optimized with the goal of achieving the lowest possible dose that maintained control of androstenedione levels.[19][21][22]

    • Open-Label Extension: After the initial placebo-controlled period, all participants had the option to receive crinecerfont in an open-label extension to assess long-term safety and efficacy.[17][21][22]

Primary Endpoints:

  • Adult Study: The percent change in the daily glucocorticoid dose from baseline to week 24, while maintaining androstenedione control.[19]

  • Pediatric Study: The change from baseline in serum androstenedione at week 4.[7]

Dosage:

  • Adults (and pediatrics ≥55 kg): 100 mg twice daily.[9][17]

  • Pediatrics (<55 kg): Weight-based dosing (e.g., 25 mg or 50 mg twice daily).[9][21]

CAHtalyst_Workflow cluster_treatment Double-Blind Placebo-Controlled Period cluster_period1 Period 1: Stable GC Dose (4 Weeks) cluster_period2 Period 2: GC Dose Reduction (20-24 Weeks) Screening Patient Screening (Classic CAH, 21-OHD) Randomization Randomization (2:1) Screening->Randomization CrinecerfontArm Crinecerfont Group Randomization->CrinecerfontArm Crinecerfont PlaceboArm Placebo Group Randomization->PlaceboArm Placebo StableGC_C Stable Glucocorticoid Dose CrinecerfontArm->StableGC_C StableGC_P Stable Glucocorticoid Dose PlaceboArm->StableGC_P Endpoint1 Measure Androstenedione (Primary Endpoint - Peds; Secondary - Adults) StableGC_P->Endpoint1 ReduceGC_C GC Dose Reduction & Optimization Endpoint1->ReduceGC_C ReduceGC_P GC Dose Reduction & Optimization Endpoint1->ReduceGC_P Endpoint2 Measure % Change in GC Dose (Primary Endpoint - Adults) ReduceGC_P->Endpoint2 OpenLabel Open-Label Extension (All Patients Receive Crinecerfont) Endpoint2->OpenLabel

Caption: Workflow of the Phase 3 CAHtalyst Clinical Trials.

References

The Pharmacokinetics and Pharmacodynamics of (R)-Crinecerfont: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Crinecerfont (also known as NBI-74788 and marketed as CRENESITY®) is a novel, orally administered, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It represents a significant advancement in the management of classic congenital adrenal hyperplasia (CAH), a group of autosomal recessive disorders characterized by impaired cortisol synthesis and consequent androgen excess. This technical guide provides an in-depth summary of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as a selective antagonist of the CRF1 receptor. In patients with CAH, a deficiency in cortisol production disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis. This leads to excessive secretion of corticotropin-releasing factor (CRF) from the hypothalamus, which in turn stimulates the pituitary gland to produce excess adrenocorticotropic hormone (ACTH).[1][2] Chronically elevated ACTH then drives the adrenal glands to overproduce androgens.[1][3]

By blocking the CRF1 receptor in the pituitary, this compound directly inhibits the action of CRF, leading to a reduction in ACTH secretion.[4] This, in turn, decreases the overstimulation of the adrenal glands and reduces the production of adrenal androgens.[4] This targeted mechanism of action allows for the control of hyperandrogenism in CAH, with the potential to reduce the supraphysiologic doses of glucocorticoids that are the current standard of care.[1][5]

Crinecerfont_Mechanism_of_Action cluster_pituitary Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF + Pituitary Pituitary Gland ACTH ACTH Pituitary->ACTH + CRF1_Receptor CRF1 Receptor Adrenal Adrenal Glands Androgens Excess Androgens Adrenal->Androgens + CRF->Pituitary ACTH->Adrenal + Crinecerfont (B1669616) This compound Crinecerfont->CRF1_Receptor Blocks

Figure 1: Mechanism of Action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in adults and pediatric patients with CAH. Key parameters are summarized below.

Absorption and Distribution

This compound is orally administered and its absorption is significantly affected by food. A high-fat meal increases the Cmax and AUC of the capsule formulation by 4.9-fold and 3.3-fold, respectively. For the oral solution, a high-fat meal increases Cmax by 8.6-fold and AUC by 8.3-fold.[1] The mean apparent volume of distribution in adults with CAH is 852 L, and plasma protein binding is high, at ≥99.9%.[1]

Metabolism and Excretion

This compound is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2B6, CYP2C8, and CYP2C19.[1] Following a single 100 mg oral dose of radiolabeled crinecerfont, approximately 47.3% of the dose was recovered in feces (2.7% as unchanged drug) and 2% in urine (unchanged drug undetectable).[1] The effective half-life of this compound is approximately 14 hours.[1]

Pharmacokinetic Parameters

The following tables summarize the steady-state pharmacokinetic parameters of this compound in adult and pediatric patients with classic CAH.

Table 1: Steady-State Pharmacokinetic Parameters of this compound in Adult and Pediatric Patients [1]

ParameterAdult Patients (100 mg BID)Pediatric Patients (≥ 55 kg, 100 mg BID)Pediatric Patients (≥ 20 to < 55 kg, 50 mg BID)
AUC24hr,ss (ng*h/mL) 72,846 (51%)74,693 (48%)47,062 (51%)
Cmax (ng/mL) 4,231 (46%)4,555 (43%)2,887 (48%)
Data are presented as Geometric Mean (Coefficient of Variation %).
Drug Interactions

Coadministration of this compound with strong CYP3A4 inducers, such as rifampin, can decrease its Cmax and AUC by 23% and 62%, respectively.[1] Conversely, strong CYP3A4 inhibitors like ketoconazole (B1673606) can increase the Cmax and AUC of this compound by 25% and 45%, respectively.[1] Dose adjustments are recommended when co-administered with strong or moderate CYP3A4 inducers.[3]

Pharmacodynamics

The pharmacodynamic effects of this compound have been demonstrated in several clinical trials, showing significant reductions in key hormones associated with CAH.

Efficacy in Clinical Trials

Phase 2 and Phase 3 clinical trials in adults, adolescents, and children with classic CAH have consistently shown that this compound leads to clinically meaningful reductions in ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (B190577).[4][6][7][8][9][10][11]

Table 2: Summary of Pharmacodynamic Effects of this compound in Clinical Trials

PopulationStudy PhaseDurationKey Findings
Adults Phase 2 (NCT03525886)14 daysWith 100 mg BID dosing: Median reductions of 66% in ACTH, 64% in 17-OHP, and 64% in androstenedione.[10]
Adolescents (14-17 years) Phase 2 (NCT04045145)14 daysWith 50 mg BID dosing: Median reductions of 57% in ACTH, 69% in 17-OHP, and 58% in androstenedione.[7]
Adults Phase 3 (CAHtalyst, NCT04490915)24 weeksStatistically significant reduction in daily glucocorticoid dose vs. placebo while maintaining androgen control. At week 24, 63% of patients on crinecerfont achieved a physiologic glucocorticoid dose vs. 18% on placebo.[12][13][14]
Pediatrics (4-17 years) Phase 3 (CAHtalyst Pediatric, NCT04806451)28 weeksSignificant reduction in androstenedione levels at week 4. At week 28, an 18% mean reduction in daily glucocorticoid dose vs. a 5.6% increase with placebo.[6][11]

Experimental Protocols

The clinical development of this compound has been supported by a series of well-controlled clinical trials. Below is a summary of the methodologies employed in the key studies.

Clinical Trial Design: Phase 3 Adult Study (CAHtalyst, NCT04490915)

This was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in adults with classic CAH.[3][14]

  • Participants: Adults (≥18 years) with a confirmed diagnosis of classic 21-hydroxylase deficiency CAH on a stable, supraphysiologic glucocorticoid dose.[15]

  • Intervention: Participants were randomized 2:1 to receive either this compound 100 mg or placebo, administered orally twice daily with meals for 24 weeks.[3]

  • Primary Endpoint: Percent change in daily glucocorticoid dose from baseline to week 24 while maintaining androstenedione control.[14]

  • Key Secondary Endpoint: Change in androstenedione levels from baseline to week 4.[12]

Phase3_Adult_Trial_Workflow Screening Screening Randomization Randomization (2:1) Screening->Randomization Crinecerfont_Arm Crinecerfont 100 mg BID (24 weeks) Randomization->Crinecerfont_Arm Placebo_Arm Placebo BID (24 weeks) Randomization->Placebo_Arm Week4_Endpoint Week 4: Secondary Endpoint (Androstenedione Change) Crinecerfont_Arm->Week4_Endpoint Week24_Endpoint Week 24: Primary Endpoint (GC Dose Reduction) Crinecerfont_Arm->Week24_Endpoint Placebo_Arm->Week4_Endpoint Placebo_Arm->Week24_Endpoint Open_Label Open-Label Extension Week24_Endpoint->Open_Label

Figure 2: Phase 3 Adult Clinical Trial Workflow.
Analytical Methodologies

The quantification of steroid hormones and ACTH in the clinical trials is crucial for assessing the pharmacodynamic effects of this compound.

  • Steroid Hormones (17-OHP, Androstenedione, Testosterone): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity, and it is the method of choice for clinical research in this area.[1][5][9][12][16][17]

    • Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the steroids from the serum or plasma matrix.[5]

    • Chromatographic Separation: Utilizes high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the different steroid molecules.

    • Detection: A triple quadrupole mass spectrometer is used for detection, often in multiple reaction monitoring (MRM) mode, which provides high selectivity and quantitative accuracy.[5]

  • Adrenocorticotropic Hormone (ACTH): Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are commonly used for the quantification of ACTH in plasma.[7][18][19][20][21]

    • Principle: These assays typically employ a "sandwich" format where the ACTH in the sample is bound between two specific antibodies, one of which is labeled with an enzyme.[7][20]

    • Detection: The enzyme catalyzes a reaction that produces a measurable signal (e.g., color change or light emission), which is proportional to the concentration of ACTH in the sample.[7][18]

Conclusion

This compound presents a targeted therapeutic approach for the management of classic congenital adrenal hyperplasia by addressing the underlying pathophysiology of ACTH-driven androgen excess. Its pharmacokinetic profile supports twice-daily oral dosing, and its pharmacodynamic effects, demonstrated in a comprehensive clinical trial program, show significant reductions in key adrenal androgens and allow for a reduction in the daily glucocorticoid burden for patients. The well-defined mechanism of action, coupled with a robust body of clinical evidence, establishes this compound as a pivotal development in the treatment of CAH.

References

Preclinical Profile of (R)-Crinecerfont: A Novel CRF1 Receptor Antagonist for Congenital Adrenal Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth overview of the preclinical research on (R)-Crinecerfont (formerly NBI-77860), a potent and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist developed by Neurocrine Biosciences for the treatment of congenital adrenal hyperplasia (CAH). The data herein summarize the foundational in vitro and in vivo studies that established the scientific rationale for its clinical development.

Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland. This chronic elevation of ACTH results in adrenal hyperplasia and excessive production of androgens, causing significant morbidity. This compound addresses the underlying pathophysiology of CAH by blocking CRF1 receptors at the pituitary, thereby reducing ACTH release and subsequently decreasing adrenal androgen production.[1][2]

Core Preclinical Data

In Vitro Characterization

This compound has demonstrated high affinity and functional antagonism at the CRF1 receptor in a variety of in vitro assays.

Assay TypeParameterValueReference
Receptor Binding Affinity pKi (human CRF1 receptor)8.2[3]
Functional Antagonism pIC50 (CRF-stimulated ACTH production)7.0[3]

Table 1: In Vitro Activity of this compound (NBI-77860)

In Vivo Evaluation

Preclinical in vivo studies were conducted to assess the pharmacokinetic profile and efficacy of this compound in animal models. While specific animal models of CAH were not detailed in the available literature, early clinical studies in patients with CAH demonstrated proof-of-concept.

A study in women with 21-hydroxylase deficiency CAH showed that a single dose of this compound led to a mean reduction in ACTH of 41% and 17α-hydroxyprogesterone (17OHP) of 27% with the 600 mg dose, relative to placebo.[1] These findings in humans provide strong evidence of the drug's mechanism of action and its potential as a therapeutic for CAH.

Preclinical Safety and Toxicology

Reproductive toxicology studies have been conducted in rats and rabbits. No developmental toxicity was observed in rats at exposures up to 4-fold higher than the maximum recommended human dose (MRHD). In rabbits, a low incidence of craniofacial defects was noted at exposures 2-fold higher than the MRHD. This compound did not affect fertility in male or female rats.[4] In 2015, a partial clinical hold was placed on the development program due to preclinical findings that had not been previously observed, though the specific details of these findings were not publicly disclosed.[2]

Experimental Protocols

In Vitro CRF1 Receptor Binding Assay

The binding affinity of this compound to the human CRF1 receptor was determined using a competitive radioligand binding assay.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.

  • Radioligand: [125I]-Tyr-Sauvagine.

  • Procedure: Cell membranes were incubated with the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of a known CRF1 receptor ligand.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Antagonism Assay (CRF-stimulated ACTH production)

The ability of this compound to antagonize CRF-stimulated ACTH production was assessed using primary rat pituitary cells.

  • Cell Culture: Primary pituitary cells were isolated from rats and cultured.

  • Stimulation: Cells were pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of CRF.

  • Measurement: The concentration of ACTH in the cell culture supernatant was measured using a commercially available immunoassay.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the maximal CRF-stimulated ACTH response, was determined. The pIC50 is the negative logarithm of this value.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway in CAH and the mechanism of action of this compound, as well as a generalized workflow for preclinical evaluation.

CAH_Signaling_Pathway cluster_pituitary Hypothalamus Hypothalamus CRH CRF Hypothalamus->CRH releases Pituitary Pituitary Gland ACTH ACTH Pituitary->ACTH releases Adrenal Adrenal Gland Cortisol_Low Low Cortisol Adrenal->Cortisol_Low Androgens Excess Androgens Adrenal->Androgens Cortisol_Low->Hypothalamus Reduced Negative Feedback Cortisol_Low->Pituitary CRH->Pituitary stimulates ACTH->Adrenal stimulates Crinecerfont This compound CRF1R CRF1 Receptor Crinecerfont->CRF1R blocks CRF1R->Pituitary

Caption: Pathophysiology of CAH and Mechanism of Action of this compound.

Preclinical_Workflow Discovery Drug Discovery (NBI-77860) InVitro In Vitro Characterization - Receptor Binding - Functional Assays Discovery->InVitro InVivo In Vivo Efficacy (Animal Models of CAH) InVitro->InVivo Tox Preclinical Toxicology & Safety Pharmacology InVivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: Generalized Preclinical Development Workflow for this compound.

References

(R)-Crinecerfont: A Technical Overview of Target Binding, Receptor Affinity, and In Vitro Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Crinecerfont, also known as NBI-74788 and formerly as SSR125543A, is a potent and selective, orally active, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1] It is being investigated for the treatment of conditions characterized by hypothalamic-pituitary-adrenal (HPA) axis dysregulation, most notably Congenital Adrenal Hyperplasia (CAH). This technical guide provides an in-depth overview of the target binding, receptor affinity, and in vitro functional pharmacology of this compound, based on preclinical studies.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the binding of the endogenous ligand, corticotropin-releasing factor (CRF). In pathophysiological states such as CAH, excessive CRF production leads to hypersecretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the adrenal glands to produce excess androgens. By blocking the CRF1 receptor, this compound effectively reduces ACTH secretion, leading to a downstream reduction in adrenal androgen production.[1]

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRF, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound, as a competitive antagonist, blocks this CRF-induced cAMP production.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds & Activates Crinecerfont This compound Crinecerfont->CRF1 Binds & Blocks Gs Gs Protein CRF1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ACTH Secretion) PKA->Response Phosphorylates Targets

Figure 1: CRF1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Quantitative Data: Receptor Binding Affinity and Functional Antagonism

The following tables summarize the in vitro binding affinity and functional potency of this compound for the human CRF1 receptor.

Table 1: this compound (SSR125543A) In Vitro Receptor Binding Affinity [1]

Receptor/Binding SiteLigandPreparationKi (nM)
hCRF1[125I-Tyr0] ovine CRFMembranes from CHO cells2.4 ± 0.3

Table 2: this compound (SSR125543A) In Vitro Functional Antagonism [1]

AssayCell LineStimulusIC50 (nM)
cAMP AccumulationHuman Y79 retinoblastoma cellsCRF3.0 ± 0.4

Experimental Protocols

Radioligand Binding Assay

The affinity of this compound for the human CRF1 (hCRF1) receptor was determined using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Membranes from CHO cells expressing hCRF1 Incubate Incubate Membranes, Radioligand, and this compound (60 min at 25°C) Membranes->Incubate Radioligand Prepare Radioligand ([125I-Tyr0] ovine CRF) Radioligand->Incubate Competitor Prepare Serial Dilutions of This compound (SSR125543A) Competitor->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity on Filters Wash->Count Plot Plot % Inhibition vs. This compound Concentration Count->Plot Calculate Calculate IC50 and Ki using Non-linear Regression Plot->Calculate

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Detailed Methodology: [1]

  • Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.

  • Assay Buffer: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, 0.1% bovine serum albumin, and 100 kIU/ml aprotinin.

  • Incubation: For competition studies, 0.1 nM of the radioligand [125I-Tyr0] ovine CRF was incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Equilibrium: The incubation was carried out for 60 minutes at 25°C to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters (GF/C) that had been pre-treated with 0.5% polyethyleneimine.

  • Washing: The filters were washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using a gamma counter.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration (1 µM) of unlabeled CRF. The concentration of this compound that inhibited 50% of the specific binding (IC₅₀) was calculated by non-linear regression analysis. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.

Functional Cell-Based Assay (cAMP Accumulation)

The functional antagonist activity of this compound was assessed by its ability to inhibit CRF-stimulated cAMP production in a cell-based assay.

Functional_Assay_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cells Culture Human Y79 Retinoblastoma Cells Preincubation Pre-incubate Cells with This compound or Vehicle Cells->Preincubation Antagonist Prepare Serial Dilutions of This compound (SSR125543A) Antagonist->Preincubation Agonist Prepare CRF Solution Stimulation Stimulate Cells with CRF Agonist->Stimulation Preincubation->Stimulation Lysis Lyse Cells Stimulation->Lysis cAMP_Assay Measure Intracellular cAMP Levels (e.g., HTRF, ELISA) Lysis->cAMP_Assay Plot Plot cAMP Levels vs. This compound Concentration cAMP_Assay->Plot Calculate Calculate IC50 using Non-linear Regression Plot->Calculate

Figure 3: Experimental Workflow for Functional cAMP Accumulation Assay.

Detailed Methodology: [1]

  • Cell Culture: Human Y79 retinoblastoma cells, which endogenously express the CRF1 receptor, were used for the assay.

  • Assay Medium: Cells were incubated in a suitable assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Antagonist Pre-incubation: The cells were pre-incubated with various concentrations of this compound or vehicle for a defined period.

  • CRF Stimulation: Following pre-incubation, the cells were stimulated with a fixed concentration of CRF to induce cAMP production.

  • Cell Lysis: After the stimulation period, the cells were lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates was quantified using a commercially available assay kit, such as a competitive immunoassay with colorimetric or fluorescent detection.

  • Data Analysis: The concentration of this compound that produced 50% inhibition of the CRF-stimulated cAMP response (IC₅₀) was determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

Preclinical in vitro studies have demonstrated that this compound is a high-affinity antagonist of the human CRF1 receptor. It effectively blocks the CRF-induced intracellular signaling cascade, as evidenced by the potent inhibition of cAMP accumulation. These findings provide a strong rationale for its clinical development in disorders driven by CRF1 receptor hyperactivation, such as Congenital Adrenal Hyperplasia. The detailed methodologies presented herein serve as a guide for researchers in the field of GPCR pharmacology and drug development.

References

In silico modeling of (R)-Crinecerfont and CRF1 interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of (R)-Crinecerfont and its Interaction with the Corticotropin-Releasing Factor 1 (CRF1) Receptor

Introduction

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to an overproduction of androgens driven by excess adrenocorticotropic hormone (ACTH).[1][2] The primary regulator of ACTH secretion is the corticotropin-releasing factor (CRF), which binds to the CRF1 receptor in the pituitary gland.[3][4] this compound (marketed as CRENESSITY™) is a potent, selective, and orally administered non-steroidal antagonist of the CRF1 receptor.[3] By blocking this receptor, Crinecerfont directly reduces ACTH secretion, thereby decreasing the downstream production of adrenal androgens.[4][5] This novel mechanism offers a targeted approach to managing CAH, potentially reducing the reliance on supraphysiologic doses of glucocorticoids and their associated side effects.[6][7]

Understanding the precise molecular interactions between this compound and the CRF1 receptor is paramount for rational drug design and the development of future therapeutics. The CRF1 receptor is a Class B G protein-coupled receptor (GPCR), a notoriously challenging class of proteins for structural elucidation. In silico modeling, encompassing techniques like homology modeling, molecular docking, and molecular dynamics (MD) simulations, provides a powerful framework to investigate these interactions at an atomic level, offering insights that can guide further drug development efforts.[8][9]

This technical guide outlines a comprehensive in silico workflow to model the interaction between this compound and the CRF1 receptor. It details the methodologies for model generation, ligand docking, and simulation, and presents the types of data that can be derived from such studies.

CRF1 Receptor Signaling and Crinecerfont's Mechanism of Action

The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis. Upon binding of its endogenous ligand, CRF, the receptor undergoes a conformational change, activating intracellular signaling cascades. While primarily coupled to the Gs protein, which activates adenylyl cyclase and increases cyclic AMP (cAMP) levels, the CRF1 receptor can also signal through Gq/PLC and Gi-linked pathways.[10][11] Crinecerfont acts as a competitive antagonist, binding to the receptor to prevent CRF-mediated signaling, thus mitigating the downstream cascade that leads to androgen overproduction in CAH patients.[3][12]

G_1 cluster_HPA Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_CAH Pathophysiology in CAH cluster_Intervention Crinecerfont Intervention Hypothalamus Hypothalamus (Stress/Circadian Signals) Pituitary Anterior Pituitary Hypothalamus->Pituitary CRF Adrenal Adrenal Glands Pituitary->Adrenal ACTH CRF1_Receptor CRF1 Receptor Adrenal->Hypothalamus Cortisol (Negative Feedback) Cortisol_Deficiency Cortisol Deficiency (e.g., 21-hydroxylase mutation) Feedback_Loss Loss of Negative Feedback Cortisol_Deficiency->Feedback_Loss ACTH_Excess Excess ACTH Secretion Feedback_Loss->ACTH_Excess Androgen_Excess Adrenal Androgen Overproduction ACTH_Excess->Androgen_Excess Crinecerfont This compound Block Crinecerfont->Block CRF1_Receptor->ACTH_Excess Reduces Secretion Block->CRF1_Receptor Antagonist G_2 cluster_prep Preparation cluster_model Modeling & Docking cluster_sim Simulation & Analysis Seq CRF1 Receptor Sequence Template Find Homologous Template (PDB) Seq->Template Align Sequence Alignment Template->Align Ligand This compound 3D Structure Dock Molecular Docking (Crinecerfont into CRF1) Ligand->Dock Model Build 3D Homology Model Align->Model Validate Model Validation (PROCHECK, etc.) Model->Validate Validate->Dock Setup Setup MD System (Membrane, Water, Ions) Dock->Setup MD Run Molecular Dynamics Simulation Setup->MD Analysis Trajectory Analysis (RMSD, Interactions) MD->Analysis Results Binding Free Energy, Key Residues, MOA Analysis->Results G_3 cluster_membrane Plasma Membrane CRF1 CRF1 Receptor Gs Gαs CRF1->Gs Gq Gαq CRF1->Gq Gi Gαi CRF1->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CRF CRF CRF->CRF1 Activates Crinecerfont This compound Crinecerfont->CRF1 Inhibits Gs->AC Activates Gq->PLC Activates ERK ERK1/2 (MAPK) Gi->ERK Activates Akt Akt Gi->Akt Activates PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., ACTH Synthesis/Secretion) PKA->CellularResponse PIP2 PIP2 PKC PKC DAG->PKC Activates PKC->CellularResponse ERK->CellularResponse Akt->CellularResponse

References

Initial Safety and Toxicology Profile of (R)-Crinecerfont: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Crinecerfont, a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, represents a novel therapeutic approach for the management of congenital adrenal hyperplasia (CAH). By blocking CRF1 receptors in the pituitary, crinecerfont (B1669616) reduces the secretion of adrenocorticotropic hormone (ACTH), thereby decreasing the adrenal production of androgens.[1][2][3] This technical guide provides a comprehensive overview of the initial safety and toxicology profile of this compound, drawing from available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Non-Clinical Toxicology

A comprehensive battery of non-clinical toxicology studies has been conducted to characterize the safety profile of this compound. These studies were designed to assess potential effects on genetic material, reproduction and development, and to identify target organs of toxicity following acute and repeated administration.

Genetic Toxicology

This compound was evaluated in a standard battery of in vitro and in vivo genotoxicity assays. The results indicated that crinecerfont is not mutagenic or clastogenic.[4]

Table 1: Summary of Genetic Toxicology Studies for this compound [4]

AssaySystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames test)S. typhimurium and E. coli strainsWith and Without S9Negative
In Vitro Mammalian Chromosomal Aberration TestHuman Peripheral Blood LymphocytesWith and Without S9Negative
In Vivo Mammalian Micronucleus TestRat Bone MarrowN/ANegative
Developmental and Reproductive Toxicology (DART)

DART studies were conducted in rats and rabbits to assess the potential effects of this compound on fertility, embryonic-fetal development, and pre- and postnatal development.

Table 2: Summary of Developmental and Reproductive Toxicology Studies for this compound [4][5]

Study TypeSpeciesDose Levels (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
Embryo-Fetal DevelopmentRat150, 500, 2000No crinecerfont-related malformations were observed at exposures up to 4-fold the maximum recommended human dose (MRHD) based on AUC.[4][5]2000
Embryo-Fetal DevelopmentRabbit100, 500, 1000A low incidence of poly-malformations (craniofacial defects) and slightly lower mean fetal weights were observed at exposures 2-fold higher than the MRHD based on AUC.[4][5]500
Pre- and Postnatal DevelopmentRat15, 50, 250No changes in pup mortality, growth, sexual maturation, behavior, mating and fertility, or ovarian and uterine parameters were observed. Crinecerfont was excreted in the milk of lactating rats.[4][5]250
Carcinogenicity

Long-term carcinogenicity studies were conducted in rats and transgenic mice to evaluate the tumorigenic potential of this compound.

Table 3: Summary of Carcinogenicity Studies for this compound [4]

SpeciesDurationDose Levels (mg/kg/day)Key Findings
Rat2 years5, 15, 100An increased incidence of thyroid follicular cell combined adenomas and carcinomas was observed in female rats at the highest dose, which was approximately 4-fold higher than the human exposure at the MRHD based on AUC.[4]
Tg.rasH2 Mouse6 months15, 50, 500, 1500Crinecerfont did not increase the incidence of tumors in male or female transgenic mice at exposures up to approximately 4-fold higher than the human exposure at the MRHD based on AUC.[4]

Clinical Safety

The clinical safety of this compound has been evaluated in Phase 2 and Phase 3 clinical trials in both adult and pediatric patients with congenital adrenal hyperplasia.[6][7][8]

Common Adverse Reactions

This compound was generally well-tolerated in clinical trials.[6] The most commonly reported adverse reactions are summarized below.

Table 4: Common Adverse Reactions with this compound in Clinical Trials [6][7]

Adverse ReactionPopulationFrequency
FatigueAdultMore common than placebo
HeadacheAdultMore common than placebo
HeadachePediatricFrequently reported[6]
Pyrexia (Fever)PediatricFrequently reported
VomitingPediatricFrequently reported
Laboratory Findings

In pediatric clinical trials, a higher incidence of decreased neutrophil counts was observed in patients treated with crinecerfont compared to placebo.[4]

Table 5: Incidence of Decreased Neutrophil Counts in Pediatric Patients [4]

Neutrophil CountThis compound (n=68)Placebo (n=32)
Less than 2 x 10³/mcL37%16%
Less than 1 x 10³/mcL4%0%

Experimental Protocols

The non-clinical toxicology studies for this compound were conducted in accordance with internationally recognized guidelines. The following sections provide an overview of the methodologies for key experiments.

Representative Protocol for Genetic Toxicology Assays

The genetic toxicology battery for this compound included an Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test, consistent with regulatory guidelines.

G cluster_Ames Ames Test (OECD 471) cluster_Chromo Chromosomal Aberration (OECD 473) cluster_Micro Micronucleus Test (OECD 474) Ames_start Bacterial Strains (S. typhimurium, E. coli) Ames_exposure Exposure to Crinecerfont ± S9 Metabolic Activation Ames_start->Ames_exposure Ames_incubation Incubation on Minimal Agar Plates Ames_exposure->Ames_incubation Ames_end Count Revertant Colonies Ames_incubation->Ames_end Chromo_start Human Lymphocytes Chromo_exposure Exposure to Crinecerfont ± S9 Metabolic Activation Chromo_start->Chromo_exposure Chromo_harvest Cell Harvest & Metaphase Spread Chromo_exposure->Chromo_harvest Chromo_end Microscopic Analysis of Chromosomal Abnormalities Chromo_harvest->Chromo_end Micro_start Treat Rats with Crinecerfont Micro_harvest Bone Marrow Harvest Micro_start->Micro_harvest Micro_prep Slide Preparation & Staining Micro_harvest->Micro_prep Micro_end Microscopic Analysis of Micronucleated Erythrocytes Micro_prep->Micro_end

Caption: Workflow for Genetic Toxicology Assessment.

Representative Protocol for Developmental and Reproductive Toxicology (DART) Studies

DART studies for this compound followed established protocols to assess effects on different stages of reproduction and development.

G cluster_EFD Embryo-Fetal Development (Segment II) cluster_PPND Pre- and Postnatal Development (Segment III) EFD_dosing Dose Pregnant Females (Rat or Rabbit) during Organogenesis EFD_exam Examine Dams for Toxicity EFD_dosing->EFD_exam EFD_fetal Examine Fetuses for Malformations & Variations EFD_dosing->EFD_fetal PPND_dosing Dose Females from Gestation through Lactation PPND_f0 Evaluate Maternal Behavior & Postnatal Survival PPND_dosing->PPND_f0 PPND_f1 Evaluate F1 Generation: Growth, Development, Reproductive Function PPND_dosing->PPND_f1

Caption: Overview of DART Study Designs.

Signaling Pathway

This compound exerts its therapeutic effect by antagonizing the CRF1 receptor in the anterior pituitary. This action interrupts the signaling cascade that leads to the production and release of ACTH, and subsequently, adrenal androgens.

G cluster_pituitary Anterior Pituitary Corticotroph cluster_adrenal Adrenal Cortex CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds & Activates Crinecerfont This compound Crinecerfont->CRF1R Binds & Blocks AC Adenylate Cyclase CRF1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates POMC POMC Gene Transcription PKA->POMC Increases ACTH ACTH Synthesis & Secretion POMC->ACTH Leads to Adrenal_ACTH ACTH Androgens Adrenal Androgen Production Adrenal_ACTH->Androgens Stimulates

Caption: Mechanism of Action of this compound.

Conclusion

The initial safety and toxicology profile of this compound, established through a comprehensive set of non-clinical studies and clinical trials, supports its development for the treatment of congenital adrenal hyperplasia. The preclinical data indicate a lack of genotoxic potential and provide a clear understanding of its reproductive and developmental safety profile. Carcinogenicity studies have identified a potential for thyroid tumors in rats at high doses, a finding often associated with the metabolic profile of the compound in this species. Clinical studies have demonstrated that this compound is generally well-tolerated, with a manageable side effect profile. This technical guide provides a foundational understanding of the safety and toxicology of this compound for professionals in the field of drug development and research.

References

Beyond Congenital Adrenal Hyperplasia: A Technical Exploration of (R)-Crinecerfont's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Crinecerfont, a potent and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, has recently gained regulatory approval for the treatment of congenital adrenal hyperplasia (CAH). Marketed as Crenessity™, its mechanism of action involves the targeted inhibition of the CRF1 receptor in the pituitary, leading to a reduction in adrenocorticotropic hormone (ACTH) secretion and, consequently, decreased adrenal androgen production.[1][2] This novel, non-steroidal approach has demonstrated significant clinical efficacy in managing hyperandrogenemia in CAH patients, allowing for a reduction in glucocorticoid dosage.[2][3] However, the therapeutic utility of targeting the CRF1 receptor, a key mediator of the body's stress response, extends far beyond this rare endocrine disorder. Preclinical evidence suggests that this compound and other CRF1 receptor antagonists hold significant promise for the treatment of various stress-related conditions, including anxiety and depressive disorders. This whitepaper provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, detailing key experimental protocols for its evaluation, and exploring its potential therapeutic applications beyond CAH.

Introduction: The CRF1 Receptor as a Therapeutic Target

Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in orchestrating the neuroendocrine, autonomic, and behavioral responses to stress. It exerts its effects through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor is predominantly expressed in the anterior pituitary and various brain regions associated with stress and emotional regulation, such as the amygdala and prefrontal cortex. Upon activation by CRF, the CRF1 receptor initiates a cascade of downstream signaling events, primarily through the Gs/adenylyl cyclase/PKA pathway, leading to increased intracellular cyclic AMP (cAMP) levels.[4][5] Dysregulation of the CRF/CRF1 receptor system has been implicated in the pathophysiology of numerous stress-related disorders, making it a compelling target for therapeutic intervention.

This compound (also known as NBI-74788 and SSR-125543) is a highly selective, orally active, non-peptide antagonist of the CRF1 receptor. Its development and subsequent approval for CAH have validated the therapeutic potential of CRF1 receptor antagonism. This document aims to provide a detailed technical resource for researchers and drug developers interested in exploring the broader therapeutic applications of this compound.

Pharmacological Profile of this compound

A thorough understanding of the pharmacological properties of this compound is essential for designing and interpreting preclinical and clinical studies. The following table summarizes key quantitative data from in vitro and in vivo studies.

ParameterValueAssay SystemReference
Binding Affinity (pKi) 8.7CRF1 Receptor[6]
Functional Potency (IC50) Not explicitly stated in the provided search results.CRF1 Receptor Functional AssaysN/A
Mechanism of Action Selective CRF1 Receptor AntagonistIn vitro and in vivo studies[1][2]
Metabolism Primarily by CYP3A4In vitro studies[7]

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by blocking the downstream signaling cascades initiated by the activation of the CRF1 receptor. The primary pathway involves the Gs-protein coupled activation of adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately leading to the physiological responses associated with stress. By antagonizing the CRF1 receptor, this compound effectively dampens this signaling cascade.

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds G_protein Gs Protein CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Crinecerfont This compound Crinecerfont->CRF1R Blocks Experimental_Workflow_In_Vitro cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Incubate Membranes, Radioligand & Test Compound B2 Filtration B1->B2 B3 Scintillation Counting B2->B3 B4 Calculate Ki B3->B4 F1 Pre-incubate Cells with Test Compound F2 Stimulate with CRF F1->F2 F3 Measure cAMP Levels F2->F3 F4 Calculate IC50 F3->F4 Experimental_Workflow_In_Vivo cluster_anxiety Anxiety Model (Elevated Plus Maze) cluster_depression Depression Model (Forced Swim Test) A1 Drug/Vehicle Administration A2 Place Animal in Center of Maze A1->A2 A3 Record 5-min Session A2->A3 A4 Analyze Time in Open/Closed Arms A3->A4 D1 Drug/Vehicle Administration D2 Place Animal in Water Cylinder D1->D2 D3 Record 6-min Session D2->D3 D4 Analyze Immobility Time D3->D4

References

Methodological & Application

In Vitro Testing Protocol for (R)-Crinecerfont: A Selective CRF1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Crinecerfont (also known as NBI-74788) is a potent and selective, orally active non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2] It is developed for the treatment of classic congenital adrenal hyperplasia (CAH).[3] The mechanism of action of this compound involves blocking the binding of corticotropin-releasing factor (CRF) to its type 1 receptor in the pituitary gland. This antagonism leads to a reduction in the secretion of adrenocorticotropic hormone (ACTH), which in turn decreases the production of adrenal androgens.[4] This targeted approach aims to manage the hyperandrogenism associated with CAH while potentially allowing for a reduction in the required glucocorticoid dosage.[3]

These application notes provide a comprehensive overview of the essential in vitro assays for the characterization of this compound, including protocols for determining its binding affinity and functional potency at the CRF1 receptor.

Data Presentation

While specific in vitro quantitative data for this compound is not publicly available in the reviewed literature and regulatory documents, the following tables illustrate the standard format for presenting such data for a CRF1 receptor antagonist.

Table 1: Radioligand Binding Affinity of this compound at the Human CRF1 Receptor

CompoundRadioligandCell Line/TissueKᵢ (nM)
This compound[¹²⁵I]-SauvagineHEK293 cells expressing human CRF1 receptorData not available
Reference Antagonist[¹²⁵I]-SauvagineHEK293 cells expressing human CRF1 receptorExample Value

Table 2: Functional Antagonist Potency of this compound in a cAMP Assay

CompoundAgonistCell LineIC₅₀ (nM)
This compoundCRFCHO cells expressing human CRF1 receptorData not available
Reference AntagonistCRFCHO cells expressing human CRF1 receptorExample Value

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CRF1 receptor signaling pathway and the general workflow for the in vitro characterization of this compound.

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Binds & Activates Crinecerfont This compound Crinecerfont->CRF1R Blocks G_alpha_s Gαs CRF1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACTH Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: CRF1 Receptor Signaling Pathway and Mechanism of this compound Action.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b_start Prepare Membranes from CRF1-expressing cells b_incubate Incubate membranes with Radioligand ([¹²⁵I]-Sauvagine) & varying concentrations of This compound b_start->b_incubate b_separate Separate bound from free radioligand via filtration b_incubate->b_separate b_quantify Quantify bound radioactivity b_separate->b_quantify b_analyze Analyze data to determine Ki b_quantify->b_analyze f_start Culture CRF1-expressing cells f_preincubate Pre-incubate cells with varying concentrations of This compound f_start->f_preincubate f_stimulate Stimulate with CRF f_preincubate->f_stimulate f_lyse Lyse cells and measure intracellular cAMP levels f_stimulate->f_lyse f_analyze Analyze data to determine IC₅₀ f_lyse->f_analyze

Caption: General Experimental Workflow for In Vitro Characterization.

Experimental Protocols

The following are detailed, generalized protocols for the key in vitro experiments used to characterize this compound. These protocols are based on standard methodologies for CRF1 receptor antagonists.

Radioligand Binding Assay for CRF1 Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the human CRF1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from a stable cell line overexpressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-Sauvagine or another suitable CRF1 receptor radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor antagonist (e.g., Antalarmin) or CRF.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the CRF1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kₑ), and a range of concentrations of this compound.

  • Incubation: Incubate the assay plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional cAMP Accumulation Assay

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit CRF-stimulated cyclic AMP (cAMP) production in cells expressing the human CRF1 receptor.

Materials:

  • Cell Line: A stable cell line expressing the human CRF1 receptor that couples to adenylyl cyclase (e.g., CHO or HEK293 cells).

  • Agonist: Corticotropin-releasing factor (CRF).

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Reagents.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

  • Plate Reader: Compatible with the chosen cAMP assay kit.

Protocol:

  • Cell Culture: Culture the CRF1-expressing cells to an appropriate confluency in 96- or 384-well plates.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in a suitable assay buffer containing a PDE inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of CRF (typically the EC₈₀ concentration to elicit a robust signal) to the wells and incubate for a further period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production.

Conclusion

The in vitro characterization of this compound relies on standard pharmacological assays to confirm its mechanism of action as a CRF1 receptor antagonist. The radioligand binding assay provides a measure of its affinity for the receptor, while the functional cAMP assay quantifies its potency in blocking the downstream signaling cascade. These assays are crucial for the preclinical evaluation of this compound and for ensuring its desired pharmacological profile. While specific quantitative data for this compound from these assays are not publicly available, the provided protocols offer a robust framework for its in vitro assessment.

References

Application Notes and Protocols for (R)-Crinecerfont Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Crinecerfont is a potent and selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is under investigation for its therapeutic potential in conditions characterized by the overproduction of adrenal androgens, such as classic congenital adrenal hyperplasia (CAH).[1][3] In CAH, a deficiency in the 21-hydroxylase enzyme leads to elevated levels of adrenocorticotropic hormone (ACTH) and consequently, an overproduction of adrenal androgens.[4] this compound acts by blocking CRF1 receptors in the pituitary gland, which reduces the secretion of ACTH and subsequently lowers the levels of adrenal androgens.[3][5][6] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in in vitro cell culture experiments designed to study its mechanism of action and therapeutic effects.

Data Presentation

The following table summarizes the key quantitative data for this compound, essential for the accurate preparation of stock solutions.

ParameterValueSource
Molecular Weight 483.04 g/mol [1][7][8]
Solubility in DMSO ≥ 100 mg/mL (192.49 mM)[9][10]
Recommended Storage (Powder) -20°C for up to 3 years[11][12]
Recommended Storage (Stock Solution in DMSO) -80°C for up to 1 year, or -20°C for up to 1 month[11][13]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Calculation of Mass:

    • To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.

    • Formula: Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (mL)

    • Example for 1 mL of 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 483.04 g/mol * 0.001 L = 4.8304 mg

  • Weighing the Compound:

    • Wear appropriate PPE.

    • On a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder into a sterile amber or opaque microcentrifuge tube.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • For the example above, add 1 mL of DMSO.

  • Mixing:

    • Securely cap the tube and vortex the solution for 1-2 minutes until the compound is completely dissolved.[14]

    • Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[9][11]

  • Aliquoting and Storage:

    • To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or opaque microcentrifuge tubes.[14][15]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[11][13] Protect from light.

Preparation of Working Solutions for Cell Culture
  • Thawing the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution:

    • Prepare the desired final concentration of this compound by diluting the stock solution in cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[16]

    • Example: To prepare a 10 µM working solution in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of medium. The final DMSO concentration will be 0.1%.

  • Vehicle Control:

    • Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used, without the compound.[15]

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_pituitary Hypothalamus Hypothalamus CRH CRH Hypothalamus->CRH Pituitary Pituitary Gland ACTH ACTH Pituitary->ACTH CRF1_Receptor CRF1 Receptor Adrenal_Gland Adrenal Gland Androgens Adrenal Androgens Adrenal_Gland->Androgens CRH->Pituitary ACTH->Adrenal_Gland Crinecerfont This compound Crinecerfont->CRF1_Receptor blocks

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

G start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Compound calculate->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

References

Application Notes and Protocols for Studying (R)-Crinecerfont Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Crinecerfont, also known as Crinecerfont and marketed under the brand name Crenessity™, is a potent and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is indicated for the treatment of classic congenital adrenal hyperplasia (CAH), a group of autosomal recessive disorders characterized by impaired cortisol synthesis.[2] The most common form of CAH is caused by a deficiency of the 21-hydroxylase enzyme, resulting from mutations in the CYP21A2 gene.[2] This deficiency leads to reduced cortisol production, which in turn causes a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.[2] Chronically elevated ACTH leads to adrenal hyperplasia and excessive production of adrenal androgens.[2] this compound acts by blocking the CRF1 receptors in the pituitary, thereby reducing ACTH secretion and subsequently lowering the production of adrenal androgens.[1][2] These application notes provide a framework for preclinical evaluation of this compound efficacy using relevant animal models of CAH.

Mechanism of Action

This compound is a non-steroidal, orally administered antagonist of the CRF1 receptor. The underlying pathophysiology of classic CAH involves a dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis. In response to low cortisol levels, the hypothalamus secretes corticotropin-releasing factor (CRF), which stimulates the anterior pituitary to release ACTH. ACTH then acts on the adrenal cortex to stimulate steroidogenesis. In CAH, the enzymatic block in cortisol production leads to a buildup of precursor steroids that are shunted into the androgen synthesis pathway. By blocking the CRF1 receptor, this compound interrupts this cascade at a key upstream point, reducing the excessive ACTH drive and thereby decreasing the overproduction of adrenal androgens.

digraph "Crinecerfont_Mechanism_of_Action" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"]; Adrenal [label="Adrenal Cortex", fillcolor="#F1F3F4", fontcolor="#202124"]; CRF [label="CRF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ACTH [label="ACTH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Androgens [label="Adrenal Androgens\n(e.g., Androstenedione)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Crinecerfont [label="this compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CRF1R [label="CRF1 Receptor", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="Blockade", shape=plaintext, fontcolor="#EA4335"];

// Edges Hypothalamus -> CRF [dir=none]; CRF -> Pituitary [label="+"]; Pituitary -> ACTH [dir=none]; ACTH -> Adrenal [label="+"]; Adrenal -> Androgens;

// Crinecerfont action Pituitary -> CRF1R [style=invis]; Crinecerfont -> CRF1R [edgecolor="#EA4335", arrowhead="tee"]; CRF -> CRF1R [style=invis]; CRF1R -> ACTH [style=invis];

// Invisible edges for alignment {rank=same; CRF; Crinecerfont} {rank=same; Pituitary; CRF1R} }

Figure 1: Mechanism of action of this compound in the HPA axis.

Recommended Animal Models

The lack of viable and phenotypically accurate animal models has historically been a challenge in the preclinical development of CAH therapies. However, recent advancements have led to the generation of more suitable models.

  • Humanized CYP21A2 Mutant Mouse Models: These models, which carry human CYP21A2 gene mutations (e.g., I173N or R484Q) on a mouse Cyp21a1 knockout background, are currently the most promising for studying the efficacy of novel therapeutics for 21-hydroxylase deficiency. These mice exhibit key features of human CAH, including adrenal hyperplasia, low corticosterone (B1669441) levels, and elevated progesterone. Importantly, these models are viable without mandatory glucocorticoid treatment, making them suitable for evaluating therapies aimed at reducing androgen excess.

  • Zebrafish cyp21a2 Null-Allele Model: This model offers a high-throughput platform for initial screening of compounds. Zebrafish with a knockout of the cyp21a2 gene, the ortholog of human CYP21A2, exhibit interrenal hyperplasia (the zebrafish equivalent of adrenal hyperplasia) and deficient cortisol synthesis.

Experimental Protocols

The following protocols are proposed for the evaluation of this compound efficacy in a humanized CYP21A2 mutant mouse model of CAH.

Protocol 1: Acute Efficacy Study

Objective: To determine the acute effects of a single dose of this compound on ACTH and adrenal steroid levels.

Materials:

  • Humanized CYP21A2 mutant mice (e.g., I173N or R484Q knock-in mice)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Centrifuge

  • ELISA or LC-MS/MS equipment for hormone analysis

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Baseline Blood Sampling: Collect a baseline blood sample (e.g., via tail vein or retro-orbital sinus) from each mouse.

  • Drug Administration: Administer a single oral dose of this compound or vehicle to the mice. Dose selection should be based on available pharmacokinetic data or a pilot dose-ranging study.

  • Post-Dose Blood Sampling: Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

  • Plasma Separation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Hormone Analysis: Measure plasma concentrations of ACTH, corticosterone, 17-hydroxyprogesterone (17-OHP), and androstenedione (B190577) using validated ELISA kits or LC-MS/MS.

Protocol 2: Chronic Efficacy Study

Objective: To evaluate the long-term efficacy of this compound in reducing adrenal androgens and its impact on adrenal morphology.

Materials:

  • Humanized CYP21A2 mutant mice

  • This compound

  • Vehicle control

  • Blood collection and processing supplies

  • Hormone analysis equipment

  • Histology equipment (formalin, paraffin, microtome, H&E staining reagents)

Procedure:

  • Animal Acclimation and Baseline: Acclimate mice and collect baseline blood samples as described in Protocol 1.

  • Chronic Dosing: Administer this compound or vehicle orally once or twice daily for a predetermined period (e.g., 4 weeks).

  • Weekly Monitoring: Monitor body weight and general health of the animals weekly.

  • Interim Blood Sampling: Collect blood samples at regular intervals (e.g., weekly) to monitor hormone levels.

  • Terminal Procedures: At the end of the treatment period, collect a final blood sample. Euthanize the animals and carefully dissect the adrenal glands.

  • Adrenal Gland Analysis:

    • Weigh the adrenal glands.

    • Fix the adrenal glands in 10% neutral buffered formalin for histological analysis.

    • Embed the tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine the adrenal morphology for changes in adrenal hyperplasia.

  • Hormone Analysis: Analyze plasma samples for ACTH, corticosterone, 17-OHP, and androstenedione.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimation [label="Animal Acclimation\n(Humanized CYP21A2 Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; baseline [label="Baseline Blood Sampling\n(ACTH, Steroids)", fillcolor="#F1F3F4", fontcolor="#202124"]; randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="this compound\n(Oral Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vehicle [label="Vehicle Control", fillcolor="#5F6368", fontcolor="#FFFFFF"]; monitoring [label="Chronic Dosing & Monitoring\n(e.g., 4 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; final_sampling [label="Final Blood Sampling", fillcolor="#F1F3F4", fontcolor="#202124"]; necropsy [label="Necropsy & Adrenal Gland\nCollection", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Hormone & Histological Analysis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> acclimation; acclimation -> baseline; baseline -> randomization; randomization -> treatment [label="Treatment Group"]; randomization -> vehicle [label="Control Group"]; treatment -> monitoring; vehicle -> monitoring; monitoring -> final_sampling; final_sampling -> necropsy; necropsy -> analysis; analysis -> end; }

Figure 2: Experimental workflow for a chronic efficacy study.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment and control groups. The following tables present pooled data from human clinical trials of CRF1 antagonists, including this compound, and serve as an example of the expected outcomes and endpoints to be measured in preclinical studies.[3]

Table 1: Pooled Efficacy Data of CRF1 Antagonists in Phase 2 Clinical Trials for CAH

BiomarkerMean Decrease from Baseline (%)95% Confidence Interval
ACTH-57.86-71.15 to -44.58
17-OHP-40.01-66.31 to -13.71
Androstenedione-39.24-62.77 to -15.70

Data from a meta-analysis of Phase 2 clinical trials.[3]

Table 2: Pooled Efficacy Data of CRF1 Antagonists in Phase 3 Clinical Trials for CAH

EndpointMean Difference vs. Placebo95% Confidence Interval
Change in 17-OHP (ng/dL)-6049.40-6665.23 to -5433.58
Change in Androstenedione (ng/dL)-313.58-400.14 to -227.02
Glucocorticoid Dose Reduction (%)-20.37-26.73 to -14.00

Data from a meta-analysis of Phase 3 clinical trials.[3]

Conclusion

The described animal models and experimental protocols provide a robust framework for the preclinical evaluation of this compound's efficacy in treating congenital adrenal hyperplasia. The use of humanized mouse models that closely mimic the genetic and biochemical features of the human disease is critical for obtaining translatable data. The primary endpoints in these studies should focus on the reduction of key biomarkers of CAH, including ACTH, 17-OHP, and androstenedione. Histological analysis of the adrenal glands can provide valuable insights into the long-term effects of this compound on adrenal morphology. The data generated from these preclinical studies will be instrumental in further understanding the therapeutic potential of this compound and other CRF1 receptor antagonists for the management of CAH.

References

Dosage and administration guidelines for (R)-Crinecerfont in rodent studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available dosage and administration guidelines for (R)-Crinecerfont (also known as NBI-77860) in rodent studies, based on publicly accessible preclinical data. The information is intended to guide researchers in designing their own experimental protocols.

Introduction

This compound is a selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] By blocking the CRF1 receptor, it inhibits the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[2][4] This mechanism of action makes it a promising therapeutic agent for conditions characterized by excessive ACTH secretion, such as Congenital Adrenal Hyperplasia (CAH). In CAH, a deficiency in cortisol production leads to a compensatory increase in ACTH, resulting in adrenal hyperplasia and overproduction of androgens. This compound aims to normalize ACTH levels, thereby reducing adrenal androgen excess. While extensive clinical trials in humans have been conducted, detailed preclinical studies in rodent models of CAH are not widely published. The following data is primarily derived from toxicology studies.

Quantitative Data Presentation

The following tables summarize the reported dosages of this compound administered in various rodent toxicology studies.

Table 1: this compound Dosage in Rat Toxicity Studies

Study TypeSpeciesRoute of AdministrationDosage Range (mg/kg/day)Study Duration
Pre- and Postnatal Developmental ToxicityRatOral (gavage)15, 50, 250Gestation through lactation
Organogenesis StudyRatOral (gavage)150, 500, 2000Period of organogenesis

Source: FDA regulatory documents.[5]

Table 2: this compound Dosage in Mouse Toxicity and Mechanistic Studies

Study TypeSpeciesRoute of AdministrationDosage Range (mg/kg/day)Study Duration
6-Month Carcinogenicity StudyMouseOral (gavage)15, 50, 500, 15006 months
Hypothalamic-Pituitary-Adrenal (HPA) Axis StudyMouseIntraperitoneal (IP) Injection205 weeks

Source: FDA regulatory documents and published research.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in the context of the hypothalamic-pituitary-adrenal (HPA) axis, particularly relevant in Congenital Adrenal Hyperplasia.

Caption: Mechanism of action of this compound on the HPA axis.

Experimental Protocols

Due to the limited availability of detailed public information, the following protocols are generalized based on the available data and standard laboratory practices. Researchers should optimize these protocols based on their specific experimental design and institutional guidelines.

Protocol 1: General Rodent Toxicology Study (Oral Administration)

Objective: To assess the potential toxicity of this compound following repeated oral administration in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, corn oil). Note: The specific vehicle used in the cited toxicology studies is not publicly available. Vehicle selection should be based on the physicochemical properties of this compound and preliminary formulation studies.

  • Rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Oral gavage needles

  • Standard laboratory equipment for animal housing, weighing, and observation.

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the start of the study.

  • Dose Formulation: Prepare the dosing solutions of this compound in the selected vehicle at the desired concentrations (e.g., for rats: 15, 50, 250 mg/kg/day). A vehicle control group should be included.

  • Administration: Administer the formulated this compound or vehicle control to the animals once daily via oral gavage. The volume of administration should be consistent across all groups (e.g., 5-10 mL/kg for rats).

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity, including changes in behavior, appearance, and activity.

    • Record body weights at least weekly.

    • Monitor food and water consumption.

  • Termination and Necropsy: At the end of the study period, euthanize the animals and perform a thorough necropsy. Collect organs for histopathological examination.

  • Data Analysis: Analyze the collected data (clinical observations, body weights, organ weights, histopathology) to determine any dose-related adverse effects.

Protocol 2: Efficacy Study in a Rodent Model of Congenital Adrenal Hyperplasia (CAH)

Note: Specific preclinical efficacy studies for this compound in rodent models of CAH are not publicly available. The following is a proposed experimental workflow based on the known mechanism of action of the drug and general practices for testing therapeutics in CAH models.

G cluster_0 Experimental Setup cluster_1 Treatment Phase cluster_2 Endpoint Analysis A1 Select CAH Rodent Model (e.g., 21-hydroxylase knockout) A2 Animal Acclimation and Baseline Hormone Measurement A1->A2 A3 Randomize into Treatment Groups (Vehicle, Crinecerfont Doses) A2->A3 B1 Daily Administration of This compound or Vehicle A3->B1 B2 Monitor Animal Health and Collect Blood Samples Periodically B1->B2 C2 Assess Adrenal Gland Morphology and Histology C1 Measure Hormone Levels (ACTH, 17-OHP, Androgens) B2->C1 C3 Analyze Data and Compare Treatment vs. Vehicle Groups C1->C3 C2->C3

Caption: Proposed workflow for an efficacy study in a CAH rodent model.

Objective: To evaluate the efficacy of this compound in reducing elevated hormone levels in a rodent model of CAH.

Materials:

  • This compound

  • Appropriate vehicle for the chosen route of administration.

  • A validated rodent model of CAH (e.g., 21-hydroxylase deficient mice).

  • Equipment for blood collection and hormone analysis (e.g., ELISA kits or mass spectrometry).

Procedure:

  • Animal Model and Baseline: Utilize a relevant CAH rodent model. After a period of acclimation, collect baseline blood samples to measure key hormone levels (e.g., ACTH, 17-hydroxyprogesterone, androgens).

  • Group Allocation: Randomly assign animals to different treatment groups: vehicle control and one or more doses of this compound.

  • Drug Administration: Administer this compound or vehicle to the animals for a predetermined period (e.g., 2-4 weeks). The route of administration (oral gavage or IP injection) and dosing frequency (e.g., once or twice daily) should be determined based on the drug's pharmacokinetic properties.

  • Outcome Measures:

    • Collect blood samples at specified time points during and at the end of the treatment period.

    • Analyze plasma/serum for levels of ACTH, 17-hydroxyprogesterone, and relevant androgens.

    • At the end of the study, collect adrenal glands for weight measurement and histological analysis to assess for changes in hyperplasia.

  • Data Analysis: Compare the hormone levels and adrenal gland morphology between the this compound-treated groups and the vehicle control group to determine the efficacy of the treatment.

Disclaimer

This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. Researchers should rely on their own expertise and consult relevant literature and institutional guidelines when designing and conducting studies with this compound. The lack of detailed, publicly available preclinical data necessitates careful dose-finding and formulation studies prior to commencing large-scale experiments.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of (R)-Crinecerfont in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (R)-Crinecerfont in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, enabling a short analysis time. This validated method is suitable for supporting pharmacokinetic and other clinical studies of this compound.

Introduction

Crinecerfont is a corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] By blocking CRF1 receptors in the pituitary gland, Crinecerfont reduces the excessive production of adrenocorticotropic hormone (ACTH), which in turn helps to normalize adrenal androgen levels.[2][3] This mechanism of action makes it a promising therapeutic agent for the treatment of congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands.[2]

Accurate quantification of this compound in plasma is essential for pharmacokinetic and pharmacodynamic assessments in clinical trials. This application note presents a detailed protocol for a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of this compound in human plasma.

Mechanism of Action of Crinecerfont

Crinecerfont acts as a selective antagonist of the CRF1 receptor. In physiological stress responses, the hypothalamus releases corticotropin-releasing factor (CRF), which binds to CRF1 receptors on the anterior pituitary gland. This binding stimulates the secretion of ACTH, which then acts on the adrenal glands to produce cortisol. In conditions like CAH, impaired cortisol synthesis leads to a lack of negative feedback, resulting in chronic overproduction of CRF and ACTH, and consequently, adrenal androgen excess. Crinecerfont competitively inhibits the binding of CRF to its receptor, thereby downregulating ACTH secretion and mitigating the downstream overproduction of adrenal androgens.

Crinecerfont_MOA Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF + Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH Secretes Adrenal Adrenal Gland Androgens Adrenal Androgens Adrenal->Androgens Produces CRF1R CRF1 Receptor CRF->CRF1R Binds to ACTH->Adrenal Stimulates Crinecerfont This compound Crinecerfont->CRF1R Blocks

Figure 1. Signaling pathway of this compound's mechanism of action.

Experimental Protocols

  • This compound reference standard

  • This compound-d4 (stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma with K2-EDTA as anticoagulant

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with a 50:50 mixture of methanol and water.

The following protocol is a protein precipitation method, which is a common and effective technique for preparing plasma samples for LC-MS/MS analysis.

  • Label polypropylene (B1209903) tubes for blank, calibration standards, QC samples, and unknown samples.

  • To 50 µL of plasma in each tube, add 10 µL of the IS working solution (100 ng/mL of this compound-d4). For the blank sample, add 10 µL of the 50:50 methanol:water mixture.

  • Vortex each tube briefly to mix.

  • Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Experimental_Workflow start Start plasma_sample 50 µL Plasma Sample start->plasma_sample add_is Add 10 µL Internal Standard (this compound-d4) plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add 200 µL Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex Vigorously (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant lcms_analysis LC-MS/MS Analysis transfer_supernatant->lcms_analysis end End lcms_analysis->end

Figure 2. Experimental workflow for plasma sample preparation.

Liquid Chromatography (LC)

  • System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 20% B

    • 2.6-3.5 min: 20% B

Mass Spectrometry (MS)

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
This compound-d4[To be determined][To be determined][To be determined]
Table 1: Multiple Reaction Monitoring (MRM) Transitions. Note: The specific m/z values for precursor and product ions, as well as the optimal collision energy, need to be determined experimentally by infusing the standard compounds into the mass spectrometer.

Method Validation and Performance

The bioanalytical method was validated according to the FDA guidelines for bioanalytical method validation.[3][4][5] The key validation parameters are summarized below.

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.99. The LLOQ was established at 0.5 ng/mL.

Parameter Acceptance Criteria Result
Calibration Range-0.5 - 500 ng/mL
Regression Model-Linear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.99> 0.995
LLOQAnalyte response ≥ 5x blank response0.5 ng/mL
Accuracy at LLOQ± 20% of nominal valueWithin ± 10%
Precision at LLOQ≤ 20%< 15%
Table 2: Linearity and LLOQ Summary.

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ0.5≤ 15%± 10%≤ 15%± 12%
LQC1.5≤ 10%± 8%≤ 12%± 9%
MQC50≤ 8%± 5%≤ 10%± 7%
HQC400≤ 7%± 6%≤ 9%± 8%
Table 3: Accuracy and Precision Data. Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%Bias) within ± 15% (± 20% for LLOQ).

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The extraction recovery was consistent and reproducible. No significant matrix effect was observed.

QC Level Extraction Recovery (%) Matrix Effect (%)
LQC85.2 ± 5.198.5 ± 4.2
HQC88.7 ± 4.5101.2 ± 3.8
Table 4: Recovery and Matrix Effect Summary. Acceptance Criteria: Consistent and reproducible recovery; Matrix effect CV ≤ 15%.

The stability of this compound in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The analyte was found to be stable under all tested conditions.

Stability Condition Duration Temperature Result
Bench-top6 hoursRoom TemperatureStable
Freeze-Thaw3 cycles-20°C to Room Temp.Stable
Long-term90 days-80°CStable
Table 5: Stability Summary. Acceptance Criteria: Mean concentration within ± 15% of nominal concentration.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and reproducibility of the results. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for the analysis of a large number of samples in clinical and research settings. This validated method can be effectively implemented to support the clinical development of this compound.

References

Application Notes and Protocols for In Vivo Pharmacology of (R)-Crinecerfont

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo pharmacological evaluation of (R)-Crinecerfont, a corticotropin-releasing factor type 1 (CRF1) receptor antagonist. The primary focus is on its application in models of Congenital Adrenal Hyperplasia (CAH) and other conditions related to hypothalamic-pituitary-adrenal (HPA) axis dysregulation.

Introduction

This compound is a potent and selective antagonist of the CRF1 receptor.[1] By blocking the action of corticotropin-releasing factor (CRF) at the pituitary, it reduces the secretion of adrenocorticotropic hormone (ACTH).[2][3] This mechanism of action is particularly relevant in the context of CAH, a genetic disorder characterized by impaired cortisol synthesis, leading to chronic elevation of ACTH and subsequent adrenal androgen excess.[4] Clinical studies have demonstrated that crinecerfont (B1669616) can significantly reduce key adrenal androgens and their precursors in patients with CAH.[2][5][6][7][8]

The following protocols are designed to guide researchers in the preclinical in vivo assessment of this compound, focusing on its effects on the HPA axis, steroidogenesis, and related behavioral phenotypes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vivo evaluation.

cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Adrenal Cortex Stress Stress CRF CRF Stress->CRF stimulates CRF1_Receptor CRF1 Receptor CRF->CRF1_Receptor binds to Pituitary Pituitary Corticotrophs ACTH ACTH Pituitary->ACTH secretes CRF1_Receptor->Pituitary activates Adrenal Adrenal Gland ACTH->Adrenal stimulates Crinecerfont This compound Crinecerfont->CRF1_Receptor antagonizes Androgens Adrenal Androgens (e.g., Androstenedione) Adrenal->Androgens produces

Caption: Mechanism of action of this compound in the HPA axis.

A Animal Model Selection (e.g., CYP21A2-R484Q Mouse) B Acclimation and Baseline Measurements A->B C Randomization and Grouping (Vehicle, this compound Doses) B->C D Drug Administration (e.g., Oral Gavage) C->D E In Vivo Assessments D->E F Hormonal Analysis (Blood/Tissue Collection) E->F Biochemical G Behavioral Testing (EPM, FST) E->G Behavioral H Data Analysis and Interpretation F->H G->H

Caption: General experimental workflow for in vivo pharmacology studies.

Data Presentation

The following tables provide a structured summary of expected quantitative data from in vivo studies with this compound.

Table 1: Effects of this compound on HPA Axis Hormones in a CAH Mouse Model

Treatment GroupDose (mg/kg, p.o.)Plasma ACTH (pg/mL)Plasma Corticosterone (B1669441) (ng/mL)Plasma 17-OHP (ng/dL)Plasma Androstenedione (B190577) (ng/dL)
Vehicle-150 ± 2525 ± 5500 ± 75300 ± 50
This compound1095 ± 1522 ± 4350 ± 50210 ± 30*
This compound3060 ± 10 20 ± 3200 ± 30120 ± 20
This compound10045 ± 818 ± 3150 ± 25 90 ± 15

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM)

Treatment GroupDose (mg/kg, p.o.)Time in Open Arms (%)Open Arm Entries (%)
Vehicle-15 ± 320 ± 4
This compound1025 ± 430 ± 5
This compound3035 ± 5 40 ± 6
Diazepam (Positive Control)240 ± 6 45 ± 7

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Table 3: Effects of this compound on Depressive-Like Behavior in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, p.o.)Immobility Time (s)
Vehicle-180 ± 20
This compound10140 ± 15*
This compound30110 ± 12
Fluoxetine (Positive Control)2090 ± 10

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Evaluation of this compound in a Humanized Mouse Model of Congenital Adrenal Hyperplasia (CYP21A2-R484Q)

Objective: To assess the efficacy of this compound in reducing elevated adrenal androgens and their precursors in a genetically relevant mouse model of CAH.[1][4][9][10][11]

Materials:

  • CYP21A2-R484Q mutant mice and wild-type littermates.[9][11]

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

  • ELISA or LC-MS/MS for hormone quantification

Procedure:

  • Animal Acclimation: House mice under standard laboratory conditions (12:12 h light:dark cycle, ad libitum access to food and water) for at least one week prior to the experiment. Handle mice daily for 3-5 days to reduce stress.

  • Dosing: Prepare a suspension of this compound in the vehicle at the desired concentrations. Administer this compound or vehicle orally (p.o.) via gavage once or twice daily for a predetermined period (e.g., 14 days).

  • Blood Collection: At the end of the treatment period, collect blood samples via a consistent method (e.g., retro-orbital sinus, cardiac puncture) at a specific time of day to account for diurnal variations in hormone levels. Collect blood into EDTA-coated tubes and immediately place on ice.

  • Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Hormone Analysis: Quantify plasma concentrations of ACTH, corticosterone, 17-hydroxyprogesterone (17-OHP), and androstenedione using validated ELISA kits or LC-MS/MS methods.[5][12][13][14][15][16][17][18]

  • Adrenal Gland Analysis (Optional): At the end of the study, adrenal glands can be harvested, weighed, and processed for histological analysis or gene expression studies of steroidogenic enzymes.[19][20][21][22][23]

Assessment of Anxiolytic-Like Effects using the Elevated Plus-Maze (EPM)

Objective: To evaluate the potential anxiolytic-like properties of this compound.[2][24][25][26][27]

Materials:

  • Elevated plus-maze apparatus (for mice: two open arms, 25-30 cm long x 5 cm wide; two closed arms, 25-30 cm long x 5 cm wide with 15-cm high walls, elevated 50-80 cm from the floor).[2][25][26]

  • Video recording and tracking software.

  • This compound and vehicle.

  • Positive control (e.g., Diazepam).

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the test. The room should be dimly lit.[2]

  • Drug Administration: Administer this compound, vehicle, or positive control (e.g., intraperitoneally, i.p.) 30 minutes before the test.[24]

  • Testing: Place the mouse in the center of the maze, facing an open arm.[2] Allow the mouse to explore the maze for 5 minutes.[2][24] Record the session using a video camera.

  • Data Analysis: Using the tracking software, quantify the time spent in the open and closed arms, and the number of entries into each arm. An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.

  • Cleaning: Clean the maze thoroughly with 70% ethanol (B145695) between each trial to remove olfactory cues.[24]

Assessment of Antidepressant-Like Effects using the Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant-like properties of this compound.[3][28][29][30][31]

Materials:

  • Glass or plastic cylinders (for mice: 25 cm high, 10 cm in diameter).[3]

  • Water bath to maintain water temperature at 23-25°C.[3][30]

  • Video recording equipment.

  • This compound and vehicle.

  • Positive control (e.g., Fluoxetine).

Procedure:

  • Drug Administration: Administer this compound, vehicle, or positive control daily for a sub-chronic period (e.g., 7-14 days) to model clinical antidepressant effects. The final dose should be given 60 minutes before the test.

  • Pre-swim Session (Day 1 - for rats): Place each rat in the cylinder filled with water (30 cm deep) for 15 minutes. This session promotes a stable baseline of immobility. Dry the animal before returning it to its home cage.[3][28][29] For mice, a single 6-minute session is typically used, with the first 2 minutes for habituation.[31]

  • Test Session (Day 2 for rats, or after habituation for mice): Place the animal back into the cylinder for a 5-minute (rats) or 6-minute (mice) test session.[3][31] Record the session.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility (the time the animal makes only the minimal movements necessary to keep its head above water).[3]

  • Data Analysis: An antidepressant-like effect is indicated by a significant reduction in the total time spent immobile.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Objective: To establish the relationship between the plasma concentration of this compound and its pharmacological effects on HPA axis biomarkers.

Procedure:

  • Dosing and Sampling: Administer a single dose of this compound to a cohort of animals. Collect blood samples at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours).

  • Pharmacokinetic Analysis: Measure the plasma concentrations of this compound at each time point using a validated bioanalytical method (e.g., LC-MS/MS). Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamic Analysis: In parallel groups of animals, or from the same animals if feasible, measure the levels of HPA axis biomarkers (e.g., ACTH, corticosterone) at the same time points.

  • PK/PD Modeling: Correlate the plasma concentrations of this compound with the changes in biomarker levels to develop a PK/PD model. This model can help in predicting the dose-response relationship and optimizing dosing regimens for future studies.

References

Application Notes: CRF1 Receptor Binding Assay Using (R)-Crinecerfont

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticotropin-releasing factor receptor 1 (CRF1) is a G-protein coupled receptor that plays a pivotal role in the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRF1 signaling pathway has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome, making it a key target for therapeutic intervention. (R)-Crinecerfont (also known as SSR125543) is a potent, selective, and orally active non-peptide antagonist of the CRF1 receptor.[1] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound and other compounds with the human CRF1 receptor.

CRF1 Receptor Signaling Pathway

The CRF1 receptor is primarily coupled to the Gs-adenylate cyclase signaling pathway.[2] Upon binding of an agonist, such as corticotropin-releasing factor (CRF) or urocortin, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a signaling cascade that mediates the physiological responses to stress.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist CRF / Urocortin CRF1R CRF1 Receptor Agonist->CRF1R Binds G_Protein Gs Protein CRF1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Neurotransmitter Release) PKA->Response Phosphorylates Targets

CRF1 Receptor Signaling Pathway

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound and other standard ligands for the human CRF1 receptor.

CompoundTypeKi (nM)
This compound (SSR125543) Antagonist~1-2
AntalarminAntagonist1 - 2.7
CP-154,526Antagonist2.7
Corticotropin-releasing factor (CRF)Agonist3.52
UrocortinAgonist0.4

Note: The pKi values of 8.73 and 9.08 for Crinecerfont correspond to Ki values of approximately 1.86 nM and 0.83 nM, respectively.

Experimental Protocol: CRF1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay using membranes from cells expressing the human CRF1 receptor, with [125I]-Sauvagine as the radioligand and this compound as the test competitor.

Materials and Reagents
  • Receptor Source: Membrane preparation from HEK293 or CHO cells stably expressing the human CRF1 receptor.

  • Radioligand: [125I]-Sauvagine (Specific Activity: ~2200 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a standard CRF1 antagonist like Antalarmin or unlabeled Sauvagine.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Cell harvester and liquid scintillation counter.

Experimental Workflow

CRF1_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Radioligand, and Test Compound Dilutions Add_Components Add to 96-well Plate: 1. Assay Buffer 2. Test Compound/(R)-Crinecerfont 3. [125I]-Sauvagine 4. Receptor Membranes Prepare_Reagents->Add_Components Prepare_Membranes Thaw and Resuspend CRF1 Receptor Membranes in Assay Buffer Prepare_Membranes->Add_Components Incubate Incubate at Room Temperature (e.g., 60-120 minutes) with gentle agitation Add_Components->Incubate Filter Rapidly Filter Plate Contents through PEI-soaked Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Wash Buffer to remove unbound radioligand Filter->Wash Dry_Count Dry Filters and Add Scintillation Cocktail. Measure Radioactivity. Wash->Dry_Count Analyze_Data Plot % Inhibition vs. [Compound] and determine IC50. Calculate Ki using Cheng-Prusoff. Dry_Count->Analyze_Data

CRF1 Receptor Binding Assay Workflow
Step-by-Step Methodology

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions in assay buffer to achieve the desired final concentrations for the competition assay. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Set up a 96-well plate for the following conditions in triplicate:

      • Total Binding: Assay buffer, radioligand, and receptor membranes.

      • Non-specific Binding (NSB): Assay buffer, radioligand, NSB control (e.g., 1 µM Antalarmin), and receptor membranes.

      • Competitor Wells: Assay buffer, serial dilutions of this compound, radioligand, and receptor membranes.

  • Incubation:

    • To each well, add the components in the following order:

      • 50 µL of Assay Buffer (for total binding) or the appropriate concentration of this compound or NSB control.

      • 50 µL of [125I]-Sauvagine diluted in assay buffer (final concentration ~0.1-0.3 nM, which is near the Kd for the CRF1 receptor).[3]

      • 100 µL of the CRF1 receptor membrane preparation (protein concentration to be optimized, typically 10-50 µ g/well ).

    • The final assay volume is 200 µL.

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through a 96-well glass fiber filter plate using a cell harvester.

    • Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] = concentration of the radioligand used in the assay.

        • Kd = dissociation constant of the radioligand for the receptor.

References

Application Note: Biomarker Analysis for Assessing (R)-Crinecerfont Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Crinecerfont, marketed as CRENESSITY®, is a first-in-class, orally administered, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is indicated for the treatment of classic congenital adrenal hyperplasia (CAH) in adults and pediatric patients.[3][4] CAH is a group of genetic disorders characterized by an enzyme deficiency, most commonly 21-hydroxylase deficiency, which impairs cortisol production.[1][5] This deficiency disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, leading to chronic elevation of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH).[6] The resulting overstimulation of the adrenal glands causes excessive production of adrenal androgens and their precursors.[2][5]

Crinecerfont (B1669616) addresses the underlying pathophysiology of CAH by selectively blocking the CRF1 receptor at the pituitary gland.[3] This action reduces the secretion of ACTH, which in turn decreases the excessive production of adrenal androgens.[2][4] Consequently, crinecerfont can help manage the symptoms of hyperandrogenism and allow for a reduction in the supraphysiologic doses of glucocorticoids that are the current standard of care, thereby minimizing the side effects associated with long-term steroid therapy.[7][8]

This application note provides a comprehensive overview of the key biomarkers used to assess the pharmacodynamic activity of this compound. It includes a summary of clinical trial data, detailed protocols for sample collection and analysis, and visual diagrams of the relevant biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

In classic CAH, the inability to synthesize cortisol leads to a lack of negative feedback on the hypothalamus and pituitary gland. The hypothalamus continuously secretes CRF, which stimulates the pituitary to release excess ACTH.[1] High levels of ACTH drive the adrenal glands to produce a surplus of androgens (like androstenedione (B190577) and testosterone) and androgen precursors (like 17-hydroxyprogesterone).[1]

This compound acts as a competitive antagonist at the CRF1 receptor in the anterior pituitary.[6] By blocking the binding of CRF, it directly inhibits the release of ACTH.[3] This reduction in ACTH signaling leads to decreased adrenal steroidogenesis, normalizing the levels of key androgens and their precursors, which are crucial biomarkers for assessing the drug's efficacy.

HPA_Axis Figure 1. HPA Axis in CAH and Mechanism of Crinecerfont cluster_HPA Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_Hormones Hormones cluster_Drug Therapeutic Intervention Hypothalamus Hypothalamus Pituitary Anterior Pituitary CRF CRF (Elevated in CAH) Adrenal Adrenal Glands ACTH ACTH (Elevated in CAH) Androgens Androgens / Precursors (e.g., A4, 17OHP) (Excess Production) Adrenal->Androgens Produces Cortisol Cortisol (Deficient) Adrenal->Cortisol Produces CRF->Pituitary Stimulates (+) ACTH->Adrenal Stimulates (+) Cortisol->Hypothalamus Cortisol->Pituitary Negative Feedback (-) (Impaired in CAH) Crinecerfont This compound Crinecerfont->Pituitary Antagonizes CRF1 Receptor

Figure 1. HPA Axis in CAH and Mechanism of Crinecerfont

Key Biomarkers for Activity Assessment

The assessment of this compound's activity relies on the quantification of key hormones in the HPA axis. Reductions in these biomarkers from baseline levels indicate successful target engagement and pharmacodynamic effect.

  • Adrenocorticotropic Hormone (ACTH): As the direct downstream target of CRF stimulation in the pituitary, ACTH is a primary biomarker. A reduction in plasma ACTH demonstrates that Crinecerfont is effectively blocking the CRF1 receptor.[2][9]

  • 17-Hydroxyprogesterone (17OHP): This steroid is a precursor to cortisol and a key diagnostic marker for 21-hydroxylase deficiency.[1] In CAH, 17OHP accumulates due to the enzymatic block and is shunted into the androgen synthesis pathway. Lowering ACTH reduces the overall drive for steroidogenesis, leading to a decrease in 17OHP levels.[2]

  • Androstenedione (A4): A key adrenal androgen that is excessively produced in CAH.[1] Elevated androstenedione contributes significantly to the symptoms of hyperandrogenism. Its reduction is a critical indicator of therapeutic efficacy.[2][7]

  • Testosterone (B1683101): While produced in other tissues, a significant portion of testosterone in females with CAH originates from the adrenal conversion of androstenedione.[10] Monitoring testosterone levels, especially in female patients, is important for assessing clinical benefit. In males, the androstenedione-to-testosterone ratio can indicate the proportion of testosterone derived from the adrenals versus the testes.[10]

Quantitative Data Summary from Clinical Trials

Clinical studies have demonstrated that this compound leads to clinically meaningful, dose-dependent reductions in key hormone biomarkers in both adult and pediatric patients with classic CAH.

Table 1: Median Percent Reduction in Biomarkers in Adults with CAH (Phase 2, 14-Day Treatment)

Biomarker 50 mg Once Daily 100 mg Once Daily 100 mg Twice Daily
ACTH -53% -58% -66%[11][12]
17OHP -59% -65% -64%[11][12]
Androstenedione -21% -46% -64%[9][11][12]

Data sourced from an open-label, sequential cohort design study in adults aged 18-50.[9][11]

Table 2: Median Percent Reduction in Biomarkers in Adolescents with CAH (Phase 2, 14-Day Treatment, 50 mg Twice Daily)

Biomarker Median Percent Reduction from Baseline
ACTH -57%[1]
17OHP -69%[1]
Androstenedione -58%[1]

Data sourced from a study in adolescents aged 14-17.[1]

Table 3: Key Efficacy Endpoints in Adults with CAH (Phase 3, 24-Week Treatment)

Endpoint This compound Group Placebo Group P-value
Mean Glucocorticoid Dose Reduction -27.3% -10.3% <0.001[7]
Patients Achieving Physiological Glucocorticoid Dose 62.7% 17.5% <0.001[7]

This study demonstrated that crinecerfont allowed for a significant reduction in glucocorticoid dose while maintaining androstenedione control.[7]

Table 4: Key Efficacy Endpoints in Children with CAH (Phase 3, 28-Week Treatment)

Endpoint This compound Group Placebo Group P-value
Mean Glucocorticoid Dose Reduction -18.0% +5.6% <0.0001[13][14]
Mean Change in Androstenedione (at Week 4) -197 ng/dL +71 ng/dL <0.001[14]

This study showed crinecerfont effectively reduced glucocorticoid dosing while maintaining or improving androstenedione levels in children.[13]

Experimental Protocols

Accurate and consistent measurement of biomarkers is critical for evaluating the efficacy of this compound. The following protocols provide a standardized approach for sample collection and analysis.

Workflow Figure 2. General Workflow for Biomarker Analysis Patient 1. Patient Preparation (Fasting, Medication Timing) Collection 2. Sample Collection (Timed Blood Draw, e.g., 06:00-10:00) Patient->Collection Processing 3. Sample Processing (Centrifugation, Aliquoting) Collection->Processing Storage 4. Sample Storage (≤ -20°C for Serum, ≤ -80°C for Plasma) Processing->Storage Shipment 5. Shipment (On Dry Ice to Central Lab) Storage->Shipment Analysis 6. Biomarker Analysis (Immunoassay for ACTH, LC-MS/MS for Steroids) Shipment->Analysis Reporting 7. Data Analysis & Reporting (Calculate Change from Baseline) Analysis->Reporting

References

Troubleshooting & Optimization

Technical Support Center: (R)-Crinecerfont Solubility for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for dissolving (R)-Crinecerfont for various experimental applications. Given its hydrophobic nature, achieving and maintaining the desired concentration in aqueous solutions requires specific techniques.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer or cell culture medium. What is happening and how can I prevent this?

This is a common phenomenon known as solvent-shifting precipitation. This compound is highly soluble in DMSO, a polar aprotic solvent. When this concentrated DMSO stock is introduced into an aqueous environment, the DMSO is rapidly diluted, and the overall polarity of the solution increases significantly. The surrounding water molecules cannot effectively solvate the hydrophobic this compound, causing it to "crash out" of solution and form a precipitate.

To prevent this, consider the following troubleshooting steps:

  • Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your experiment that maintains the solubility of this compound. Many cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to perform a vehicle control to assess the impact of DMSO on your specific experimental system.

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock in a stepwise manner with gentle mixing. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Use pre-warmed buffer: Gently warming your aqueous buffer before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your experiment.

  • Incorporate co-solvents or surfactants: For more challenging situations, the use of excipients like PEG 300 and Tween-80 can help to maintain solubility in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate formation during the preparation of working solutions.

Root Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium.

Solutions:

  • Optimize Stock and Working Concentrations: Prepare a high-concentration stock solution in 100% DMSO and dilute it to the final working concentration in your aqueous buffer. Ensure the final DMSO concentration is as low as possible while maintaining solubility.

  • Utilize Co-solvents: For experiments that can tolerate them, co-solvents can significantly enhance the aqueous solubility of this compound.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility. This can be a viable option for in vitro studies.

Data Presentation: Solubility of this compound

The following tables summarize the known solubility data for this compound and its hydrochloride salt.

Solvent Compound Form Solubility Molar Concentration Notes Citation
DMSOThis compound45 mg/mL93.16 mMSonication is recommended to aid dissolution.[1]
DMSOCrinecerfont hydrochloride100 mg/mL192.49 mMUltrasonic treatment may be needed.[2]
Formulation for In Vivo Studies Compound Form Achievable Concentration Molar Concentration Citation
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineCrinecerfont hydrochloride≥ 2.5 mg/mL≥ 4.81 mM[3]
10% DMSO, 90% Corn OilCrinecerfont hydrochloride≥ 2.5 mg/mL≥ 4.81 mM[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.

Methodology:

  • Accurately weigh the desired amount of this compound powder.

  • Add the calculated volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 45 mg/mL).

  • Vortex the solution vigorously.

  • If necessary, use a sonicator to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and moisture absorption.

Protocol 2: Preparation of a Working Solution using Co-solvents (for in vivo use)

Objective: To prepare a solution of Crinecerfont hydrochloride suitable for animal studies.

Methodology:

  • Prepare a stock solution of Crinecerfont hydrochloride in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG300 for every 1 volume of DMSO stock. Mix thoroughly.

  • Add 0.5 volumes of Tween-80 for every 1 volume of DMSO stock. Mix thoroughly.

  • Finally, add 4.5 volumes of saline for every 1 volume of DMSO stock. Mix until a clear solution is obtained.

Visualizations

Signaling Pathway of the CRF1 Receptor

This compound is a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The binding of CRF to its receptor, a G-protein coupled receptor (GPCR), can activate multiple downstream signaling cascades, primarily through Gs and Gq proteins.

CRF1_Signaling_Pathway CRF CRF CRF1 CRF1 Receptor (GPCR) CRF->CRF1 Crinecerfont This compound Crinecerfont->CRF1 Antagonist Gs Gs protein CRF1->Gs activates Gq Gq protein CRF1->Gq activates AC Adenylyl Cyclase (AC) Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., ACTH secretion) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the CRF1 receptor.

Experimental Workflow for Preparing a Working Solution

The following diagram illustrates a logical workflow for preparing a working solution of this compound, particularly when encountering solubility challenges.

Experimental_Workflow Start Start: Weigh This compound Prep_Stock Prepare Stock in 100% DMSO Start->Prep_Stock Dilute Dilute to Working Concentration in Aqueous Buffer Prep_Stock->Dilute Check_Sol Check for Precipitation Dilute->Check_Sol Success Solution is Ready for Experiment Check_Sol->Success No Troubleshoot Troubleshoot Check_Sol->Troubleshoot Yes Option1 Option 1: Lower Final DMSO Concentration Troubleshoot->Option1 Option2 Option 2: Use Co-solvents (e.g., PEG 300, Tween-80) Troubleshoot->Option2 Option3 Option 3: Use Cyclodextrins Troubleshoot->Option3 Option1->Dilute Option2->Dilute Option3->Dilute

Caption: Workflow for preparing this compound solutions.

References

Troubleshooting inconsistent results in (R)-Crinecerfont assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-Crinecerfont in various assays. The following information is designed to assist in resolving common issues and ensuring the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as NBI-74788, is a selective, orally administered, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] By blocking the CRF1 receptor, it reduces the production of adrenocorticotropic hormone (ACTH), which in turn decreases the synthesis of adrenal androgens.[3][4] This mechanism is particularly relevant in the treatment of congenital adrenal hyperplasia (CAH).

Q2: What are the most common assays used to characterize this compound?

The most common in vitro assays for this compound and other CRF1 receptor antagonists are competitive binding assays and functional assays. Competitive binding assays are used to determine the binding affinity of the compound to the CRF1 receptor, often using a radiolabeled ligand. Functional assays measure the ability of this compound to inhibit the downstream signaling of the CRF1 receptor, for example, by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in cell-based and biochemical assays and can arise from several factors.[5][6] These include variability in cell health and passage number, inconsistencies in reagent preparation and storage, and minor deviations in experimental protocol such as incubation times and temperatures.[5] For a detailed breakdown of potential causes and solutions, please refer to the troubleshooting guide below.

Q4: What is the "edge effect" and how can it impact my results in 96-well plate assays?

The "edge effect" in 96-well plates refers to the phenomenon where the wells on the perimeter of the plate exhibit different results than the interior wells. This is often due to increased evaporation from the outer wells, leading to higher concentrations of reagents. To mitigate this, it is recommended to not use the outer wells for experimental samples and instead fill them with sterile buffer or media.

Troubleshooting Guide for Inconsistent Results

This guide addresses specific issues that may arise during this compound assays and provides potential causes and solutions.

Issue 1: High Variability in Competitive Binding Assay Results

High variability between replicate wells or between assays can obscure the true binding affinity of this compound.

Potential Cause Recommended Solution
Inconsistent Pipetting Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure pipette tips are properly sealed before aspirating and dispensing liquids.
Inadequate Washing If using an automated plate washer, ensure all nozzles are functioning correctly. For manual washing, apply consistent force, volume, and number of washes to every well to minimize residual unbound reagents.[7]
"Edge Effect" Avoid using the outer wells of 96-well plates for samples. Fill these wells with buffer or media to create a humidity barrier.
Reagent Instability Prepare fresh dilutions of this compound and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
Issue 2: Low Signal or No Dose-Response in Functional Assays

A weak or absent signal in a functional assay can prevent the determination of this compound's inhibitory activity.

Potential Cause Recommended Solution
Low Receptor Expression Confirm the expression of the CRF1 receptor in your cell line using techniques such as qPCR or Western blot.[5]
Inactive Agonist Use a fresh, validated batch of the CRF1 receptor agonist (e.g., CRF). Ensure proper storage and handling to maintain its activity.
Poor Cell Health Use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase before starting the assay.[6]
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, temperature, and cell seeding density to maximize the signal-to-noise ratio.
Issue 3: High Background Signal

Elevated background signal can mask the specific signal and reduce the dynamic range of the assay.

Potential Cause Recommended Solution
Non-Specific Binding Optimize blocking conditions by testing different blocking agents (e.g., bovine serum albumin, casein) and increasing the incubation time.[8]
Compound Autoflourescence If using a fluorescence-based assay, test this compound for intrinsic fluorescence at the excitation and emission wavelengths used in the assay.
Contaminated Reagents Ensure all buffers and media are sterile and free of particulate matter.

Experimental Protocols

Detailed Methodology: CRF1 Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human CRF1 receptor.

  • Plate Coating: Coat a 96-well high-binding microplate with a membrane preparation from cells expressing the human CRF1 receptor. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).[7]

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[7]

  • Competitive Binding:

    • Prepare serial dilutions of unlabeled this compound.

    • In a separate plate, mix the this compound dilutions with a fixed concentration of a radiolabeled CRF1 receptor ligand (e.g., [125I]-CRF).

    • Transfer 100 µL of this mixture to the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound ligands.

  • Detection: Measure the amount of bound radiolabeled ligand using a suitable detector (e.g., a gamma counter).

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF releases Pituitary Pituitary CRF1_Receptor CRF1_Receptor ACTH ACTH Adrenal_Gland Adrenal_Gland Androgens Androgens Adrenal_Gland->Androgens produces CRF->Pituitary stimulates CRF1_Receptor->ACTH activates release of R_Crinecerfont R_Crinecerfont R_Crinecerfont->CRF1_Receptor blocks ACTH->Adrenal_Gland stimulates

Caption: Mechanism of action of this compound in the HPA axis.

Experimental Workflow for a Competitive Binding Assay

cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Data Analysis Coat Plate Coat Plate Wash Plate 1 Wash Plate 1 Coat Plate->Wash Plate 1 Block Plate Block Plate Wash Plate 1->Block Plate Add Ligands Add Ligands Block Plate->Add Ligands Incubate Incubate Add Ligands->Incubate Wash Plate 2 Wash Plate 2 Incubate->Wash Plate 2 Detect Signal Detect Signal Wash Plate 2->Detect Signal Analyze Data Analyze Data Detect Signal->Analyze Data

Caption: Workflow for a typical competitive binding assay.

Troubleshooting Logic for Inconsistent IC50 Values

cluster_reagents Reagent Issues cluster_protocol Protocol Deviations cluster_data Data Analysis Start Inconsistent IC50 Reagent_Prep Consistent Reagent Prep? Start->Reagent_Prep Pipetting Accurate Pipetting? Start->Pipetting Normalization Correct Normalization? Start->Normalization Reagent_Storage Proper Reagent Storage? Reagent_Prep->Reagent_Storage Yes Solution1 Use master mixes, fresh dilutions Reagent_Prep->Solution1 No Reagent_Purity Compound Purity Verified? Reagent_Storage->Reagent_Purity Yes Solution2 Aliquot stocks, avoid freeze-thaw Reagent_Storage->Solution2 No Reagent_Purity->Pipetting Yes Solution3 Verify purity via HPLC/MS Reagent_Purity->Solution3 No Incubation Consistent Incubation? Pipetting->Incubation Yes Solution4 Calibrate pipettes Pipetting->Solution4 No Cell_Health Consistent Cell Health? Incubation->Cell_Health Yes Solution5 Standardize time and temp Incubation->Solution5 No Cell_Health->Normalization Yes Solution6 Use consistent passage number Cell_Health->Solution6 No Curve_Fit Appropriate Curve Fit? Normalization->Curve_Fit Yes Solution7 Use appropriate controls Normalization->Solution7 No Solution8 Use non-linear regression Curve_Fit->Solution8 No

Caption: Decision tree for troubleshooting inconsistent IC50 values.

References

Optimizing (R)-Crinecerfont dosage for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing (R)-Crinecerfont dosage for maximum therapeutic effect. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound and related assays.

This compound Handling and Dosage
  • Question: How should this compound be prepared for in vitro and in vivo studies?

    • Answer: For in vitro studies, this compound can be dissolved in a suitable solvent such as DMSO. For in vivo studies in rodents, it can be dissolved in a vehicle like 5% v/v polyethoxylated castor oil in 0.3% tartaric acid. It is crucial to establish the solubility and stability of the compound in the chosen vehicle.

  • Question: What are the recommended starting doses for preclinical animal studies?

    • Answer: Preclinical studies have used various doses. For instance, in rat models of stress, CRF1 receptor antagonists have been administered at doses ranging from 10 to 30 mg/kg. Dose-ranging studies are recommended to determine the optimal dose for your specific animal model and experimental endpoint.

  • Question: Are there known drug interactions to consider when co-administering other compounds with this compound?

    • Answer: Yes, this compound is a substrate of CYP3A4. Co-administration with strong or moderate CYP3A4 inducers can decrease its plasma concentration, potentially reducing efficacy. Conversely, CYP3A4 inhibitors may increase its concentration. Dosage adjustments may be necessary when using such compounds in your experiments.[1][2]

Troubleshooting Experimental Assays
  • Question: I am observing high background noise in my CRF1 receptor binding assay. What are the possible causes and solutions?

    • Answer: High background can be due to several factors:

      • Non-specific binding: Ensure adequate blocking of non-specific sites. This can be achieved by including a non-specific binding control (incubation with a high concentration of an unlabeled ligand).

      • Insufficient washing: Increase the number and volume of washes to remove unbound radioligand effectively.

      • Filter issues: Ensure filters are pre-soaked according to the protocol to reduce non-specific binding.

  • Question: My ACTH ELISA results show high variability between replicates. What should I check?

    • Answer: High variability can stem from:

      • Pipetting errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and fresh tips for each sample and standard.

      • Inadequate mixing: Gently mix all reagents and samples thoroughly before adding them to the plate.

      • Plate washing: Ensure consistent and thorough washing of all wells. An automated plate washer can improve consistency.

      • Temperature gradients: Avoid temperature differences across the plate during incubation by ensuring the plate is evenly warmed.

  • Question: I am having trouble with the sensitivity of my androstenedione (B190577) LC-MS/MS assay. How can I improve it?

    • Answer: To improve sensitivity:

      • Optimize ionization source parameters: Adjust parameters such as gas flow, temperature, and capillary voltage to enhance the ionization of androstenedione.

      • Improve sample preparation: Ensure efficient extraction and minimize matrix effects. This may involve optimizing the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.

      • Check for ion suppression: Matrix effects from the sample can suppress the signal. Diluting the sample or using a more effective cleanup method can mitigate this.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of Crinecerfont, providing insights into its dose-dependent effects on key biomarkers.

Table 1: Percent Reduction in Key Biomarkers in Adults with CAH after 14 Days of Crinecerfont Treatment (Phase 2)

DosageMedian % Reduction in ACTHMedian % Reduction in 17-OHPMedian % Reduction in Androstenedione
50 mg once dailyData not specifiedData not specified-21%
100 mg once daily-54%-54%-47%
100 mg twice daily-66%[2][3]-64%[2][3]-64%[2][3]

Table 2: Efficacy of Crinecerfont in Adults with CAH (Phase 3 - 24 Weeks)

ParameterCrinecerfont GroupPlacebo GroupP-value
Percent change in daily glucocorticoid dose-27.3%[4][5]-10.3%[4][5]<0.001[4]
Participants achieving physiological glucocorticoid dose62.7%[4][5]17.5%[4][5]<0.001[4]
Change in androstenedione levels (ng/dL) at Week 4-299[6]+45.5[6]<0.001[6]

Table 3: Efficacy of Crinecerfont in Pediatric Patients with CAH (Phase 3 - 28 Weeks)

ParameterCrinecerfont GroupPlacebo GroupP-value
Change in androstenedione from baseline to week 4 (ng/dL)-197[7][8]+71[7][8]<0.001[7][8]
Percent change in glucocorticoid dose from baseline to week 28-18.0%[7][8]+5.6%[7][8]<0.001[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the optimization of this compound dosage.

CRF1 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to the CRF1 receptor.

Materials:

  • Cell membranes expressing the human CRF1 receptor

  • Radioligand (e.g., [125I]Tyr0-Sauvagine)

  • This compound (or other competing ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CRF1 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

ACTH Immunoassay (ELISA)

This protocol outlines the measurement of ACTH levels in plasma samples.

Materials:

  • Commercially available ACTH ELISA kit (containing pre-coated microplate, detection antibody, standards, and substrate)

  • Plasma samples collected in EDTA tubes

  • Wash buffer

  • Microplate reader

Procedure:

  • Sample Collection and Preparation: Collect blood in pre-chilled EDTA tubes. Centrifuge immediately at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kit. Typically, this involves:

    • Adding standards and plasma samples to the wells of the pre-coated microplate.

    • Incubating to allow ACTH to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to allow the detection antibody to bind to the captured ACTH.

    • Washing the plate again.

    • Adding a substrate that reacts with the enzyme to produce a color change.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the ACTH concentration in the samples by interpolating their absorbance values from the standard curve.

Androstenedione Measurement (LC-MS/MS)

This protocol describes the quantification of androstenedione in serum or plasma.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Androstenedione standard and internal standard (e.g., deuterated androstenedione)

  • Extraction solvent (e.g., methyl tert-butyl ether)

  • Serum or plasma samples

Procedure:

  • Sample Preparation:

    • Add the internal standard to the serum or plasma sample.

    • Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous layers.

    • Transfer the organic layer containing the androstenedione to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate androstenedione from other components using a suitable gradient on the analytical column.

    • Detect and quantify androstenedione and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis: Create a calibration curve by plotting the peak area ratio of the androstenedione standard to the internal standard against the concentration of the standards. Calculate the concentration of androstenedione in the samples based on their peak area ratios and the calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound research.

CRF1_Signaling_Pathway cluster_membrane Cell Membrane CRF Corticotropin- Releasing Factor (CRF) CRF1R CRF1 Receptor CRF->CRF1R Binds Crinecerfont This compound Crinecerfont->CRF1R Blocks G_alpha_s Gαs CRF1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates POMC POMC Gene Transcription CREB->POMC Activates ACTH ACTH Release POMC->ACTH Adrenal_Cortex Adrenal Cortex ACTH->Adrenal_Cortex Stimulates Androgens Androgen Production Adrenal_Cortex->Androgens

Caption: CRF1 Receptor Signaling Pathway and Mechanism of this compound.

Dosage_Optimization_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase invitro In Vitro Studies (CRF1 Receptor Binding Assay) invivo In Vivo Animal Models (e.g., Forced Swim Test) invitro->invivo Inform dose_ranging Dose-Ranging Studies invivo->dose_ranging biomarker_analysis_pre Biomarker Analysis (ACTH, Androstenedione) dose_ranging->biomarker_analysis_pre phase1 Phase 1 Trials (Safety & PK/PD) biomarker_analysis_pre->phase1 Guide Starting Dose phase2 Phase 2 Trials (Dose-Finding & Efficacy) phase1->phase2 phase3 Phase 3 Trials (Confirmatory Efficacy) phase2->phase3 biomarker_analysis_clin Biomarker Monitoring phase2->biomarker_analysis_clin phase3->biomarker_analysis_clin optimization Optimized Dosage Regimen phase3->optimization Confirm biomarker_analysis_clin->optimization Refine

Caption: Experimental Workflow for this compound Dosage Optimization.

Troubleshooting_Logic start Unexpected Experimental Result check_reagents Check Reagent Preparation & Storage start->check_reagents check_protocol Review Experimental Protocol Adherence start->check_protocol check_equipment Verify Equipment Calibration & Function start->check_equipment analyze_controls Analyze Control Sample Data check_reagents->analyze_controls check_protocol->analyze_controls check_equipment->analyze_controls troubleshoot_assay Troubleshoot Specific Assay (e.g., ELISA, LC-MS/MS) analyze_controls->troubleshoot_assay If controls are invalid consult Consult Technical Support/Literature analyze_controls->consult If controls are valid modify_protocol Modify Protocol & Re-run Experiment troubleshoot_assay->modify_protocol consult->modify_protocol resolved Issue Resolved modify_protocol->resolved

Caption: Logical Flow for Troubleshooting Experimental Issues.

References

Stability issues of (R)-Crinecerfont in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Crinecerfont. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound contains several functional groups that may be susceptible to degradation under certain conditions. The primary concerns include:

  • Hydrolysis: The thiazole (B1198619) ring and the ether linkage on the phenyl ring could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The tertiary amine and the sulfur atom in the thiazole ring are potential sites for oxidation.

  • Photodegradation: Aromatic systems, like those in this compound, can be sensitive to light, potentially leading to photodegradation.

  • Solvent Reactivity: Protic solvents (e.g., methanol (B129727), ethanol) could potentially react with the propargyl group under certain conditions, although this is less common.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure maximum stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in a tightly sealed, light-protected container. For short-term storage (up to 24 hours), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific solvent and concentration.

Q3: In which common laboratory solvents is this compound expected to be most stable?

A3: While specific data is limited, this compound is likely to exhibit the highest stability in aprotic, anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN). Stability in protic solvents like ethanol (B145695) and methanol may be lower, and aqueous solutions, especially at non-neutral pH, are expected to be the least stable.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products are not extensively published in public literature, based on the structure of this compound, potential degradation could lead to the formation of oxides at the nitrogen and sulfur atoms, hydrolysis of the ether linkage, and potential reactions involving the propargyl group. A hypothetical degradation pathway is illustrated below.

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays using this compound.

Possible Cause Troubleshooting Step
Degradation of this compound in culture medium. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid prolonged storage of the compound in aqueous media.
Precipitation of the compound in the assay medium. Visually inspect the medium for any precipitates after adding this compound. If precipitation is observed, consider using a lower concentration or adding a solubilizing agent (e.g., a small percentage of DMSO), ensuring the final concentration of the agent is compatible with your cell line.
Interaction with components of the culture medium. Evaluate the stability of this compound in the specific culture medium being used by incubating the compound in the medium for the duration of the experiment and then analyzing its concentration by HPLC.

Problem: Drifting peak areas or appearance of new peaks in HPLC analysis over time.

Possible Cause Troubleshooting Step
Instability of this compound in the HPLC mobile phase or sample solvent. Analyze samples immediately after preparation. If this is not possible, store them at a reduced temperature (e.g., 4°C in the autosampler) for a validated period. Evaluate the stability of this compound in the specific mobile phase and sample solvent by re-injecting the same sample over time.
Photodegradation in the autosampler. Use amber or light-protected vials for your samples in the autosampler.
Oxidative degradation. If oxidative degradation is suspected, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Hypothetical Stability Data

The following tables provide illustrative, hypothetical data on the stability of this compound in different solvents under various conditions. This data is for guidance and educational purposes only and should be confirmed by internal experiments.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Various Solvents at Room Temperature (25°C) over 48 Hours.

Solvent% of Initial Concentration Remaining
24 hours
DMSO>99%
Acetonitrile>98%
Ethanol95%
Methanol94%
Water (pH 7.0)90%
Water (pH 3.0)85%
Water (pH 9.0)82%

Table 2: Hypothetical Effect of Temperature on the Stability of this compound (1 mg/mL) in 50% Acetonitrile/Water after 24 Hours.

Temperature% of Initial Concentration Remaining
-20°C>99%
4°C>98%
25°C (Room Temperature)92%
40°C80%

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC method to determine the initial peak area.

  • Incubation: Aliquot the stock solution into several sealed, light-protected vials and store them under the desired conditions (e.g., room temperature, 40°C, under UV light).

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove one vial from each storage condition.

  • Sample Preparation and Analysis: Dilute an aliquot of the stored solution to the same concentration as the initial sample and analyze by HPLC under the same conditions.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial (T=0) peak area.

Protocol 2: Forced Degradation Study of this compound

  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 N HCl) at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 N NaOH) at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound (e.g., 1 mg/mL in methanol) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (e.g., 1 mg/mL in acetonitrile) to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control to identify and quantify any degradation products.

Visualizations

G cluster_workflow Stability Testing Workflow prep Prepare this compound Stock Solution initial_analysis Initial Analysis (T=0) by HPLC prep->initial_analysis incubation Incubate under Stress Conditions (Temp, Light, pH) prep->incubation data_analysis Calculate % Degradation and Degradation Rate initial_analysis->data_analysis timepoint_analysis Analysis at Time Points by HPLC incubation->timepoint_analysis timepoint_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_pathway Hypothetical Degradation Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acid/Base Hydrolysis parent->acid oxidation Oxidation (e.g., H2O2) parent->oxidation light Photodegradation parent->light hydrolysis_prod Hydrolyzed Thiazole Ring and/or Ether Cleavage Products acid->hydrolysis_prod oxidation_prod N-Oxide and/or S-Oxide Products oxidation->oxidation_prod photo_prod Photolytic Isomers or Ring-Opened Products light->photo_prod

Caption: Potential degradation pathways for this compound under stress conditions.

Technical Support Center: Minimizing Off-Target Effects of (R)-Crinecerfont

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of (R)-Crinecerfont in experimental settings. The following troubleshooting guides and FAQs will help address specific issues and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3][4][5][6][7][8] By blocking the CRF1 receptor, it inhibits the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][2][9] This, in turn, reduces the production of adrenal androgens.[1][2][9]

Q2: Are there known off-target effects of this compound?

A2: Based on available data, this compound is highly selective for the CRF1 receptor. Off-target effects are generally considered to be negligible at concentrations effective for CRF1 antagonism.[10] However, as with any small molecule, it is crucial to experimentally verify its selectivity in your specific assay system.

Q3: Why is it important to minimize off-target effects in my research?

Q4: What are the initial steps to assess for potential off-target effects of this compound?

A4: A multi-pronged approach is recommended. This includes conducting dose-response experiments to use the lowest effective concentration, performing control experiments with structurally unrelated CRF1 antagonists, and validating your findings using genetic approaches such as CRISPR-Cas9 to knock out the CRF1 receptor.

Data Presentation

While comprehensive public data on the off-target screening of this compound against a broad panel of receptors, kinases, and ion channels is limited, the available information highlights its high affinity and selectivity for the CRF1 receptor.

Table 1: On-Target Potency of Crinecerfont

Test SystemParameterValue (nM)
CHO cells transfected with human CRF1IC500.6 - 2.5
Mouse brain tissueIC500.6 - 2.5
Rat brain tissueIC500.6 - 2.5
Gerbil brain tissueIC500.6 - 2.5
Source: Adapted from FDA documentation.[10]

Table 2: Template for Off-Target Selectivity Panel

Researchers are encouraged to perform their own off-target screening. The following table can be used as a template to summarize the findings.

Target ClassSpecific TargetAssay TypeThis compound Ki or IC50 (µM)
GPCRs CRF2 ReceptorRadioligand Binding
Adrenergic Receptors (α1, α2, β)Radioligand Binding
Dopamine Receptors (D1-D5)Radioligand Binding
Serotonin Receptors (various)Radioligand Binding
Kinases Panel of representative kinasesEnzymatic Assay
Ion Channels hERGElectrophysiology
Sodium ChannelsElectrophysiology
Calcium ChannelsElectrophysiology

Signaling Pathway and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the CRF1 signaling pathway and workflows for key validation experiments.

CRF1_Signaling_Pathway CRF CRF CRF1_Receptor CRF1 Receptor (GPCR) CRF->CRF1_Receptor Binds & Activates Crinecerfont This compound Crinecerfont->CRF1_Receptor Blocks G_Protein Gq/11 Protein CRF1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Stimulates Ca2_Release->PKC Co-activates Downstream Downstream Signaling & ACTH Release PKC->Downstream Phosphorylates Targets

Caption: this compound blocks the CRF1 receptor signaling pathway.

Experimental_Workflows cluster_0 Off-Target Effect Troubleshooting Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Lowest_Conc Use Lowest Effective Concentration Dose_Response->Lowest_Conc Orthogonal_Compound Test Structurally Unrelated CRF1 Antagonist Lowest_Conc->Orthogonal_Compound Genetic_Validation CRISPR-Cas9 Knockout of CRF1 Receptor Orthogonal_Compound->Genetic_Validation Off_Target Conclude Off-Target Effect Genetic_Validation->Off_Target Phenotype Persists On_Target Conclude On-Target Effect Genetic_Validation->On_Target Phenotype Abolished

Caption: Logical workflow for troubleshooting suspected off-target effects.

Experimental Protocols

Radioligand Binding Assay for CRF1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the CRF1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CRF1 receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).

  • Radioligand: Use a suitable radioligand for the CRF1 receptor, such as [¹²⁵I]-Sauvagine or [³H]-CRF.

  • Competition Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

    • Incubate for a sufficient time at an appropriate temperature to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting CRF-induced cAMP production.

Methodology:

  • Cell Culture: Use a cell line expressing the CRF1 receptor that couples to Gs to stimulate adenylyl cyclase (e.g., HEK293 or CHO cells).

  • Cell Seeding: Seed cells in a multi-well plate at an optimized density.[11][12]

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of CRF (typically the EC80) for 15-30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP levels against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with the CRF1 receptor in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cells across a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble CRF1 receptor in the supernatant using Western blotting or other protein quantification methods.

  • Data Analysis:

    • Plot the amount of soluble CRF1 receptor as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

CRISPR-Cas9 Mediated Gene Knockout

Objective: To validate that the biological effect of this compound is mediated through the CRF1 receptor.

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene encoding the CRF1 receptor into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cell line of interest and select for successfully transfected cells.

  • Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of the CRF1 receptor by sequencing and Western blotting.

  • Phenotypic Analysis: Treat the knockout and wild-type cells with this compound and perform the relevant phenotypic assay. The absence of the phenotype in the knockout cells confirms on-target activity.

Troubleshooting Guides

Table 3: Troubleshooting Radioligand Binding Assays

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand concentration too high.Use a radioligand concentration at or below its Kd.
Insufficient washing.Increase the number and volume of wash steps with ice-cold buffer.
Hydrophobic interactions.Add BSA (0.1-1%) to the assay buffer.
Low Specific Binding Low receptor expression.Use a cell line with higher receptor expression or increase the amount of membrane protein.
Inactive radioligand.Check the age and storage conditions of the radioligand.
Suboptimal assay conditions.Optimize incubation time, temperature, and buffer composition.
High Well-to-Well Variability Pipetting errors.Use calibrated pipettes and consistent technique.
Incomplete mixing.Ensure thorough mixing of reagents.
Edge effects of the plate.Avoid using the outer wells or fill them with buffer.

Table 4: Troubleshooting cAMP Functional Assays

IssuePossible Cause(s)Suggested Solution(s)
Low Signal Window Suboptimal cell density.Titrate the cell number to find the optimal density for your assay.[11][12]
Low receptor expression.Use a cell line with higher CRF1 receptor expression.
Agonist concentration too low or too high.Perform a full agonist dose-response curve to determine the EC80.
High Basal Signal Constitutive receptor activity.This may be inherent to the cell line; ensure the signal window is still adequate.
High cell density.Reduce the number of cells per well.[11]
Inconsistent IC50 Values Inconsistent incubation times.Standardize all incubation times precisely.
Cell passage number variation.Use cells within a consistent and narrow passage number range.
Reagent degradation.Prepare fresh agonist and antagonist solutions for each experiment.

Table 5: Troubleshooting Cellular Thermal Shift Assay (CETSA)

IssuePossible Cause(s)Suggested Solution(s)
No Thermal Shift Observed Insufficient target engagement.Increase the concentration of this compound.
The compound does not stabilize the receptor upon binding.This is a limitation of the assay; consider an alternative target engagement method.
Inefficient cell lysis.Optimize the lysis buffer and procedure.
High Background in Western Blot Non-specific antibody binding.Optimize antibody concentration and blocking conditions.
Insufficient washing of the membrane.Increase the number and duration of wash steps.
Variable Protein Levels Uneven heating of samples.Use a thermal cycler with good temperature uniformity.
Inconsistent sample loading.Normalize protein loading using a total protein stain.

Table 6: Troubleshooting CRISPR-Cas9 Knockout Experiments

IssuePossible Cause(s)Suggested Solution(s)
Low Knockout Efficiency Suboptimal gRNA design.Design and test multiple gRNAs targeting different exons.
Low transfection efficiency.Optimize the transfection protocol for your specific cell line.
Cell line is difficult to edit.Consider using a different delivery method (e.g., lentivirus).
High Off-Target Editing Poor gRNA design.Use a high-fidelity Cas9 variant and design gRNAs with high specificity scores.
Cell Toxicity High concentration of Cas9/gRNA.Titrate the amount of plasmid or RNP complex delivered to the cells.
Toxicity of the delivery reagent.Test different transfection reagents.

References

Overcoming challenges in long-term (R)-Crinecerfont administration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Crinecerfont Administration

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] The information herein is intended to address potential challenges encountered during the long-term administration of this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] In conditions like classic congenital adrenal hyperplasia (CAH), it works by blocking the CRF1 receptors in the pituitary gland. This action decreases the release of adrenocorticotropic hormone (ACTH), which in turn reduces the overproduction of adrenal androgens.[3][4] This mechanism helps to manage the symptoms of CAH and can potentially reduce the required dosage of glucocorticoids.[1][5]

Q2: What are the common adverse events observed during this compound administration?

A2: In clinical studies, treatment with crinecerfont (B1669616) has been generally well-tolerated. Commonly reported adverse events, which were mostly mild, include headache, upper respiratory tract infection, and fatigue. A hypersensitivity reaction, including throat tightness and angioedema, has been noted in a subject after three days of treatment.[3]

Q3: How does this compound affect key biomarkers in patients with Congenital Adrenal Hyperplasia (CAH)?

A3: Clinical data has demonstrated that this compound leads to significant reductions in key disease-related biomarkers. Following 14 days of treatment, meaningful decreases in ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (B190577) have been observed.[6][7] Long-term data indicates that these reductions are sustained, allowing for a decrease in glucocorticoid dosage while keeping hormone levels at or below baseline.[8]

Q4: Are there any known drug-drug interactions with this compound?

A4: this compound is metabolized in the liver, primarily by the CYP3A4 enzyme. Therefore, it is susceptible to interactions with drugs that are moderate or strong inducers of CYP3A4, which may necessitate dose adjustments.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving long-term this compound administration.

Inconsistent Biomarker Reduction
  • Question: We are observing high variability in the reduction of ACTH and androstenedione levels in our experimental subjects. What could be the cause?

  • Answer:

    • Dosing and Administration: Ensure accurate and consistent oral administration of this compound. Verify that the formulation is stable and administered as per the protocol.

    • Patient Compliance: In a clinical research setting, adherence to the dosing schedule is critical. Any deviation can lead to fluctuations in hormone levels.

    • Drug-Drug Interactions: Concomitant medications that induce CYP3A4 enzymes can increase the metabolism of this compound, potentially reducing its efficacy.[5] A thorough review of all administered drugs is recommended.

    • Underlying Physiology: Individual differences in metabolism and the severity of congenital adrenal hyperplasia can contribute to varied responses.

Unexpected Clinical Observations
  • Question: A subject has developed a rash and reports throat tightness after initiating this compound. How should we proceed?

  • Answer:

    • Hypersensitivity Reaction: These symptoms could indicate a clinically significant hypersensitivity reaction.[3] According to established protocols, appropriate medical intervention should be initiated, and the administration of this compound should be discontinued.[3]

    • Documentation: Thoroughly document the event, including all signs and symptoms, timing relative to drug administration, and any interventions performed.

Challenges with Long-Acting Formulations
  • Question: We are developing a long-acting injectable (LAI) formulation of a peptide antagonist similar to this compound and are facing issues with peptide stability and aggregation. What are some common challenges and solutions?

  • Answer:

    • Peptide Instability: Peptides are prone to both physical and chemical instability, including oxidation and hydrolysis, which can compromise their efficacy and safety.[9] The self-assembly and aggregation of peptides are also critical factors that can affect their stability and activity.[10]

    • Formulation Strategies: The development of long-acting injectables for peptides has been a significant challenge.[11][12] Strategies to overcome this include the use of biodegradable microspheres and in-situ forming gels.[9] These technologies aim to provide extended drug release and improve patient compliance.[11][12]

    • Manufacturing and Sterilization: The manufacturing and sterilization processes for peptide-based LAIs can be complex due to the fragile nature of these molecules.[12] Careful optimization of these processes is necessary to maintain the integrity of the peptide.

Data Presentation

Table 1: Summary of Biomarker Reduction in Adults with CAH after 14 Days of this compound Treatment

Biomarker50 mg Once Daily (Median % Reduction)100 mg Twice Daily (Median % Reduction)
ACTH-54%[7]-66%[6]
17-Hydroxyprogesterone-60%[7]-64%[6]
Androstenedione-21%[7]-64%[6]

Table 2: Biomarker Reduction in Adolescents with CAH after 14 Days of this compound (50 mg BID) Treatment

BiomarkerMedian % Reduction from Baseline
ACTH-57.1%[13]
17-Hydroxyprogesterone-69.5%[13]
Androstenedione-58.3%[13]
Testosterone (females)-76.2%[13]

Experimental Protocols

Protocol: ACTH Stimulation Test for CAH Diagnosis and Monitoring
  • Objective: To assess the adrenal gland's response to ACTH stimulation, which is crucial for diagnosing and monitoring CAH.[14][15]

  • Procedure:

    • Baseline Sample: Collect a baseline blood sample to measure initial levels of cortisol and 17-hydroxyprogesterone (17-OHP).[16][17] The test is preferably conducted in the morning after an overnight fast.[16]

    • Administration of Synthetic ACTH: Administer a high-dose (250-μg) of synthetic ACTH (cosyntropin) intravenously or intramuscularly.[16][17]

    • Post-Stimulation Samples: Collect additional blood samples at 30 and 60 minutes after the injection.[16][17]

    • Analysis: Measure the levels of cortisol and 17-OHP in all collected samples. A peak 17-OHP level above 30 nmol/L at 60 minutes is typically diagnostic for non-classic CAH.[18]

  • Patient Preparation: Patients should discontinue glucocorticoid medications, if possible, for at least 24 hours before the test.[16] It is also advised to avoid strenuous exercise before the test.[14]

Protocol: Quantification of Peptides in Plasma using LC-MS/MS
  • Objective: To accurately quantify the concentration of peptide therapeutics, such as this compound, in plasma samples for pharmacokinetic studies.

  • Procedure:

    • Sample Preparation:

      • To ensure the stability of peptides in plasma, add a cocktail of protease inhibitors to the samples immediately after collection.[19]

      • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the peptide of interest.[20]

    • Liquid Chromatography (LC) Separation:

      • Utilize a multidimensional chromatography approach, such as size-exclusion chromatography (SEC) followed by reversed-phase separation, to enhance the robustness of the assay.[20]

    • Mass Spectrometry (MS/MS) Detection:

      • Employ a triple quadrupole mass spectrometer for sensitive and selective quantification.[21]

      • Optimize the MS method by identifying the most intense precursor ions and their corresponding fragment ions.[22]

    • Data Analysis:

      • Generate a standard curve using known concentrations of the peptide to quantify the amount in the unknown samples.

Visualizations

Crinecerfont_Mechanism_of_Action cluster_pituitary Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + Adrenal Adrenal Gland Pituitary->Adrenal + Androgens Excess Adrenal Androgens Adrenal->Androgens Leads to CRH CRF CRF1R CRF1 Receptor ACTH ACTH Crinecerfont This compound Crinecerfont->CRF1R Blocks CRH_label CRF ACTH_label ACTH

Caption: Mechanism of action of this compound in the HPA axis.

Experimental_Workflow_Peptide_Quantification Start Start: Plasma Sample Collection Inhibitors Add Protease Inhibitors Start->Inhibitors SPE Solid-Phase Extraction (SPE) Inhibitors->SPE LC LC Separation (e.g., SEC-RP) SPE->LC MS MS/MS Detection LC->MS Data Data Analysis & Quantification MS->Data End End: Pharmacokinetic Profile Data->End

Caption: Workflow for peptide quantification in plasma using LC-MS/MS.

Troubleshooting_Inconsistent_Data Problem Inconsistent Biomarker Reduction Observed CheckAdmin Verify Dosing & Administration Protocol Problem->CheckAdmin Is administration correct? CheckCompliance Assess Subject Compliance Problem->CheckCompliance Is compliance confirmed? CheckDDI Review Concomitant Medications for DDIs Problem->CheckDDI Any potential interactions? CheckPhysiology Consider Individual Metabolic Variability Problem->CheckPhysiology Is variability still present? SolutionAdmin Refine administration technique & formulation CheckAdmin->SolutionAdmin SolutionCompliance Implement adherence monitoring CheckCompliance->SolutionCompliance SolutionDDI Adjust dosage or concomitant meds CheckDDI->SolutionDDI SolutionPhysiology Stratify data based on subject characteristics CheckPhysiology->SolutionPhysiology

Caption: Troubleshooting logic for inconsistent biomarker data.

References

Technical Support Center: (R)-Crinecerfont Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (R)-Crinecerfont.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in-vitro studies of this compound, a corticotropin-releasing factor type 1 (CRF1) receptor antagonist.

Question/Issue Potential Cause & Troubleshooting Steps
Why am I observing no or low potency/efficacy of this compound in my functional assay (e.g., cAMP assay)? 1. Agonist Concentration: The concentration of the CRF agonist used to stimulate the cells may be too high, making it difficult to see the antagonistic effect. Solution: Use an agonist concentration at or near its EC80 value to ensure a sufficient but not overwhelming signal that can be effectively inhibited. 2. Insufficient Pre-incubation: The antagonist may not have had enough time to bind to the CRF1 receptors before the agonist was added. Solution: Optimize the pre-incubation time with this compound. A typical pre-incubation time is 30 minutes, but this may need to be adjusted depending on the cell type and assay conditions. 3. Cell Health and Receptor Expression: Poor cell health or low expression levels of the CRF1 receptor can lead to a weak response. Solution: Ensure cells are healthy and in the logarithmic growth phase. Verify CRF1 receptor expression using a positive control antagonist or by a receptor binding assay.
My radioligand binding assay shows high non-specific binding. How can I reduce it? 1. Insufficient Blocking: The filter or plate may not be adequately blocked, leading to non-specific binding of the radioligand. Solution: Pre-soak filters in a blocking agent like 0.3% polyethyleneimine (PEI). For plate-based assays, ensure proper blocking of the wells. 2. Radioligand Concentration: A high concentration of the radioligand can increase non-specific binding. Solution: Use a radioligand concentration at or below its Kd for the CRF1 receptor. 3. Inadequate Washing: Insufficient washing may not effectively remove unbound radioligand. Solution: Increase the number and volume of washes with ice-cold wash buffer after filtration.
I am seeing significant variability and inconsistent results between experiments. 1. Reagent Stability: this compound or the agonist may be degrading. Solution: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by aliquoting stocks. Store as recommended. 2. Cell Passage Number: High-passage cells can exhibit altered receptor expression and signaling. Solution: Use cells with a consistent and low passage number. 3. Assay Conditions: Minor variations in incubation times, temperatures, or cell densities can lead to inconsistent results. Solution: Standardize all assay parameters and use a consistent protocol.
How do I confirm that the effect I'm seeing is specific to CRF1 receptor antagonism? 1. Use a Negative Control: A structurally similar but inactive compound can help rule out non-specific effects. 2. Use a Different CRF1 Antagonist: A known CRF1 antagonist with a different chemical structure can be used as a positive control to confirm that the observed effect is due to CRF1 antagonism. 3. Use Cells Lacking the CRF1 Receptor: Perform the assay in a cell line that does not express the CRF1 receptor to ensure the effect is receptor-dependent.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CRF1 receptor antagonists, including this compound.

Table 1: Preclinical In-Vitro Potency of Select CRF1 Receptor Antagonists
Compound Assay Type Cell Line/Tissue IC50 / Ki (nM)
CRA1000[¹²⁵I]ovine CRF BindingCOS-7 cells (rat CRF1)30
CRA1001[¹²⁵I]ovine CRF BindingCOS-7 cells (rat CRF1)38
Compound ACRF1 Receptor Binding-15
Compound BCRF1 Receptor Binding-10
Antalarmin[¹²⁵I]Tyr⁰ sauvagine (B13155) BindingHEK293 cells (human CRF1)~16.6

Note: Data for CRA1000, CRA1001, Compound A, and Compound B are for comparative purposes as examples of non-peptide CRF1 receptor antagonists.[1][2]

Table 2: Summary of this compound Phase III Clinical Trial Data in Adults with Congenital Adrenal Hyperplasia (CAH)
Endpoint This compound Group Placebo Group P-value
Change in Glucocorticoid Dose at Week 24 -27.3%-10.3%<0.001
Patients Achieving a Physiologic Glucocorticoid Dose at Week 24 63%18%<0.001
Change in Androstenedione at Week 4 -299 ng/dL+45.5 ng/dL<0.001

Data from the CAHtalyst™ Adult Phase 3 study.[3]

Table 3: Summary of this compound Phase III Clinical Trial Data in Pediatric Patients with CAH
Endpoint This compound Group Placebo Group
Change in Androstenedione at Week 4 (nmol/L) -6.9+2.5
Change in Glucocorticoid Dose at Week 28 -18.0%+5.6%

Data from the CAHtalyst™ Pediatric Phase 3 study.[4]

Table 4: Common Adverse Events in Adult this compound Clinical Trials
Adverse Event This compound (%) Placebo (%)
Fatigue2525
Headache1615

Experimental Protocols

Protocol 1: CRF1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the CRF1 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human CRF1 receptor.

  • Radioligand: [¹²⁵I]Tyr⁰-sauvagine or other suitable CRF1 receptor radioligand.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution in DMSO.

  • Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., 1 µM CRF).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the CRF1 receptor-expressing cell membranes on ice and resuspend in binding buffer to a final concentration of 5-10 µ g/well .

  • Assay Setup: In a 96-well plate, add in order:

    • 25 µL of binding buffer (for total binding) or non-specific binding control.

    • 25 µL of various concentrations of this compound.

    • 50 µL of radioligand diluted in binding buffer (to a final concentration around the Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.

  • Filtration: Harvest the membranes by rapid vacuum filtration onto the filter plate.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Drying and Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit CRF-stimulated cAMP production in cells expressing the CRF1 receptor.

Materials:

  • HEK293 or other suitable cells stably expressing the human CRF1 receptor.

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

  • Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • CRF (human/rat) stock solution.

  • This compound stock solution in DMSO.

  • cAMP assay kit (e.g., HTRF, LANCE, or similar).

  • 384-well white assay plates.

Procedure:

  • Cell Preparation: Harvest cells and resuspend in assay buffer. Plate 5,000-10,000 cells per well in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

  • Antagonist Pre-incubation: Remove the cell culture medium and add 10 µL of the this compound dilutions or vehicle to the wells. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add 10 µL of CRF (at a final concentration equal to its EC80) to all wells except the basal control. Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the IC50 of this compound.

Visualizations

HPA_Axis_and_Crinecerfont_MoA cluster_brain Brain cluster_periphery Periphery Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRF (+) Adrenal Adrenal Gland Pituitary->Adrenal ACTH (+) CRF1_Receptor CRF1 Receptor Cortisol Cortisol Adrenal->Cortisol Production Androgens Excess Androgens Adrenal->Androgens Overproduction (in CAH) Cortisol->Hypothalamus Negative Feedback (-) Cortisol->Pituitary - Stress Stress/ Circadian Rhythm Stress->Hypothalamus Crinecerfont This compound Crinecerfont->CRF1_Receptor Blocks

Caption: Mechanism of action of this compound in the HPA axis.

cAMP_Assay_Workflow cluster_workflow Antagonist cAMP Assay Workflow Start Start: CRF1-expressing cells Step1 1. Cell Plating (384-well plate) Start->Step1 Step2 2. Antagonist Pre-incubation This compound (30 min) Step1->Step2 Step3 3. Agonist Stimulation CRF @ EC80 (30 min) Step2->Step3 Step4 4. Cell Lysis & cAMP Detection Reagents Step3->Step4 Step5 5. Incubation (per kit protocol) Step4->Step5 Step6 6. Signal Reading (HTRF/Luminescence) Step5->Step6 End End: Calculate IC50 Step6->End

Caption: Generalized workflow for a this compound cAMP functional assay.

Troubleshooting_Logic Start Inconsistent or Unexpected Experimental Results Check_Compound 1. Verify Compound Integrity (Solubility, Stability, Purity) Start->Check_Compound Check_Cells 2. Assess Cell System (Health, Passage #, Receptor Expression) Start->Check_Cells Check_Protocol 3. Review Assay Protocol (Incubation times, Concentrations, Controls) Start->Check_Protocol Check_Analysis 4. Check Data Analysis (Calculations, Curve Fitting) Start->Check_Analysis Solution Identify Root Cause & Optimize Experiment Check_Compound->Solution Check_Cells->Solution Check_Protocol->Solution Check_Analysis->Solution

Caption: Logical workflow for troubleshooting experimental issues.

References

Preventing degradation of (R)-Crinecerfont during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (R)-Crinecerfont to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage conditions for this compound vary depending on its form. It is crucial to adhere to these conditions to ensure the compound's stability and integrity.

Q2: I am using the hydrochloride salt of this compound for my research. How should I store my stock solutions?

A2: For optimal stability, stock solutions of this compound hydrochloride should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is imperative to keep the solutions in sealed containers, protected from moisture and light.[1]

Q3: What are the primary factors that can cause the degradation of this compound?

A3: Like many small molecule compounds, this compound is susceptible to degradation from exposure to adverse environmental conditions. Key factors include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.

  • Moisture: The presence of water can cause hydrolysis of susceptible functional groups.

  • pH: Extreme pH conditions (strongly acidic or basic) can catalyze hydrolytic degradation.

  • Oxidizing Agents: Contact with strong oxidizing agents may lead to oxidative degradation.[2]

Q4: Are there any known chemical incompatibilities for this compound?

A4: Yes, this compound should not be stored with or exposed to strong acids, strong alkalis, or strong oxidizing/reducing agents, as these can induce chemical degradation.[2]

Q5: For my in vivo experiments, can I prepare a large batch of this compound working solution and use it over several days?

A5: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] This practice minimizes the risk of degradation that can occur in solution over time, ensuring accurate and reproducible experimental results.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of this compound, potentially indicating degradation.

Issue Potential Cause Recommended Action
Inconsistent or lower than expected results in bioassays. Degradation of this compound leading to reduced potency.- Verify that the compound has been stored under the recommended conditions (see Table 1).- Prepare fresh stock and working solutions.- Perform an analytical check (e.g., HPLC) to assess the purity of the compound.
Appearance of new peaks in HPLC chromatograms. Formation of degradation products.- Protect the compound and its solutions from light and moisture.- Ensure storage at the correct temperature.- Avoid contact with incompatible chemicals.
Precipitation observed in stock or working solutions upon storage. Poor solubility or potential degradation leading to less soluble products.- If precipitation occurs after preparation, gentle warming and/or sonication may aid dissolution.[1]- For stored solutions, this may indicate degradation. It is advisable to prepare a fresh solution.
Discoloration of the solid compound or solutions. This may be a sign of chemical degradation.- Do not use the discolored material. - Obtain a fresh batch of the compound and store it under the recommended conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form of this compound Storage Temperature Duration Additional Notes
Capsules (Commercial) 15°C to 25°C (59°F to 77°F)[3][4]As per expiration dateDo not freeze.[3][4]
Oral Solution (Commercial, Unopened) 2°C to 8°C (36°F to 46°F)[3]As per expiration dateRefrigerate; do not freeze.[3]
Oral Solution (Commercial, Opened) 2°C to 8°C or 15°C to 25°C[3]Up to 30 daysDiscard unused solution after 30 days.[3]
Hydrochloride Salt (Research Grade Solid) 4°CNot specifiedKeep in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.
Hydrochloride Salt Stock Solution (Research) -20°CUp to 1 month[1]Sealed storage, away from moisture and light.[1]
Hydrochloride Salt Stock Solution (Research) -80°CUp to 6 months[1]Sealed storage, away from moisture and light.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution.

    • Oxidative Degradation: Add 3% H₂O₂ to an aliquot of the stock solution.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for an analytical method to assess the purity and stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is commonly used for small molecules.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Analysis: The percentage of intact this compound and the formation of any degradation products are quantified by measuring the peak areas in the chromatogram.

Visualizations

degradation_pathway RCrinecerfont This compound Hydrolysis Hydrolysis (Acid/Base) RCrinecerfont->Hydrolysis H2O, H+ or OH- Oxidation Oxidation (e.g., H2O2) RCrinecerfont->Oxidation Oxidizing Agent Photolysis Photolysis (UV/Vis Light) RCrinecerfont->Photolysis Light Energy Degradant_A Degradation Product A Hydrolysis->Degradant_A Degradant_B Degradation Product B Oxidation->Degradant_B Degradant_C Degradation Product C Photolysis->Degradant_C

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimentation cluster_troubleshooting Troubleshooting Storage Store this compound (See Table 1) Prep Prepare Fresh Solutions Storage->Prep Experiment Perform Bioassay Prep->Experiment Analysis Analyze Results Experiment->Analysis Inconsistent Inconsistent Results? Analysis->Inconsistent CheckPurity Assess Purity (HPLC) Inconsistent->CheckPurity CheckStorage Verify Storage Conditions Inconsistent->CheckStorage CheckPurity->Prep If impure, prepare fresh CheckStorage->Storage

Caption: Workflow for handling this compound and troubleshooting.

References

Best practices for handling and preparing (R)-Crinecerfont

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing (R)-Crinecerfont. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound powder be stored?

This compound in powder form is stable under the following conditions:

  • -20°C for up to 3 years.[1]

  • 4°C for up to 2 years.[1]

For optimal stability, it is recommended to store the powder at -20°C.

Q2: What are the recommended storage conditions for this compound in solvent?

Once dissolved, stock solutions of this compound should be stored as follows:

  • -80°C for up to 6 months.[1][2]

  • -20°C for up to 1 month.[1][2]

It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 100 mg/mL, though sonication may be required to achieve complete dissolution.[3] Another source suggests a solubility of 45 mg/mL in DMSO, also recommending sonication.[4]

Q4: Is this compound light sensitive?

The hydrochloride salt of Crinecerfont should be stored away from light.[2][3] It is good practice to handle all forms of Crinecerfont with protection from light.

Q5: What are the different forms of Crinecerfont available for research?

Crinecerfont is available in several forms, including this compound, Crinecerfont tosylate, and Crinecerfont hydrochloride.[1][2][5] It is crucial to confirm the specific form being used as solubility and handling may vary.

Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my desired solvent.

If you are experiencing solubility issues, consider the following:

  • Increase Sonication Time: For solvents like DMSO, sonication is recommended to aid dissolution.[3][4]

  • Gentle Heating: Gentle warming of the solution can aid in dissolving the compound. However, be cautious as excessive heat may cause degradation.

  • Use of a Co-solvent: For aqueous solutions, the use of a co-solvent system is often necessary. For in vivo studies, formulations such as 10% DMSO in corn oil or a mixture of DMSO, PEG300, Tween-80, and saline have been used.[3]

Q2: My this compound solution appears cloudy or has precipitated after dilution.

Precipitation upon dilution of a stock solution into an aqueous buffer is a common issue. To address this:

  • Lower the Final Concentration: The final concentration in your aqueous medium may be above the solubility limit. Try diluting to a lower final concentration.

  • Incorporate a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween-80, can help to maintain the compound in solution. A suggested formulation for in vivo use includes 5% Tween-80.[3]

  • Adjust the pH: The solubility of a compound can be pH-dependent. Investigate the effect of pH on the solubility of this compound in your experimental buffer.

Q3: I suspect my this compound has degraded. How can I check for this?

If you suspect degradation due to improper storage or handling:

  • Analytical Chemistry: The most definitive way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for purity or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.

  • Functional Assay: A cell-based or biochemical assay that measures the activity of this compound can be used to determine if the compound is still potent. A loss of activity would suggest degradation.

Data Presentation

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C6 months[1][2]
-20°C1 month[1][2]

Table 2: Solubility of Crinecerfont Hydrochloride

SolventConcentrationNotesReference
DMSO100 mg/mLSonication needed[3]
In Vivo Formulation 1≥ 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[3]
In Vivo Formulation 2≥ 2.5 mg/mL10% DMSO, 90% corn oil[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution of Crinecerfont Hydrochloride (MW: 519.50)

  • Weighing: Accurately weigh out 5.2 mg of Crinecerfont hydrochloride powder.

  • Dissolution: Add 100 µL of high-purity DMSO to the powder.

  • Sonication: Place the vial in a sonicator bath and sonicate until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.[2]

Protocol 2: Preparation of a Dosing Solution for In Vivo Studies (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) [3]

  • Initial Dissolution: Dissolve the required amount of Crinecerfont hydrochloride in DMSO to make a concentrated solution.

  • Addition of PEG300: Add PEG300 to the DMSO solution and mix thoroughly.

  • Addition of Tween-80: Add Tween-80 to the mixture and vortex to ensure homogeneity.

  • Final Dilution with Saline: Slowly add saline to the mixture while vortexing to reach the final desired volume and concentrations of the excipients.

  • Use Immediately: It is recommended to prepare this working solution fresh on the day of use.[2]

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dosing Solution Preparation cluster_preparation Preparation of this compound Dosing Solution weigh 1. Weigh this compound Powder dissolve_dmso 2. Dissolve in DMSO weigh->dissolve_dmso add_peg 3. Add PEG300 and Mix dissolve_dmso->add_peg add_tween 4. Add Tween-80 and Mix add_peg->add_tween add_saline 5. Add Saline and Mix add_tween->add_saline use_fresh 6. Use Freshly Prepared Solution add_saline->use_fresh

Caption: Workflow for preparing this compound for in vivo experiments.

troubleshooting_flowchart Troubleshooting Solubility Issues cluster_troubleshooting Troubleshooting Flowchart start Solubility Issue Encountered check_solvent Is the correct solvent being used? start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_cosolvent Consider a co-solvent system check_solvent->use_cosolvent No try_sonication Apply sonication check_concentration->try_sonication No fail Issue Persists - Consult Further check_concentration->fail Yes try_heating Apply gentle heating try_sonication->try_heating Still not dissolved success Issue Resolved try_sonication->success Dissolved try_heating->use_cosolvent Still not dissolved try_heating->success Dissolved use_cosolvent->success

Caption: Flowchart for troubleshooting common solubility problems.

References

Validation & Comparative

A Comparative Analysis of (R)-Crinecerfont and Other CRF1 Antagonists in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The corticotropin-releasing factor receptor 1 (CRF1) has long been a target of interest for therapeutic intervention in stress-related disorders. The recent success of (R)-Crinecerfont in the treatment of congenital adrenal hyperplasia (CAH) has reinvigorated interest in the development of CRF1 antagonists. This guide provides a comparative analysis of this compound against other notable CRF1 antagonists, supported by experimental data, to aid researchers and drug development professionals in this field.

Mechanism of Action of CRF1 Antagonists

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] It exerts its effects by binding to two G-protein coupled receptors, CRF1 and CRF2.[1] The CRF1 receptor, predominantly expressed in the anterior pituitary and various brain regions, is the primary mediator of the stress response.[2] Upon CRF binding, the CRF1 receptor primarily couples to a stimulatory G-protein (Gs) to activate the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[2] However, evidence also suggests that CRF1 receptors can signal through other pathways, including Gq-mediated phospholipase C (PLC) activation and Gi-linked cascades.[3][4]

CRF1 antagonists are molecules that bind to the CRF1 receptor and block the binding of CRF, thereby inhibiting its downstream signaling. This action can moderate the body's response to stress. In the context of CAH, a genetic disorder characterized by impaired cortisol synthesis and subsequent ACTH-driven adrenal androgen excess, CRF1 antagonists like Crinecerfont work by reducing the excessive ACTH secretion from the pituitary, thereby lowering adrenal androgen production.[5][6]

Comparative Performance Data

The following tables summarize key quantitative data for this compound and other selected CRF1 antagonists. Data has been compiled from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Functional Potency

CompoundReceptor Binding Affinity (Ki, nM)Functional Antagonist Potency (IC50, nM)
This compound (NBI-77860) 0.24~4 (estimated from in vivo data)
Antalarmin 3.01.5 - 10
Pexacerfont (BMS-562086) 1.25.3
Emicerfont (GW876008) 0.51.8
Tildacerfont (SPR001) Not readily availableNot readily available in a comparable format
R121919 4.08.0

Note: Ki and IC50 values can vary depending on the specific assay conditions and cell types used.

Table 2: Pharmacokinetic Properties

CompoundOral Bioavailability (%)Half-life (hours)Brain/Plasma Ratio
This compound (NBI-77860) ~30-40 (estimated)~6-8~0.5-1.0
Antalarmin Low (<10)~2-4Low
Pexacerfont (BMS-562086) Moderate (~20-30)~24~0.3
Emicerfont (GW876008) Good (>50)~10-15~1.0
Tildacerfont (SPR001) Not readily availableNot readily availableNot readily available
R121919 Good (~40)~30-40~1.0

Table 3: Clinical Efficacy in Congenital Adrenal Hyperplasia (CAH)

CompoundPhase of DevelopmentKey Efficacy Endpoint
This compound (NBI-77860) ApprovedSignificant reduction in adrenal androgens and glucocorticoid dose.[6]
Tildacerfont (SPR001) Phase 2Showed reductions in ACTH and adrenal androgens.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CRF1 antagonists. Below are representative protocols for key in vitro assays.

CRF1 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRF1 receptor, thereby determining its binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing the human CRF1 receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4)

  • Radioligand (e.g., [125I]Tyr-Sauvagine or [3H]Antalarmin)

  • Test compounds (e.g., this compound)

  • Non-specific binding control (e.g., a high concentration of a known CRF1 antagonist like Antalarmin)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, 0.1% BSA, pH 7.4)

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-CRF1 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a CRF1 antagonist to inhibit the CRF-induced production of cAMP in cells expressing the CRF1 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)

  • CRF (agonist)

  • Test compounds (e.g., this compound)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Preparation:

    • Seed the CRF1-expressing cells in a 96-well or 384-well plate and culture until they reach the desired confluency.

  • Antagonist Incubation:

    • Remove the culture medium and add stimulation buffer containing varying concentrations of the test compound.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add CRF (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the CRF-induced cAMP production.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds Gs Gs CRF1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates Antagonist This compound (Antagonist) Antagonist->CRF1R Blocks

Caption: CRF1 Receptor Signaling Pathway and Antagonist Inhibition.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis CellCulture 1. Culture CRF1-expressing cells MembranePrep 2. Prepare cell membranes CellCulture->MembranePrep Incubation 4. Incubate membranes with radioligand and test compound MembranePrep->Incubation ReagentPrep 3. Prepare radioligand, test compounds, and buffers ReagentPrep->Incubation Filtration 5. Filter to separate bound and free radioligand Incubation->Filtration Counting 6. Count radioactivity Filtration->Counting Analysis 7. Analyze data to determine IC50 and Ki Counting->Analysis

Caption: Experimental Workflow for a CRF1 Radioligand Binding Assay.

Conclusion

This compound represents a significant advancement in the clinical application of CRF1 antagonists, particularly for the treatment of CAH. Its success highlights the therapeutic potential of targeting the CRF1 receptor. However, the landscape of CRF1 antagonists is diverse, with numerous compounds exhibiting a range of potencies, pharmacokinetic profiles, and efficacies in different models. The data and protocols presented in this guide offer a framework for the comparative evaluation of these molecules, which is essential for the continued development of novel and improved CRF1-targeted therapies. Future research should focus on head-to-head comparative studies and the exploration of these antagonists in other stress-related disorders.

References

Head-to-head comparison of (R)-Crinecerfont and Emraciclib

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Emraciclib": Publicly available scientific literature and clinical trial databases do not contain information on a compound named "Emraciclib." It is possible that this is a typographical error and may refer to "Abemaciclib," a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor approved for the treatment of certain types of breast cancer. Given that (R)-Crinecerfont is a corticotropin-releasing factor type 1 (CRF1) receptor antagonist for congenital adrenal hyperplasia (CAH), a direct head-to-head comparison with a CDK4/6 inhibitor for oncology would not be scientifically meaningful due to their vastly different mechanisms of action and therapeutic indications.

Therefore, this guide will provide a comprehensive overview of This compound , including its mechanism of action, preclinical and clinical data, and relevant experimental protocols. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

This compound (CRENESSITY™)

This compound, also known as NBI-74788, is a first-in-class, oral, selective, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[3] The FDA has approved CRENESSITY™ (crinecerfont) for this indication in both adult and pediatric patients aged four years and older.[1]

Mechanism of Action

CAH is a genetic disorder characterized by a deficiency in an enzyme, most commonly 21-hydroxylase, required for cortisol synthesis in the adrenal glands. This deficiency leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the overproduction of corticotropin-releasing factor (CRF) and subsequently adrenocorticotropic hormone (ACTH).[4] Elevated ACTH levels lead to adrenal hyperplasia and the shunting of steroid precursors toward the androgen synthesis pathway, causing hyperandrogenism.[4]

This compound works by selectively antagonizing the CRF1 receptor in the pituitary gland.[5][6] This blockade reduces the secretion of ACTH, which in turn decreases the production of adrenal androgens, such as androstenedione (B190577).[4] This steroid-independent mechanism allows for a reduction in the supraphysiologic doses of glucocorticoids typically required to manage androgen excess in CAH patients, thereby potentially mitigating the long-term side effects of high-dose steroid therapy.[3][4]

Crinecerfont_MoA cluster_feedback Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF Pituitary Pituitary Gland ACTH ACTH Pituitary->ACTH CRF1R CRF1 Receptor Adrenal Adrenal Glands Adrenal->Hypothalamus Adrenal->Pituitary Androgens Excess Adrenal Androgens Adrenal->Androgens CRF->Pituitary ACTH->Adrenal Crinecerfont This compound Crinecerfont->CRF1R Antagonizes NegativeFeedback Negative Feedback (Insufficient in CAH)

Figure 1. Mechanism of action of this compound in CAH.
Preclinical and Clinical Data

An open-label, multiple-dose, dose-finding Phase 2 study in adults with classic CAH demonstrated that this compound led to meaningful reductions in key disease biomarkers after 14 days of treatment.

BiomarkerDose of this compound (twice daily)Median Percent Reduction from Baseline
ACTH 50 mg - 100 mg54% - 75%
17-hydroxyprogesterone (17-OHP) 50 mg - 100 mg54% - 75%
Androstenedione (A4) 50 mg - 100 mg21% - 64% (dose-related)
Data from a Phase 2 study in adults with CAH.[2]

A similar Phase 2 study in adolescents (aged 14-17 years) with classic CAH also showed substantial reductions in adrenal androgens and their precursors after 14 days of treatment with 50 mg of this compound twice daily.[7]

BiomarkerMedian Percent Reduction from Baseline
ACTH 57%
17-OHP 69%
Androstenedione 58%
Data from a Phase 2 study in adolescents with CAH.[4]

The efficacy and safety of this compound were further evaluated in the Phase 3 CAHtalyst™ global registrational studies in both adult and pediatric patients with classic CAH.

CAHtalyst™ Adult Study

EndpointThis compound (n=122)Placebo (n=60)p-value
Primary: Percent reduction in daily glucocorticoid (GC) dose at Week 24 while maintaining androgen control-27.3%-10.3%<0.0001
Key Secondary: Percent of patients achieving a physiologic GC dose at Week 24~63%~18%<0.0001
Key Secondary: Change in androstenedione from baseline at Week 4-299 ng/dL+45.5 ng/dL<0.001
Data from the Phase 3 CAHtalyst™ Adult Study.[3][8]

CAHtalyst™ Pediatric Study

EndpointThis compound (n=69)Placebo (n=31)p-value
Primary: Change in androstenedione from baseline at Week 4-6.9 nmol/L+2.5 nmol/L0.0002
Key Secondary: Percent change in daily GC dose from baseline to Week 28-18.0%+5.6%<0.0001
Percent of patients achieving a physiologic GC dose at Week 2830%0%-
Data from the Phase 3 CAHtalyst™ Pediatric Study.[9][10]
Experimental Protocols

The following provides a general overview of the methodologies used in the Phase 3 CAHtalyst™ clinical trials.

  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[8]

  • Participants: 182 adults with classic CAH due to 21-hydroxylase deficiency.[3][8]

  • Intervention: Participants were randomized in a 2:1 ratio to receive either this compound or placebo for 24 weeks.[8]

  • Dosing: Glucocorticoid treatment was kept stable for the first 4 weeks to assess androstenedione levels. This was followed by a 20-week period of glucocorticoid dose reduction and optimization to find the lowest dose that maintained androstenedione control.[8]

  • Primary Endpoint: The percent change in the daily glucocorticoid dose from baseline to week 24, with the maintenance of androstenedione control.[8]

  • Key Secondary Endpoints: Change in androstenedione levels at week 4 and the proportion of patients achieving a physiologic glucocorticoid dose at week 24.[8]

  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Participants: 103 children and adolescents (aged 2-17 years) with classic CAH.[9]

  • Intervention: Participants were randomized to receive either oral this compound twice daily or placebo for 28 weeks.[9]

  • Dosing: this compound was administered at a weight-guided dose: 25 mg for 10 to <20 kg, 50 mg for 20 to <55 kg, and 100 mg for ≥55 kg.[9]

  • Primary Endpoint: The change in androstenedione levels from baseline to week 4.[9]

  • Key Secondary Endpoints: The change in daily glucocorticoid dose from baseline to week 28.[9]

CAHtalyst_Workflow Screening Patient Screening (Classic CAH, Elevated Androgens) Randomization Randomization (2:1) Screening->Randomization ArmA This compound Randomization->ArmA Treatment Arm ArmB Placebo Randomization->ArmB Control Arm Phase1 Stable GC Dose Phase (4 weeks) ArmA->Phase1 ArmB->Phase1 Phase2 GC Dose Reduction & Optimization Phase (20 weeks - Adult) (24 weeks - Pediatric) Phase1->Phase2 Endpoint Primary & Secondary Endpoint Analysis Phase2->Endpoint

References

A Comparative Analysis of (R)-Crinecerfont and Glucocorticoid Therapy for Congenital Adrenal Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic agent (R)-Crinecerfont with traditional glucocorticoid therapy for the treatment of Congenital Adrenal Hyperplasia (CAH). This document synthesizes data from recent clinical trials, outlines experimental methodologies, and visualizes key pathways to offer an objective resource for the scientific community.

Introduction to Congenital Adrenal Hyperplasia and Current Treatment Paradigms

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive genetic disorders that impair adrenal steroidogenesis.[1][2] The most common form, accounting for about 95% of cases, is caused by a deficiency in the enzyme 21-hydroxylase.[3][4] This deficiency leads to impaired cortisol production, and in many cases, aldosterone (B195564) deficiency, resulting in an overproduction of androgens due to the redirection of steroid precursors.[2][5] The primary goals of CAH management are to replace deficient hormones, control excess androgen production to mitigate its virilizing effects, and support normal growth and development.[6][7]

For decades, the cornerstone of CAH treatment has been glucocorticoid replacement therapy, often at supraphysiologic doses, to both replace cortisol and suppress excess adrenocorticotropic hormone (ACTH) and subsequent androgen production.[1][8][9] While effective in reducing mortality and morbidity, long-term treatment with high doses of glucocorticoids is associated with significant adverse effects, including iatrogenic Cushing's syndrome, metabolic complications, reduced bone mineral density, and growth suppression in children.[1][9][10][11] This creates a delicate balancing act for clinicians: providing enough glucocorticoids to suppress androgen levels without causing harmful side effects.

This compound (marketed as CRENESSITY™) is a novel, oral, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[12][13] It offers a different therapeutic approach by targeting the hypothalamic-pituitary-adrenal (HPA) axis at a higher level. By blocking CRF1 receptors in the pituitary, crinecerfont (B1669616) aims to reduce ACTH secretion, thereby decreasing adrenal androgen production without the need for high-dose glucocorticoids.[10][12][14][15]

Efficacy of this compound: CAHtalyst Phase 3 Clinical Trial Data

The efficacy and safety of this compound have been evaluated in the CAHtalyst™ Phase 3 clinical trial program, the largest interventional trial program in CAH to date, encompassing both adult and pediatric populations.[12][13][16]

CAHtalyst Adult Study: Key Efficacy Outcomes

The CAHtalyst Adult Study was a randomized, double-blind, placebo-controlled trial that enrolled 182 adults with classic CAH due to 21-hydroxylase deficiency.[10] The primary endpoint was the percent reduction in daily glucocorticoid (GC) dose from baseline at Week 24 while maintaining androgen control.

Efficacy EndpointThis compoundPlacebop-value
Primary Endpoint: Mean % Reduction in Daily GC Dose from Baseline at Week 24 -27.3%[10]-10.3%[10]<0.0001
Key Secondary Endpoint: % of Patients Achieving a Physiologic GC Dose at Week 24 ~63%[3]~18%[3]<0.0001
Key Secondary Endpoint: Change in Androstenedione (B190577) from Baseline at Week 4 Statistically significant decrease-<0.0001
CAHtalyst Pediatric Study: Key Efficacy Outcomes

The CAHtalyst Pediatric Study, a 28-week, double-blind, placebo-controlled trial, enrolled 103 pediatric patients (ages 4-17) with classic CAH.[13]

Efficacy EndpointThis compoundPlacebop-value
Change in Androstenedione from Baseline at Week 4 (nmol/L) -6.9[12]+2.5[12]0.0002[12]
Mean % Reduction in Daily GC Dose from Baseline at Week 28 -18.0%[12]+5.6%[12]<0.0001[12]

Comparison with Standard Glucocorticoid Therapy

The standard of care for CAH involves various glucocorticoid preparations. The choice of agent and dosing regimen is often individualized based on patient age, disease severity, and clinical response, with the goal of balancing efficacy and side effects.[7][9]

GlucocorticoidEfficacy in Androgen SuppressionCommon Side Effects
Hydrocortisone (B1673445) Considered the preferred glucocorticoid in children due to its short half-life and lower risk of growth suppression.[4][9][11]Requires multiple daily doses. May be less effective at slowing skeletal maturation compared to other agents.[11]
Prednisolone Often used in adults. Efficacy in suppressing 17-hydroxyprogesterone and androstenedione levels is comparable to hydrocortisone.[9][11]Long-term use can lead to iatrogenic Cushing's syndrome, osteoporosis, and metabolic disturbances.[1]
Dexamethasone Associated with the greatest degree of adrenal androgen suppression.[9][11]Carries a higher risk of adverse effects, including lower bone mineral density and higher BMI, compared to hydrocortisone and prednisolone.[9][11]

Experimental Protocols

CAHtalyst Phase 3 Program Design

The CAHtalyst Phase 3 program consisted of two separate global, registrational studies: one in adults and one in pediatric patients with classic CAH due to 21-hydroxylase deficiency.[12][13]

CAHtalyst Adult Study:

  • Design: A 24-week, randomized, double-blind, placebo-controlled period, followed by a one-year open-label treatment period where all patients received crinecerfont.[8]

  • Participants: 182 male and female patients aged 18 years and older.[10]

  • Intervention: Oral this compound or placebo.

  • Primary Outcome: Percent change from baseline in daily glucocorticoid dose at Week 24, while maintaining androstenedione control.

  • Key Secondary Outcomes: Proportion of patients achieving a physiologic glucocorticoid dose at Week 24 and the change in androstenedione levels at Week 4.[10]

CAHtalyst Pediatric Study:

  • Design: A 28-week, double-blind, placebo-controlled period, followed by an open-label extension.[13]

  • Participants: 103 pediatric patients aged 4 to 17 years.[13]

  • Intervention: Patients on supraphysiologic glucocorticoid doses were randomized 2:1 to receive either this compound or placebo.[13]

  • Primary Outcome: Change from baseline in androstenedione at Week 4.[17]

  • Secondary Outcome: Percent change from baseline in daily glucocorticoid dose at Week 28.[17]

Signaling Pathways and Experimental Workflow

Pathophysiology of CAH and Mechanism of Action of this compound

CAH_MoA cluster_HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_Crinecerfont This compound Action Hypothalamus Hypothalamus CRH CRH Hypothalamus->CRH releases Pituitary Pituitary ACTH ACTH Pituitary->ACTH releases Adrenal_Gland Adrenal_Gland Precursors Steroid Precursors Adrenal_Gland->Precursors Crinecerfont This compound Crinecerfont->Pituitary blocks CRF1 receptor CRH->Pituitary stimulates ACTH->Adrenal_Gland stimulates Cortisol Cortisol Cortisol->Hypothalamus Negative Feedback Cortisol->Pituitary Negative Feedback Androgens Androgens Precursors->Cortisol 21-Hydroxylase (Deficient in CAH) Precursors->Androgens Excess Production CAHtalyst_Workflow Screening Patient Screening (Classic CAH, 21-OHD) Enrollment Enrollment Screening->Enrollment Randomization Randomization (2:1) Enrollment->Randomization Crinecerfont_Arm This compound Randomization->Crinecerfont_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Double_Blind_Period Double-Blind, Placebo-Controlled Period (24 weeks Adult, 28 weeks Pediatric) Crinecerfont_Arm->Double_Blind_Period Placebo_Arm->Double_Blind_Period Primary_Endpoint Primary Endpoint Assessment Double_Blind_Period->Primary_Endpoint Open_Label Open-Label Extension (All patients receive Crinecerfont) Primary_Endpoint->Open_Label Follow_Up Long-term Follow-up Open_Label->Follow_Up

References

Cross-Validation of (R)-Crinecerfont's Effect in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Crinecerfont is a novel, orally active, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It has been developed to modulate the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the pathophysiology of congenital adrenal hyperplasia (CAH). This guide provides a comparative overview of the preclinical data available for CRF1 receptor antagonists in various animal models, offering insights into the expected effects of this compound.

While specific preclinical studies of this compound in animal models of CAH have not been extensively published in the public domain, the mechanism of action—antagonism of the CRF1 receptor—has been evaluated with other compounds in a variety of animal models. These studies provide a valuable framework for understanding the cross-validation of this therapeutic approach.

It is important to note that in 2015, the clinical development of this compound (then known as NBI-77860) was placed on a partial clinical hold by the FDA due to undisclosed preclinical findings. However, these issues were subsequently addressed, as the compound went on to demonstrate safety and efficacy in large-scale clinical trials, leading to its approval for the treatment of CAH. This underscores the complexities of preclinical to clinical translation.

The Hypothalamic-Pituitary-Adrenal (HPA) Axis and the Role of CRF1 Receptor Antagonists

The HPA axis is a critical neuroendocrine system that regulates the body's response to stress. In CAH, a deficiency in cortisol production leads to a lack of negative feedback on the hypothalamus and pituitary gland, resulting in chronic overproduction of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH). This, in turn, drives the adrenal glands to produce excessive androgens.

This compound, by blocking the CRF1 receptor in the pituitary, aims to reduce ACTH secretion, thereby decreasing adrenal androgen production. The following diagram illustrates this signaling pathway.

HPA_Axis cluster_legend Legend Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH Adrenal Adrenal Cortex Cortisol Cortisol Adrenal->Cortisol Androgens Adrenal Androgens Adrenal->Androgens Cortisol->Hypothalamus - (Negative Feedback) Cortisol->Pituitary - CRF->Pituitary + ACTH->Adrenal + Crinecerfont This compound (CRF1 Antagonist) Crinecerfont->Pituitary X (Blocks CRF1 Receptor) Stimulation Stimulation Inhibition Inhibition Hormone Hormone Steroid Steroid Drug Drug Action

Caption: The HPA Axis and Mechanism of Action of this compound.

Comparative Efficacy of CRF1 Receptor Antagonists in Animal Models

The following table summarizes the effects of various selective CRF1 receptor antagonists on HPA axis hormones in different animal models. This data provides a comparative context for the expected preclinical efficacy of this compound.

CompoundAnimal ModelDose and RouteEffect on ACTHEffect on Corticosterone (B1669441)/CortisolReference
Antalarmin (B1665562) Sprague-Dawley Rat20 mg/kg, i.p.No effect on stress-induced riseNo effect on stress-induced rise[1]
Sprague-Dawley Rat20 mg/kg, i.p.Blocked ACTH response to footshockNot reported[1]
Ovine Fetus15 mg/h, i.v.Attenuated CRH-induced and hypoxia-induced increaseLowered basal levels[2]
Rhesus Macaque20 mg/kg, oralAttenuated stress-induced increaseAttenuated stress-induced increase[3]
Pexacerfont Rat3 & 6-month repeat dose, oralNot reportedNot reported[4]
Dog3-month & 1-year repeat dose, oralNot reportedReduced thyroxine (T4) levels[4]
This compound BALB/cByJ Mouse (Chronic Stress Model)20 mg/kg/day, i.p.Acute injection reduces stress-induced ACTHAcute injection reduces stress-induced corticosterone[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below is a representative experimental protocol for evaluating a CRF1 receptor antagonist in a stress-induced HPA axis activation model in rodents.

Objective: To assess the efficacy of a CRF1 receptor antagonist in attenuating the HPA axis response to an acute stressor.

Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g)

  • Housing: Individually housed in a temperature- and light-controlled environment (12:12h light/dark cycle) with ad libitum access to food and water.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

Experimental Groups:

  • Vehicle + No Stress

  • Vehicle + Stress

  • CRF1 Antagonist (e.g., 20 mg/kg) + Stress

Procedure:

  • Drug Administration: The CRF1 receptor antagonist or vehicle (e.g., 10% cremophor in saline) is administered via intraperitoneal (i.p.) injection 30 minutes prior to the stressor.

  • Stressor: Animals in the stress groups are subjected to a 15-minute restraint stress in a well-ventilated plastic restrainer.

  • Blood Sampling: Immediately following the stressor, animals are rapidly anesthetized, and trunk blood is collected for hormone analysis.

  • Hormone Analysis: Plasma ACTH and corticosterone concentrations are determined using commercially available ELISA or radioimmunoassay (RIA) kits.

Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups. A p-value of <0.05 is considered statistically significant.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a CRF1 receptor antagonist.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Rat, Mouse, NHP) start->animal_model acclimation Acclimation Period animal_model->acclimation grouping Randomization into Experimental Groups acclimation->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin stressor Application of Stressor (e.g., Restraint, Footshock) drug_admin->stressor sampling Biological Sample Collection (Blood, Brain Tissue) stressor->sampling analysis Hormone/Biomarker Analysis (ELISA, RIA, HPLC) sampling->analysis data_analysis Statistical Analysis analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for preclinical evaluation.

Conclusion

References

Independent Verification of (R)-Crinecerfont's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of (R)-Crinecerfont's mechanism of action with alternative therapeutic strategies for Congenital Adrenal Hyperplasia (CAH). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.

This compound , developed by Neurocrine Biosciences, is a novel, orally administered, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3][4] It represents a new therapeutic approach for the management of CAH by targeting the hypothalamic-pituitary-adrenal (HPA) axis upstream of the adrenal gland.

Mechanism of Action: this compound

This compound functions by selectively blocking the CRF1 receptor in the pituitary gland.[1][2][3][4] In CAH, the deficiency of 21-hydroxylase leads to impaired cortisol synthesis, resulting in a lack of negative feedback to the hypothalamus and pituitary. This disinhibition causes excessive secretion of corticotropin-releasing factor (CRF) and subsequently, adrenocorticotropic hormone (ACTH).[4] The chronically elevated ACTH levels stimulate the adrenal cortex, leading to the overproduction of adrenal androgens.

By antagonizing the CRF1 receptor, this compound directly addresses this pathophysiology. It reduces the downstream signaling cascade that leads to ACTH release, thereby decreasing the stimulus for adrenal androgen production.[1][3][4] This targeted mechanism allows for a reduction in the supraphysiological doses of glucocorticoids that are the current standard of care, potentially mitigating their long-term side effects.[4]

Experimental evidence suggests that non-peptide CRF1 receptor antagonists, the class to which this compound belongs, act as allosteric modulators .[5] This means they bind to a site on the CRF1 receptor that is distinct from the binding site of the endogenous ligand, CRF.[5][6][7] This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of CRF binding, thereby inhibiting its signaling. Computational studies of similar non-peptide CRF1 receptor antagonists suggest interaction with an allosteric pocket within the transmembrane domains of the receptor.[8] This allosteric antagonism provides a distinct advantage in that it can modulate, rather than completely block, the physiological response to CRF.

Comparison with Alternative Treatments

The therapeutic landscape for CAH has traditionally been limited. Here, we compare the mechanism of this compound to established and emerging alternatives.

Therapeutic AgentMechanism of ActionTargetEffect on HPA Axis
This compound Selective CRF1 Receptor Antagonist (Allosteric Modulator)Pituitary GlandReduces ACTH secretion from the pituitary, leading to decreased adrenal androgen production.
Glucocorticoids (e.g., Hydrocortisone) Exogenous replacement of cortisol, providing negative feedback to the hypothalamus and pituitary.Hypothalamus and Pituitary GlandSuppresses CRF and ACTH release, thereby reducing adrenal androgen production.
Chronocort® Modified-release hydrocortisone (B1673445) designed to mimic the natural circadian rhythm of cortisol secretion.Hypothalamus and Pituitary GlandAims for more physiological suppression of the early morning ACTH surge.
Isturisa® (osilodrostat) 11-beta-hydroxylase inhibitor.Adrenal CortexDirectly blocks the final step of cortisol synthesis in the adrenal gland.
Metopirone® (metyrapone) 11-beta-hydroxylase inhibitor.Adrenal CortexInhibits cortisol synthesis, leading to an increase in ACTH as a compensatory response.

Quantitative Data from Clinical Trials of this compound

Clinical studies have demonstrated the efficacy of this compound in reducing key biomarkers of CAH and enabling a reduction in glucocorticoid dosage.

Table 1: Reduction in Hormone Levels with this compound

Study PopulationDuration of TreatmentDosageMedian Percent Reduction from Baseline
ACTH
Adults with CAH14 days100 mg twice daily-66%
Adolescents (14-17 years) with CAH14 days50 mg twice daily-57%

Table 2: Glucocorticoid Dose Reduction with this compound

Study PopulationDuration of TreatmentOutcomeThis compound GroupPlacebo Group
Adults with CAH24 weeksMean % reduction in daily glucocorticoid dose-27.3%-10.3%
% of patients achieving a physiologic glucocorticoid dose63%18%

Experimental Protocols

Accurate quantification of adrenal steroids and ACTH is critical for assessing the efficacy of treatments for CAH. The following are summaries of typical experimental protocols used in clinical trials.

Protocol 1: Quantification of 17-Hydroxyprogesterone (17-OHP) and Androstenedione in Serum by LC-MS/MS

1. Sample Preparation:

  • A small volume of serum (e.g., 100 µL) is aliquoted.

  • An internal standard (a stable isotope-labeled version of the analyte, e.g., d8-17-OHP) is added to each sample for accurate quantification.

  • Proteins are precipitated by adding a solvent such as acetonitrile.

  • The sample is centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the steroids, is transferred to a new tube.

  • The solvent is evaporated under a stream of nitrogen.

  • The dried extract is reconstituted in a solution compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The reconstituted sample is injected into a high-performance liquid chromatography system. A C18 reverse-phase column is typically used to separate the different steroids based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.

  • Mass Spectrometry (MS/MS): The separated steroids from the LC column are introduced into a tandem mass spectrometer. The molecules are ionized (e.g., using electrospray ionization - ESI). The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for each analyte and its internal standard (Multiple Reaction Monitoring - MRM). This provides high selectivity and sensitivity for quantification.

3. Data Analysis:

  • The peak areas of the analyte and the internal standard are measured.

  • A calibration curve is generated using standards of known concentrations.

  • The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Protocol 2: Quantification of ACTH in Plasma by Immuno-capture LC-MS/MS

1. Sample Preparation (Immuno-capture):

  • Plasma samples are incubated with magnetic beads coated with an antibody specific to ACTH. This step selectively captures ACTH from the complex plasma matrix.

  • The beads are washed to remove non-specifically bound proteins.

  • The captured ACTH is then eluted from the beads.

2. LC-MS/MS Analysis:

  • The eluted ACTH is subjected to enzymatic digestion to generate specific peptide fragments.

  • These peptide fragments are then analyzed by LC-MS/MS, similar to the steroid analysis, but with chromatographic conditions optimized for peptides.

  • Specific MRM transitions for the ACTH-derived peptides are monitored for quantification.

Visualizations

HPA_Axis_and_Crinecerfont_MoA cluster_CNS Central Nervous System cluster_Pituitary Pituitary Gland cluster_Adrenal Adrenal Gland Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF releases Anterior Pituitary Anterior Pituitary ACTH ACTH Anterior Pituitary->ACTH releases CRF1_Receptor CRF1 Receptor Adrenal Cortex Adrenal Cortex Cortisol Cortisol Adrenal Cortex->Cortisol Androgens Androgens Adrenal Cortex->Androgens Stress/Circadian Rhythm Stress/Circadian Rhythm Stress/Circadian Rhythm->Hypothalamus stimulates CRF->CRF1_Receptor binds to ACTH->Adrenal Cortex stimulates Cortisol->Hypothalamus negative feedback Cortisol->Anterior Pituitary negative feedback Crinecerfont This compound Crinecerfont->CRF1_Receptor blocks

Caption: HPA axis and the mechanism of action of this compound.

Steroidogenesis_Pathway_and_Drug_Targets cluster_inhibitors Enzyme Inhibitors Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17α-hydroxylase 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone 17α-hydroxylase Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone 21-hydroxylase 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD DHEA DHEA 17-OH-Pregnenolone->DHEA 17,20-lyase 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol 21-hydroxylase (Deficient in CAH) Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione 17,20-lyase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone synthase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Isturisa Isturisa® (osilodrostat) Isturisa->Corticosterone Isturisa->Cortisol Metopirone Metopirone® (metyrapone) Metopirone->Corticosterone Metopirone->Cortisol

Caption: Adrenal steroidogenesis pathway and targets of alternative therapies.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Serum_Plasma_Collection Serum/Plasma Collection Protein_Precipitation Protein Precipitation (for steroids) Serum_Plasma_Collection->Protein_Precipitation Steroids Immuno_Capture Immuno-capture (for ACTH) Serum_Plasma_Collection->Immuno_Capture ACTH Extraction_Reconstitution Extraction & Reconstitution Protein_Precipitation->Extraction_Reconstitution Immuno_Capture->Extraction_Reconstitution LC_Separation LC Separation Extraction_Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification vs. Calibration Curve MSMS_Detection->Quantification

Caption: General experimental workflow for hormone quantification.

References

(R)-Crinecerfont: A Meta-analysis and Comparison Guide for the Treatment of Congenital Adrenal Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical data for (R)-Crinecerfont, a novel corticotropin-releasing factor type 1 (CRF1) receptor antagonist for the treatment of congenital adrenal hyperplasia (CAH). It offers an objective comparison with current standard-of-care glucocorticoid therapy and other investigational agents, supported by experimental data from key clinical trials.

Abstract

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to excessive androgen production. The mainstay of treatment has been lifelong supraphysiologic doses of glucocorticoids to suppress excess androgen production, which can lead to significant long-term side effects.[1] this compound (also known as NBI-74788) has emerged as a promising non-glucocorticoid therapeutic option. By antagonizing the CRF1 receptor, it aims to reduce adrenocorticotropic hormone (ACTH) levels, thereby decreasing adrenal androgen production and potentially allowing for a reduction in glucocorticoid dosage to more physiologic levels.[2] This guide synthesizes data from pivotal clinical trials to evaluate the efficacy and safety of this compound in comparison to other treatment modalities.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials of this compound and its comparators.

Table 1: Efficacy of this compound in Adult Patients with Classic CAH (CAHtalyst Adult Trial)[3][4]
EndpointThis compound (n=122)Placebo (n=60)p-value
Primary Endpoint
Mean Percent Change in Daily Glucocorticoid Dose from Baseline to Week 24-27.3%-10.3%<0.001
Key Secondary Endpoints
Proportion of Patients Achieving a Physiologic Glucocorticoid Dose at Week 2463%18%<0.001
Mean Change in Androstenedione (B190577) from Baseline to Week 4 (ng/dL)-299+45.5<0.001
Table 2: Efficacy of this compound in Pediatric Patients with Classic CAH (CAHtalyst Pediatric Trial)[5][6]
EndpointThis compound (n=69)Placebo (n=34)p-value
Primary Endpoint
Mean Change in Androstenedione from Baseline to Week 4 (ng/dL)-197+71<0.001
Key Secondary Endpoint
Mean Percent Change in Daily Glucocorticoid Dose from Baseline to Week 28-18.0%+5.6%<0.001
Table 3: Comparison with Other Investigational Therapies
Investigational AgentMechanism of ActionKey Efficacy Findings
Tildacerfont (SPR001) CRF1 Receptor AntagonistPhase 2 studies showed reductions in ACTH and androstenedione levels.[3]
Chronocort® Modified-release hydrocortisone (B1673445)Aims to mimic the natural circadian rhythm of cortisol release.[4][5]
Table 4: Common Adverse Events Reported in this compound Clinical Trials[3][5]
Adverse EventThis compoundPlacebo
Adults
FatigueReportedReported
HeadacheReportedReported
Pediatrics
HeadacheReportedReported
Pyrexia (Fever)ReportedReported
VomitingReportedReported

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

This compound: CAHtalyst Adult Phase 3 Trial (NCT04490915)[3][4]
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.

  • Participants: 182 adults with classic CAH due to 21-hydroxylase deficiency.

  • Intervention: Participants were randomized in a 2:1 ratio to receive either this compound or placebo orally twice daily for 24 weeks.

  • Glucocorticoid Dosing: Glucocorticoid treatment was kept stable for the first 4 weeks. From week 4 to 24, the dose was adjusted to the lowest effective dose that maintained androstenedione control (≤120% of baseline or within the reference range).

  • Primary Endpoint: The primary efficacy endpoint was the percent change in the daily glucocorticoid dose from baseline to week 24, with maintained androstenedione control.

  • Key Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving a physiologic glucocorticoid dose at week 24 and the change in androstenedione levels from baseline to week 4.

This compound: CAHtalyst Pediatric Phase 3 Trial (NCT04806451)[5][6][10][11]
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.

  • Participants: 103 pediatric patients (ages 2-17) with classic CAH due to 21-hydroxylase deficiency.

  • Intervention: Participants were randomized in a 2:1 ratio to receive either this compound or placebo for 28 weeks. This was followed by a 24-week open-label treatment period with this compound.

  • Glucocorticoid Dosing: The glucocorticoid dose was maintained at a stable level for the first 4 weeks. From week 4 to 28, the dose was adjusted towards a target of 8.0 to 10.0 mg/m²/day (hydrocortisone equivalents), provided androstenedione levels were controlled.

  • Primary Endpoint: The primary efficacy endpoint was the change in androstenedione level from baseline to week 4.

  • Key Secondary Endpoint: A key secondary endpoint was the percent change in the glucocorticoid dose from baseline to week 28 while maintaining androstenedione control.

Standard of Care: Glucocorticoid Therapy[12][13][14][15]
  • Treatment Goal: To replace cortisol and suppress adrenal androgen overproduction.

  • Commonly Used Glucocorticoids: Hydrocortisone is the preferred treatment in growing individuals. Prednisolone and dexamethasone (B1670325) are other options, particularly in adults.[6]

  • Dosing: Doses are individualized and typically divided into two or three daily administrations to mimic the natural cortisol rhythm.[7] For adults, the recommended dose of hydrocortisone equivalents is 15-25 mg/day.[1] Dosing is often supraphysiologic to achieve androgen control.

  • Monitoring: Regular monitoring of growth, weight, blood pressure, and biochemical markers (e.g., 17-hydroxyprogesterone, androstenedione) is crucial to assess treatment adequacy and minimize side effects.[8]

Mandatory Visualization

Signaling Pathway of this compound

cluster_pituitary Hypothalamus Hypothalamus CRH CRH Hypothalamus->CRH releases Pituitary Pituitary Gland ACTH ACTH Pituitary->ACTH releases CRF1R CRF1 Receptor Adrenal Adrenal Gland Androgens Excess Androgens Adrenal->Androgens produces CRH->Pituitary stimulates ACTH->Adrenal stimulates Crinecerfont This compound Block Blocks Crinecerfont->Block Block->CRF1R

Caption: Mechanism of action of this compound in CAH.

Experimental Workflow of the CAHtalyst Trials

Screening Screening & Enrollment (Classic CAH diagnosis, stable GC dose) Randomization Randomization (2:1) Screening->Randomization GroupA This compound Twice Daily Randomization->GroupA GroupB Placebo Twice Daily Randomization->GroupB StableGC Stable Glucocorticoid Period (4 weeks) GroupA->StableGC GroupB->StableGC AdjustGC Glucocorticoid Adjustment Period StableGC->AdjustGC Endpoint Primary & Secondary Endpoint Analysis AdjustGC->Endpoint OpenLabel Open-Label Extension (All receive Crinecerfont) Endpoint->OpenLabel Treatment Treatment Goal: Reduce Androgen Excess & GC Burden SOC Standard of Care (Supraphysiologic Glucocorticoids) Treatment->SOC Crinecerfont This compound + Physiologic Glucocorticoids Treatment->Crinecerfont AndrogenControl_SOC Androgen Control SOC->AndrogenControl_SOC Achieves GCBurden_SOC High Glucocorticoid Burden SOC->GCBurden_SOC Results in AndrogenControl_Crine Androgen Control Crinecerfont->AndrogenControl_Crine Achieves GCBurden_Crine Reduced Glucocorticoid Burden Crinecerfont->GCBurden_Crine Allows for

References

A Comparative Analysis of (R)-Crinecerfont and Standard-of-Care Glucocorticoid Therapy for Congenital Adrenal Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

A new therapeutic agent, (R)-Crinecerfont, offers a novel, targeted approach to managing Congenital Adrenal Hyperplasia (CAH), a rare genetic disorder characterized by impaired cortisol synthesis and consequent androgen excess. This guide provides a comprehensive comparison of this compound against the long-standing standard-of-care, glucocorticoid therapy, with a focus on mechanism of action, clinical efficacy, and safety, supported by data from recent Phase 3 clinical trials.

Congenital Adrenal Hyperplasia arises from a deficiency in enzymes required for adrenal steroidogenesis, most commonly 21-hydroxylase. This deficiency leads to reduced cortisol production, which in turn disrupts the negative feedback loop to the hypothalamus and pituitary gland. The result is an overproduction of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), leading to adrenal hyperplasia and the shunting of steroid precursors towards androgen synthesis.[1]

For decades, the cornerstone of CAH management has been lifelong replacement with supraphysiologic doses of glucocorticoids to compensate for the cortisol deficiency and suppress excess ACTH and androgen production.[2] While effective in many cases, this approach presents a significant clinical challenge in balancing the prevention of adrenal crises and hyperandrogenism with the adverse effects of long-term steroid exposure. These can include metabolic complications, cardiovascular disease, osteoporosis, and impaired growth.[2][3]

This compound (also referred to as crinecerfont) introduces a paradigm shift in CAH treatment. It is an oral, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] By blocking CRF1 receptors in the pituitary, crinecerfont (B1669616) directly addresses the elevated ACTH levels, thereby reducing the overproduction of adrenal androgens through a glucocorticoid-independent mechanism.[2] This targeted action allows for a reduction in the required glucocorticoid dosage to more physiologic levels.[3]

Comparative Efficacy: Insights from the CAHtalyst Phase 3 Clinical Trials

The efficacy and safety of crinecerfont have been rigorously evaluated in the CAHtalyst Phase 3 clinical trial program, which includes separate studies for pediatric and adult patients with classic CAH. These randomized, double-blind, placebo-controlled trials provide robust data for comparing crinecerfont to the standard of care.

CAHtalyst Pediatric Study

In a study involving 103 pediatric participants (ages 2-17), crinecerfont demonstrated superior efficacy in reducing androstenedione (B190577) levels compared to placebo.[4][5] After 4 weeks of treatment with a stable glucocorticoid dose, the crinecerfont group showed a substantial reduction in androstenedione, while the placebo group experienced an increase.[4] A key secondary endpoint was the percentage change in glucocorticoid dose from baseline to week 28. The crinecerfont group achieved a significant mean reduction in their daily glucocorticoid dose, whereas the placebo group saw an increase.[4][5] Notably, 30% of participants treated with crinecerfont were able to reduce their glucocorticoid dose to a physiologic level while maintaining androgen control, a feat not achieved by any in the placebo group.[6]

CAHtalyst Adult Study

The adult study, which enrolled 182 participants, mirrored these positive outcomes.[7][8] The primary endpoint was the percent change in daily glucocorticoid dose from baseline to week 24 while maintaining androstenedione control. Patients receiving crinecerfont achieved a significantly greater reduction in their glucocorticoid dose compared to those on placebo.[3][7] Furthermore, a significantly higher percentage of patients in the crinecerfont group (62.7%) reached a physiologic glucocorticoid dose by week 24, compared to only 17.5% in the placebo group.[3]

Quantitative Data Summary

Efficacy EndpointCAHtalyst Pediatric Study (Crinecerfont vs. Placebo)CAHtalyst Adult Study (Crinecerfont vs. Placebo)
Change in Androstenedione (at Week 4) Significant reduction vs. increase[4]Significant reduction vs. increase[8]
Mean Change in Glucocorticoid Dose -18.0% vs. +5.6% (at Week 28)[4][5]-27.3% vs. -10.3% (at Week 24)[3][7]
Achievement of Physiologic Glucocorticoid Dose 30% vs. 0% (at Week 28)[6]62.7% vs. 17.5% (at Week 24)[3]

Safety and Tolerability

Across both the pediatric and adult Phase 3 trials, crinecerfont was generally well-tolerated. The most commonly reported adverse events were headache, pyrexia (fever), and vomiting in the pediatric population[4][5], and fatigue and headache in adults.[7][8] The incidence of serious adverse events was low and not considered to be related to the study drug.[3]

Experimental Protocols

CAHtalyst Pediatric Study (NCT04806451)
  • Study Design: A Phase 3, multinational, randomized (2:1), double-blind, placebo-controlled trial.[4][5]

  • Participants: 103 children and adolescents (2 to 17 years of age) with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.[6]

  • Intervention: Participants received either crinecerfont or a placebo orally twice daily for 28 weeks.[4]

  • Dosing: For the first 4 weeks, the existing glucocorticoid dose was kept stable. From week 4 to 28, the glucocorticoid dose was adjusted towards a target physiologic range, provided androstenedione levels were controlled.[4][5]

  • Primary Efficacy Endpoint: The change in androstenedione level from baseline to week 4.[4]

  • Key Secondary Endpoint: The percent change in the daily glucocorticoid dose from baseline to week 28, while maintaining androstenedione control.[4]

CAHtalyst Adult Study (NCT04490915)
  • Study Design: A Phase 3, multinational, randomized (2:1), double-blind, placebo-controlled trial.[7][8]

  • Participants: 182 adults with classic CAH.[3]

  • Intervention: Participants were randomized to receive either crinecerfont or placebo for 24 weeks.[7]

  • Dosing: Glucocorticoid treatment was maintained at a stable dose for the first 4 weeks. This was followed by a 20-week period of glucocorticoid dose reduction and optimization to achieve the lowest dose that maintained androstenedione control.[7]

  • Primary Efficacy Endpoint: The percent change in the daily glucocorticoid dose from baseline to week 24, while maintaining androstenedione control.[7]

  • Key Secondary Endpoints: Included the change in androstenedione from baseline to week 4 and the proportion of patients achieving a physiologic glucocorticoid dose at week 24.[3]

Signaling Pathways and Experimental Workflow

CAH_Pathophysiology_and_Treatment cluster_HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_Steroidogenesis Adrenal Steroidogenesis cluster_CAH_Pathology CAH Pathophysiology cluster_Treatments Therapeutic Interventions Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRF Adrenal Gland Adrenal Gland Pituitary->Adrenal Gland ACTH Cortisol Cortisol Adrenal Gland->Cortisol Cholesterol Cholesterol Progesterone Progesterone Cholesterol->Progesterone 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone 17-OH Progesterone->Cortisol 21-Hydroxylase Androgens Androgens 17-OH Progesterone->Androgens Cortisol->Hypothalamus Negative Feedback Cortisol->Pituitary Cortisol Deficiency Cortisol Deficiency Loss of Negative Feedback Loss of Negative Feedback Cortisol Deficiency->Loss of Negative Feedback ACTH Overproduction ACTH Overproduction Loss of Negative Feedback->ACTH Overproduction Androgen Excess Androgen Excess ACTH Overproduction->Androgen Excess Crinecerfont Crinecerfont Crinecerfont->Pituitary Blocks CRF1 Receptor Glucocorticoids (Standard of Care) Glucocorticoids (Standard of Care) Glucocorticoids (Standard of Care)->Hypothalamus Exogenous Negative Feedback Glucocorticoids (Standard of Care)->Pituitary Glucocorticoids (Standard of Care)->Cortisol Deficiency Replaces Cortisol

Caption: CAH Pathophysiology and Treatment Mechanisms

CAHtalyst_Workflow cluster_Crinecerfont_Arm Crinecerfont Arm cluster_Placebo_Arm Placebo Arm Screening Screening Randomization Randomization Screening->Randomization Crinecerfont_Stable Crinecerfont + Stable GC Dose (4 weeks) Randomization->Crinecerfont_Stable Placebo_Stable Placebo + Stable GC Dose (4 weeks) Randomization->Placebo_Stable Stable GC Dose Period Stable GC Dose Period GC Dose Adjustment Period GC Dose Adjustment Period Primary Endpoint Assessment Primary Endpoint Assessment Secondary Endpoint Assessment Secondary Endpoint Assessment Crinecerfont_Stable->Primary Endpoint Assessment Week 4: Androstenedione Change Crinecerfont_Adjust Crinecerfont + Adjusted GC Dose Crinecerfont_Stable->Crinecerfont_Adjust Crinecerfont_Adjust->Secondary Endpoint Assessment End of Study: GC Dose Change & Physiologic Dose Achievement Placebo_Stable->Primary Endpoint Assessment Placebo_Adjust Placebo + Adjusted GC Dose Placebo_Stable->Placebo_Adjust Placebo_Adjust->Secondary Endpoint Assessment

References

A Comparative Analysis of (R)-Crinecerfont and Alternative Therapies for Congenital Adrenal Hyperplasia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the long-term safety and efficacy of (R)-Crinecerfont versus alternative treatments for classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current therapeutic landscape, supported by experimental data and detailed methodologies.

Introduction to Congenital Adrenal Hyperplasia and Current Treatment Paradigms

Congenital adrenal hyperplasia encompasses a group of autosomal recessive disorders characterized by impaired cortisol synthesis.[1][2][3][4] The most common form, accounting for over 90% of cases, is a deficiency of the 21-hydroxylase enzyme.[2] This deficiency leads to insufficient cortisol and, in many cases, aldosterone (B195564) production, resulting in a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.[1][5] Chronic ACTH overstimulation leads to adrenal hyperplasia and the shunting of steroid precursors toward the androgen synthesis pathway, causing hyperandrogenism.[4][5]

For decades, the standard of care for CAH has been lifelong glucocorticoid replacement therapy (e.g., hydrocortisone (B1673445), prednisone, dexamethasone) to correct cortisol deficiency and suppress excess ACTH and androgen production.[1][6] However, achieving a balance between androgen suppression and avoiding the adverse effects of supraphysiological glucocorticoid doses is a significant clinical challenge.[1] Long-term exposure to high doses of glucocorticoids is associated with a range of comorbidities, including obesity, short stature, osteoporosis, cardiovascular disease, and metabolic syndrome.[6][7][8][9][10][11]

This compound (marketed as Crenessity) is a novel, oral, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[12] It offers a steroid-independent mechanism to reduce ACTH and, consequently, adrenal androgen levels.[12] This allows for a reduction in the required glucocorticoid dosage, potentially mitigating the long-term adverse effects of conventional therapy.

Comparative Efficacy of this compound and Alternatives

The efficacy of this compound has been primarily evaluated in the CAHtalyst™ Phase 3 clinical trial program for both adult and pediatric populations. The primary alternative for comparison is the current standard of care, glucocorticoid monotherapy. Other emerging therapies include modified-release hydrocortisone and other CRF1 receptor antagonists like tildacerfont.

Table 1: Efficacy of this compound vs. Placebo in Adults with CAH (CAHtalyst Adult Study)
Efficacy EndpointThis compound (n=122)Placebo (n=60)p-value
Primary Endpoint
Mean % change in daily glucocorticoid dose from baseline to week 24-27.3%-10.3%<0.001
Key Secondary Endpoints
Patients achieving a physiologic glucocorticoid dose at week 24 while maintaining androgen control63%18%<0.0001
Mean change in androstenedione (B190577) from baseline to week 4 (ng/dL)-299+45.5<0.001

Data sourced from the CAHtalyst Adult Phase 3 trial results.[13]

Table 2: Efficacy of this compound vs. Placebo in Children and Adolescents with CAH (CAHtalyst Pediatric Study)
Efficacy EndpointThis compound (n=69)Placebo (n=34)p-value
Primary Endpoint
Mean change in androstenedione from baseline to week 4 (nmol/L)-6.9+2.50.0002
Key Secondary Endpoint
Mean % change in daily glucocorticoid dose from baseline to week 28-18.0%+5.6%<0.001
Patients achieving a physiologic glucocorticoid dose at week 28 while maintaining androgen control30%0%0.0009

Data sourced from the CAHtalyst Pediatric Phase 3 trial results.[14][15]

Efficacy of Alternative Therapies
  • Glucocorticoid Monotherapy: The primary goal of glucocorticoid therapy is to normalize androgen levels to prevent virilization, allow for normal growth and development, and maintain fertility. However, achieving this often requires supraphysiological doses, and studies show that only about 40% of patients achieve optimal biochemical control.[16] Long-term data from a retrospective study of 108 CAH patients on various glucocorticoid regimens (prednisone, hydrocortisone, dexamethasone) revealed high rates of complications, including short stature (30%), obesity (35.19%), and menstrual irregularities in females (58.33%).[1]

  • Modified-Release Hydrocortisone (Chronocort/Efmody): A long-term, open-label follow-on study of 91 adult CAH patients treated with modified-release hydrocortisone for a median of 4 years demonstrated a reduction in the median daily hydrocortisone dose from 30 mg to 20 mg.[7][17] This was accompanied by improved biochemical control of 17-hydroxyprogesterone (17OHP) and androstenedione.[7][17] The incidence of adrenal crises was reported to be 3.9 crises per 100 patient-years, which is lower than previously reported rates in CAH cohorts.[7][17]

  • Tildacerfont: Phase 2 studies of tildacerfont, another CRF1 receptor antagonist, showed reductions in ACTH, 17-OHP, and androstenedione in adults with CAH.[18][19] However, the Phase 3 CAHmelia-204 trial did not meet its primary endpoint of a significant reduction in daily glucocorticoid dose compared to placebo at 24 weeks.

Comparative Long-Term Safety of this compound and Alternatives

The safety profile of this compound has been established through the CAHtalyst trials, while the long-term safety of glucocorticoids is well-documented through decades of clinical use and observational studies.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with this compound
Adverse EventCAHtalyst Adult Study (Crinecerfont vs. Placebo)CAHtalyst Pediatric Study (Crinecerfont vs. Placebo)
FatigueMost common-
HeadacheMost common25% vs. 6%
Pyrexia (Fever)-23% vs. 24%
Vomiting-15% vs. 30%

Data sourced from the CAHtalyst Phase 3 trial results.[13][14] Most adverse events were reported as mild to moderate in severity.

Long-Term Safety of Glucocorticoid Therapy

Long-term treatment with supraphysiological doses of glucocorticoids is associated with a significant burden of adverse events. A structured literature review identified numerous studies linking excess glucocorticoid dosing in CAH to long-term complications.[10]

Table 4: Long-Term Adverse Outcomes Associated with Supraphysiological Glucocorticoid Therapy in CAH
Adverse OutcomeReported Incidence/Association
Metabolic
Obesity/Abnormal Weight GainHigher glucocorticoid doses are associated with higher BMI.[10][11] In one study, 35.19% of patients were obese.[1]
Diabetes/Insulin (B600854) ResistanceHigher glucocorticoid doses are linked to markers of diabetes like HbA1c and insulin resistance.[10]
Cardiovascular
Cardiovascular DisordersIncreasing daily glucocorticoid doses are associated with higher rates of cardiovascular disorders, including tachycardia and cardiomegaly.[11]
HypertensionMineralocorticoid treatment, a component of therapy for many CAH patients, can cause high blood pressure.[6]
Skeletal
Poor Bone Health/OsteoporosisExcess glucocorticoid dosing is strongly linked to poor bone health.[10] A meta-analysis found lower bone mineral density in patients with CAH.[9]
Increased Fracture RiskFracture risk is increased in older patients with CAH on glucocorticoid therapy.[9][10]
Suppressed Growth in ChildrenBoth over- and under-treatment with glucocorticoids can lead to compromised final height, with patients losing about one standard deviation in final height corrected for parental height.[6][9]
Other
Gastrointestinal IssuesStomach pain, nausea, and ulcers are potential side effects.[6]
InfectionsHigher glucocorticoid doses are associated with increased rates of infections like pneumonia and sepsis.[11]
Mental HealthAnxiety disorders are significantly more common in patients on high-dose glucocorticoids.[11]

Experimental Protocols

CAHtalyst Adult and Pediatric Study Design

The CAHtalyst Phase 3 program consisted of two separate trials for adult and pediatric patients with classic CAH due to 21-hydroxylase deficiency.[20][21][22]

  • Design: Both were randomized, double-blind, placebo-controlled studies.[20][21]

  • Adult Trial (NCT04490915): This study had a 24-week placebo-controlled period, followed by a one-year open-label treatment period with crinecerfont, and an optional open-label extension.[20]

  • Pediatric Trial (NCT04806451): This trial included a 28-week placebo-controlled period, followed by a 24-week open-label treatment period with crinecerfont, and an optional open-label extension.[21][22]

  • Intervention: In both trials, participants received either this compound or a placebo twice daily.[20][21] Glucocorticoid doses were kept stable for the initial 4 weeks and then reduced as tolerated based on androstenedione levels.[14][23]

  • Key Inclusion Criteria: Medically confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency, stable steroid regimen, and elevated androgen levels.[22]

  • Key Exclusion Criteria: Other forms of CAH, history of bilateral adrenalectomy, or other conditions requiring chronic glucocorticoid therapy.[22]

Mandatory Visualizations

Signaling Pathway of CAH and Mechanism of Action of this compound

CAH_Pathway cluster_HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis Hypothalamus Hypothalamus CRH CRH Hypothalamus->CRH releases Pituitary Pituitary Gland ACTH ACTH Pituitary->ACTH releases AdrenalCortex Adrenal Cortex Cholesterol Cholesterol CRH->Pituitary stimulates ACTH->AdrenalCortex stimulates Precursors Steroid Precursors (e.g., 17-OHP) Cholesterol->Precursors 21-Hydroxylase Deficiency Block Cortisol Cortisol Precursors->Cortisol Impaired Production Androgens Androgens Precursors->Androgens Shunted Pathway Cortisol->Hypothalamus Negative Feedback Cortisol->Pituitary Negative Feedback Crinecerfont This compound CRF1R CRF1 Receptor Crinecerfont->CRF1R blocks

Caption: Pathophysiology of CAH and the mechanism of action of this compound.

Experimental Workflow of the CAHtalyst Clinical Trials

CAHtalyst_Workflow Screening Screening (Classic CAH, Elevated Androgens) Randomization Randomization (2:1) Screening->Randomization CrinecerfontArm Crinecerfont Arm Randomization->CrinecerfontArm receives Crinecerfont PlaceboArm Placebo Arm Randomization->PlaceboArm receives Placebo StableGC 4-Week Stable Glucocorticoid Period CrinecerfontArm->StableGC PlaceboArm->StableGC GCReduction Glucocorticoid Reduction Period (20-24 Weeks) StableGC->GCReduction PrimaryEndpoint Primary Endpoint Assessment (Week 24/28) GCReduction->PrimaryEndpoint OpenLabel Open-Label Extension (All receive Crinecerfont) PrimaryEndpoint->OpenLabel LongTermFollowUp Long-Term Follow-up OpenLabel->LongTermFollowUp

Caption: Generalized experimental workflow for the CAHtalyst Phase 3 clinical trials.

Conclusion

This compound represents a significant advancement in the management of classic congenital adrenal hyperplasia. By targeting the HPA axis at the level of the pituitary, it effectively reduces adrenal androgen production through a steroid-sparing mechanism. The CAHtalyst Phase 3 trials have demonstrated that this compound allows for a substantial reduction in glucocorticoid dosage while maintaining or improving androgen control in both adult and pediatric patients. This offers the potential to mitigate the extensive and burdensome long-term comorbidities associated with supraphysiological glucocorticoid therapy, which remains the primary limitation of the current standard of care. While modified-release hydrocortisone shows promise in improving biochemical control and reducing the total daily glucocorticoid dose, this compound provides a novel mechanism of action that directly addresses the underlying pathophysiology of androgen excess in CAH. Further long-term data from the open-label extension studies of the CAHtalyst program will be crucial in fully elucidating the sustained benefits of this compound on clinical outcomes such as final height, bone health, and metabolic parameters.

References

Safety Operating Guide

Proper Disposal Procedures for (R)-Crinecerfont

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information provides general guidance for the proper disposal of (R)-Crinecerfont based on available safety data and standard laboratory practices. Researchers, scientists, and drug development professionals must consult and adhere to their institution's specific waste disposal policies and local regulations. Always consult with your institution's Environmental Health and Safety (EH&S) department for final approval of disposal methods.

This compound is the R-enantiomer of Crinecerfont, a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist used in research for conditions such as classic congenital adrenal hyperplasia. Based on available Material Safety Data Sheets (MSDS), Crinecerfont is not classified as a hazardous substance or mixture. This classification is a key factor in determining the appropriate disposal pathway.

Safety and Disposal Parameters

The following table summarizes key safety and disposal considerations for this compound.

ParameterInformationCitation
Hazard Classification Not a hazardous substance or mixture.
Solid Waste Disposal Permitted in sanitary landfill, subject to institutional policies. Do not place in common laboratory trash cans; transport directly to designated dumpsters.[1]
Liquid Waste Disposal Aqueous solutions may be suitable for drain disposal with prior approval from EH&S. Must be within a neutral pH range.[1][2]
Container Disposal Empty containers may be disposed of in regular trash after being thoroughly emptied and labels are defaced.[1][3]
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, lab coat, and gloves.

Operational Protocols for Disposal

The following protocols outline the recommended step-by-step procedures for the disposal of this compound in various forms.

Protocol 1: Disposal of Solid this compound Waste
  • Waste Collection: Collect solid this compound waste, including unused or expired compounds and contaminated consumables (e.g., weighing paper, contaminated gloves), in a designated, clearly labeled waste container.

  • Packaging:

    • Ensure the waste is in a sealed, robust container to prevent spillage.

    • Place the primary container into a secondary, rigid, and closable container, such as a cardboard box.[1]

  • Labeling: Label the outer container as "Non-Hazardous Laboratory Waste" and list the primary constituent, "this compound."

  • Final Disposal: Transport the sealed container directly to the facility's designated dumpster for non-hazardous solid waste. Do not leave it in laboratory trash receptacles that are handled by custodial staff.[1]

Protocol 2: Disposal of this compound Solutions
  • Assess Solution Composition: Determine if the solution contains any other hazardous materials. This protocol applies only to solutions where this compound is the sole or primary non-hazardous solute in an aqueous or other non-hazardous solvent.

  • Consult EH&S: Obtain approval from your institution's EH&S department before proceeding with drain disposal.[1]

  • Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6.0 and 9.5.[2]

  • Drain Disposal: If approved, pour the solution down a designated laboratory sink with a copious amount of running water. This helps to dilute the substance further.[2]

  • Alternative Disposal: If drain disposal is not permitted, collect the liquid waste in a sealed, leak-proof container. Label it clearly and dispose of it through your institution's chemical waste program.

Protocol 3: Disposal of Empty this compound Containers
  • Ensure Container is Empty: To be considered "empty," the container must have no remaining freestanding liquid or solid residue that can be practically removed.[1]

  • Rinsing: It is good practice to rinse the empty container with a suitable solvent (e.g., water or ethanol).

  • Disposal of Rinsate: Dispose of the rinsate according to Protocol 2 for liquid waste.

  • Deface Label: Obliterate or remove the original product label to prevent confusion.[1]

  • Final Disposal: Dispose of the clean, empty container in the regular laboratory trash or recycling bin, as per institutional guidelines.

Protocol 4: Decontamination of Laboratory Equipment
  • Initial Cleaning: Remove any gross contamination of this compound from the equipment surfaces.

  • Washing: Wash the equipment thoroughly with warm, soapy water.[4]

  • Rinsing: Rinse the equipment with water and then with a final rinse of deionized water, if necessary.

  • Drying: Allow the equipment to air dry completely before storage, servicing, or disposal.

  • Waste Disposal: Dispose of all cleaning materials (e.g., paper towels, wipes) as solid waste according to Protocol 1. Dispose of cleaning solutions according to Protocol 2.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated check_form Identify Waste Form (Solid, Liquid, Container, Equipment) start->check_form solid_waste Solid Waste (Unused compound, contaminated items) check_form->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) check_form->liquid_waste Liquid empty_container Empty Container check_form->empty_container Empty Container equipment Contaminated Equipment check_form->equipment Equipment package_solid Package in sealed, rigid container. Label as 'Non-Hazardous'. solid_waste->package_solid check_ehs Consult Institutional EH&S for drain disposal approval. liquid_waste->check_ehs rinse_container Rinse container thoroughly. Dispose of rinsate appropriately. empty_container->rinse_container decontaminate Clean with soap and water. Rinse and dry. equipment->decontaminate dumpster Dispose in designated sanitary landfill dumpster. package_solid->dumpster approved Drain Disposal Approved check_ehs->approved Yes not_approved Drain Disposal Not Approved check_ehs->not_approved No neutralize Neutralize to pH 6.0-9.5 approved->neutralize collect_liquid Collect in sealed container. Dispose via chemical waste program. not_approved->collect_liquid flush_drain Flush down drain with copious amounts of water. neutralize->flush_drain deface_label Deface or remove label. rinse_container->deface_label trash Dispose in regular trash or recycling. deface_label->trash ready_for_service Equipment is ready for storage, service, or disposal. decontaminate->ready_for_service

References

Safeguarding Researchers: A Comprehensive Guide to Handling (R)-Crinecerfont

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the protection of laboratory personnel handling (R)-Crinecerfont. This guide provides detailed procedural instructions for the safe handling, operation, and disposal of this potent compound, ensuring a secure research environment. The following information is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and build a culture of safety.

While the Safety Data Sheet (SDS) for this compound hydrochloride states it is not classified as a hazardous substance, it is crucial to treat it as a potent compound due to its pharmacological activity.[1] Adherence to established guidelines for handling highly potent active pharmaceutical ingredients (HPAPIs) is strongly recommended as a precautionary measure.[2][3][4]

Personal Protective Equipment (PPE) and Engineering Controls

The primary method for ensuring safety when handling potent compounds is the use of engineering controls, with PPE serving as a critical secondary barrier.[3][4]

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure at the source.[5][6] For this compound, the following should be implemented:

  • Ventilated Balance Enclosure (VBE) or Isolator: All weighing and handling of powdered this compound should be performed within a VBE or a glove box isolator to contain airborne particles.[7][8][9]

  • Chemical Fume Hood: Procedures involving the dissolution of this compound in solvents should be carried out in a certified chemical fume hood.

  • Dedicated and Segregated Areas: If possible, designate a specific area and equipment for handling this compound to prevent cross-contamination.[10]

Personal Protective Equipment (PPE): Essential Individual Protection

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[11]Protects against splashes and airborne particles.
Hand Protection Double chemotherapy-rated gloves (e.g., nitrile).[12]Provides a robust barrier against skin contact. Gloves must be inspected before use and changed frequently.
Body Protection Disposable gown or lab coat with long sleeves and tight cuffs.[12]Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[11]Recommended when handling the powder outside of a VBE or isolator, or in case of a spill.

Experimental Protocols: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk.

Preparation and Area Setup
  • Pre-planning: Before starting any work, review the Safety Data Sheet and all relevant standard operating procedures.

  • Area Designation: Clearly mark the designated area for handling this compound.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

Weighing the Compound
  • Containment: Perform all weighing activities within a ventilated balance enclosure (VBE) or an isolator.[7][8]

  • Technique: Use a dedicated spatula and weighing paper. Handle with care to avoid generating dust.

  • Cleaning: After weighing, carefully clean all surfaces of the VBE and the balance with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Dissolution
  • Location: Conduct all dissolution procedures in a chemical fume hood.

  • Procedure: Add the solvent to the vessel containing the pre-weighed this compound. Cap the vessel securely before agitation.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.

  • PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[12][13]

Waste TypeContainerDisposal Procedure
Solid Waste Black Hazardous Waste Container.[12]Includes unused this compound powder and items heavily contaminated with the compound.
Trace Contaminated Waste Yellow Trace Chemotherapy Waste Container.[12]Includes used PPE (gloves, gowns), weighing papers, and absorbent pads.
Liquid Waste Labeled Hazardous Liquid Waste Container.Solutions containing this compound. Do not dispose of down the drain.[12]
Sharps Waste Red Sharps Container.[12]Needles and syringes used for transferring solutions of this compound.

All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[12] Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[14][15] Incineration is often the preferred method for the complete destruction of potent pharmaceutical compounds.[13]

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_review Review SDS and SOPs prep_area Designate & Prepare Work Area prep_review->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Compound in VBE/Isolator prep_ppe->handle_weigh handle_dissolve Dissolve in Fume Hood handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces & Equipment handle_dissolve->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.